Product packaging for (E)-3-Methyl-2-hexenoic acid-d5(Cat. No.:)

(E)-3-Methyl-2-hexenoic acid-d5

Cat. No.: B12378242
M. Wt: 133.20 g/mol
InChI Key: NTWSIWWJPQHFTO-MRLBEMMBSA-N
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Description

(E)-3-Methyl-2-hexenoic acid-d5 is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 133.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B12378242 (E)-3-Methyl-2-hexenoic acid-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

133.20 g/mol

IUPAC Name

(E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2

InChI Key

NTWSIWWJPQHFTO-MRLBEMMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC

Canonical SMILES

CCCC(=CC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

What is (E)-3-Methyl-2-hexenoic acid-d5 and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-2-hexenoic acid-d5 is the deuterium-labeled form of (E)-3-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid. The non-labeled compound is notably associated with human axillary odor. The deuterated analog serves as a crucial tool in biomedical and analytical research, primarily as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices. Its use is particularly relevant in studies of skin microbiology, metabolic pathways, and the development of deodorizing and antiperspirant technologies.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis, and applications in experimental research.

Chemical Identity and Structure

This compound is structurally identical to its non-deuterated form, with the exception of five hydrogen atoms being replaced by deuterium (B1214612) atoms. This isotopic labeling is strategically placed on the methyl group at the C3 position and the adjacent C4 carbon.

The key structural features include:

  • A six-carbon chain with a carboxylic acid functional group.

  • A double bond between the C2 and C3 carbons in the (E) or trans configuration.

  • A methyl group attached to the C3 carbon.

  • Five deuterium atoms: three on the C3-methyl group and two on the C4 carbon.

The molecular formula of this compound is C₇H₇D₅O₂, and its molecular weight is approximately 133.20 g/mol . The CAS number for the unlabeled compound is 27960-21-0.

Chemical Structure Diagram

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue (for non-deuterated form)
Appearance Colorless oil
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Boiling Point 237.28 °C at 760 mmHg
Melting Point -9.25 °C
Purity (typical) Up to 99.8% by HPLC

Synthesis and Purification

The synthesis of this compound typically involves methods that allow for the specific incorporation of deuterium atoms.

General Synthetic Approach

A common strategy for the synthesis of deuterated fatty acids involves two main approaches:

  • Catalytic Deuteration: This method uses a catalyst, such as palladium or platinum, in the presence of deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions on a precursor molecule.

  • Use of Deuterated Precursors: The synthesis can start with smaller, commercially available deuterated building blocks. For this compound, this could involve the use of deuterated methyl and ethyl reagents in a multi-step organic synthesis pathway.

Purification

Post-synthesis, the crude product is typically purified using chromatographic techniques to achieve high purity. A common method is High-Performance Liquid Chromatography (HPLC) , often using a reverse-phase column. The purity of the final product is then verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of endogenous (E)-3-Methyl-2-hexenoic acid in biological samples, such as sweat, plasma, or tissue extracts.

Quantification of (E)-3-Methyl-2-hexenoic Acid in Sweat by GC-MS

This protocol outlines a general procedure for the analysis of (E)-3-Methyl-2-hexenoic acid in sweat samples using the deuterated compound as an internal standard.

1. Sample Collection and Preparation:

  • Collect sweat samples from the subject, for example, by using absorbent pads placed in the axillary region.

  • Extract the collected sweat from the pads using a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and water).

  • Spike the extract with a known amount of this compound solution of a known concentration. This serves as the internal standard.

  • Derivatize the fatty acids in the extract to make them more volatile for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acids to their trimethylsilyl (B98337) (TMS) esters.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for both the analyte and the internal standard. For the TMS derivative of (E)-3-Methyl-2-hexenoic acid, a potential ion to monitor would be the molecular ion or a prominent fragment ion. For the deuterated standard, the corresponding ions will have a mass shift of +5 amu.

3. Data Analysis:

  • Integrate the peak areas of the selected ions for both the native compound and the deuterated internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Create a calibration curve by analyzing a series of standards with known concentrations of the non-labeled compound and a constant concentration of the deuterated internal standard.

  • Determine the concentration of (E)-3-Methyl-2-hexenoic acid in the unknown samples by comparing their peak area ratios to the calibration curve.

Logical Workflow for Quantification

G A Sweat Sample Collection B Solvent Extraction A->B C Spiking with this compound B->C D Derivatization (e.g., TMS ester) C->D E GC-MS Analysis (SIM Mode) D->E F Peak Area Integration E->F G Calculation of Area Ratio (Analyte/Internal Standard) F->G H Quantification using Calibration Curve G->H

Caption: Workflow for quantifying (E)-3-Methyl-2-hexenoic acid.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines. Its primary utility as an internal standard enables the precise and accurate quantification of its non-deuterated counterpart, which is crucial for understanding its role in human physiology and pathology. The methodologies outlined in this guide provide a framework for the application of this valuable labeled compound in rigorous scientific investigation. As research into the human microbiome and its metabolic products continues to expand, the importance of such analytical standards is set to grow.

Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated analog of a key compound associated with human axillary odor. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, dermatology, and product development, offering detailed information on its characteristics, synthesis, and analytical methodologies. The inclusion of deuterated standards like this compound is crucial for accurate quantification in complex biological matrices.[1][2]

Physicochemical Properties

This compound is a stable, isotopically labeled version of (E)-3-Methyl-2-hexenoic acid. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[1][2] General physical and chemical properties are summarized below. While specific data for the deuterated compound are limited, the properties of the non-deuterated analog provide a close approximation.

Table 1: Physical and Chemical Properties of this compound and its Non-deuterated Analog

PropertyThis compound(E)-3-Methyl-2-hexenoic acid (Non-deuterated)
Molecular Formula C₇H₇D₅O₂[3][4]C₇H₁₂O₂[5][6]
Molecular Weight 133.20 g/mol [3][4]128.17 g/mol [5][6]
CAS Number 27960-21-0 (unlabelled)[4]27960-21-0[5][6]
Appearance Colorless oil[4]Colorless to pale yellow liquid
Purity ≥99% atom D; ≥99.8% by HPLC[4]Typically ≥97%
Boiling Point Not specified237.28 °C at 760 mmHg
Melting Point Not specified-9.25 °C
Solubility Soluble in organic solvents.Soluble in organic solvents, limited solubility in water.
Storage Temperature 4°C4°C

Synthesis

The synthesis of this compound typically involves introducing deuterium atoms into the molecule through various deuteration techniques. Common strategies include:

  • Catalytic Deuteration: This method utilizes a catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D₂O) to facilitate the exchange of hydrogen atoms with deuterium at specific positions on the molecule.[3]

  • Use of Deuterated Precursors: Synthesis can also be achieved by starting with reagents that are already enriched with deuterium. For example, a deuterated Grignard reagent like CD₃MgBr can be used to introduce a trideuteromethyl group.[3]

A potential synthetic route for the non-deuterated analog, which could be adapted for the deuterated version, starts from 2-pentanone and involves a series of reactions including a Grignard reaction, hydroboration, oxidation, and dehydration.[7]

Experimental Workflow for a Potential Synthesis Route:

A 2-Pentanone B Grignard Reaction (+ Ethylene magnesium bromide) A->B Reacts with C 3-Methyl-hex-1-en-3-ol B->C Yields D Hydroboration C->D E 3-Methyl-hexane-1,3-diol D->E Yields F Oxidation (Strong oxidizing agent) E->F G 3-Hydroxy-3-methylhexanoic acid F->G Yields H Dehydration G->H I (E)-3-Methyl-2-hexenoic acid H->I Yields

Caption: A potential synthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. The compound is often derivatized to increase its volatility and thermal stability before analysis.[8] The mass spectrum of the deuterated compound will show a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart, allowing for clear differentiation and quantification.[3]

General GC-MS Protocol for Organic Acid Analysis:

  • Sample Preparation: Acidify the sample and extract the organic acids into an organic solvent (e.g., ethyl acetate).[9]

  • Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), and heat to form a volatile derivative.[9][10]

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the components.

  • MS Detection: Detect the eluted compounds using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode for targeted analysis.[8]

Logical Workflow for GC-MS Analysis:

A Sample containing This compound B Acidification and Solvent Extraction A->B C Derivatization B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for the GC-MS analysis of organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the methyl group at C3 and the methylene (B1212753) group at C4 would be absent or significantly reduced in intensity compared to the non-deuterated compound. The presence of deuterium can also cause slight shifts in the signals of neighboring protons.

General Protocol for NMR Sample Preparation:

  • Sample Dissolution: Dissolve an appropriate amount of the compound (typically 5-25 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Filtration: If the solution is not clear, filter it to remove any particulate matter.[11]

  • Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.

  • Analysis: Acquire the NMR spectrum on a spectrometer.

Biological Significance and Signaling Pathways

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not directly secreted in sweat but is produced by the enzymatic action of skin microflora, particularly Corynebacterium and Staphylococcus species, on odorless precursor molecules present in apocrine sweat.[12] These precursors are typically amino acid conjugates.[12] The bacteria possess enzymes, such as N-acylglutamine aminoacylases, that cleave these precursors to release the volatile and odorous fatty acid.[12]

This compound serves as a valuable tracer to study these bacterial metabolic pathways and to quantify the formation of the odorous compound in various biological and consumer product testing scenarios. [1]

Bacterial Production of (E)-3-Methyl-2-hexenoic Acid:

cluster_0 Apocrine Gland cluster_1 Skin Surface A Odorless Precursor (e.g., Amino Acid Conjugate) B Skin Microbiota (e.g., Corynebacterium sp.) A->B Secreted onto C Bacterial Enzymes (e.g., N-acylglutamine aminoacylase) B->C Produces D (E)-3-Methyl-2-hexenoic acid (Volatile & Odorous) C->D Cleaves Precursor to release

Caption: Formation of (E)-3-Methyl-2-hexenoic acid by skin microbiota.

References

An In-depth Technical Guide to the Synthesis and Purification of (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated isotopologue of a significant short-chain fatty acid. This document details the synthetic route, including a robust experimental protocol, purification methods, and the analytical techniques required to ensure the final product's purity and isotopic enrichment.

Introduction

(E)-3-Methyl-2-hexenoic acid is a naturally occurring, unsaturated short-chain fatty acid. Its deuterated analogue, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. The strategic placement of five deuterium (B1214612) atoms on the methyl and adjacent methylene (B1212753) groups provides a distinct mass shift, enabling sensitive and accurate detection in complex biological matrices.

This guide focuses on a stereoselective synthesis to obtain the desired (E)-isomer, critical for applications where isomeric purity is paramount. The synthetic strategy employs a Horner-Wadsworth-Emmons (HWE) reaction, renowned for its high (E)-selectivity in alkene formation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the Horner-Wadsworth-Emmons olefination reaction between a deuterated ketone and a phosphonate (B1237965) reagent, followed by the hydrolysis of the resulting ester.

Overall Reaction Scheme:

A detailed workflow of the synthesis is presented below.

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 2-Pentanone-1,1,1,3,3-d5 D Reaction Mixture A->D B Triethyl phosphonoacetate B->D C Sodium Hydride (NaH) in Toluene C->D Base E Ethyl (E)-3-methyl-2-hexenoate-d5 D->E Olefination G Reaction Mixture E->G I Distillation E->I Purification of Ester (Optional) F Potassium Hydroxide (KOH) in Methanol/Water F->G Base Hydrolysis H This compound (Crude) G->H Acidification & Extraction J Recrystallization H->J Purification of Acid K Pure this compound J->K HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction A Phosphonium Ylide C Alkene + Triphenylphosphine oxide A->C B Aldehyde or Ketone B->C D Phosphonate Carbanion F (E)-Alkene + Dialkylphosphate salt D->F E Aldehyde or Ketone E->F Adv Advantages of HWE Adv1 More nucleophilic carbanion Adv->Adv1 Adv2 Favors (E)-alkene formation Adv->Adv2 Adv3 Water-soluble byproduct (easy removal) Adv->Adv3

(E)-3-Methyl-2-hexenoic acid-d5 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-3-Methyl-2-hexenoic acid-d5

This technical guide provides essential information regarding the molecular properties of (E)-3-Methyl-2-hexenoic acid and its deuterated analog, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Molecular Properties

(E)-3-Methyl-2-hexenoic acid is an unsaturated fatty acid. Its deuterated form, this compound, is a valuable tool in various research applications, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of five deuterium (B1214612) atoms results in a predictable mass shift, facilitating its distinction from the endogenous, non-labeled compound.

Data Presentation: Molecular Formula and Weight

The table below summarizes the molecular formula and weight for both the non-labeled compound and its d5-labeled analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )
(E)-3-Methyl-2-hexenoic acidC₇H₁₂O₂[3][][5][6]128.17[3][][5]
This compoundC₇H₇D₅O₂[1][7][8]133.20[1][2][7][8]

Experimental Protocols: A Conceptual Workflow

The utilization of this compound as an internal standard is a common practice in bioanalytical methods for the accurate quantification of its non-deuterated counterpart in complex matrices. The general workflow for such an analysis is outlined below.

Methodology for Quantification using Isotope Dilution Mass Spectrometry

A typical experimental protocol involves the following key steps:

  • Sample Preparation : A known amount of the deuterated internal standard (this compound) is spiked into the biological sample (e.g., plasma, urine, sweat). This is followed by an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and the internal standard from the sample matrix.

  • Chromatographic Separation : The extracted sample is injected into a GC or LC system. The chromatographic column separates the analyte and internal standard from other matrix components based on their physicochemical properties.

  • Mass Spectrometric Detection : The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios corresponding to the molecular ions or characteristic fragment ions of both the non-labeled analyte and the d5-labeled internal standard.

  • Data Analysis and Quantification : The peak areas for the analyte and the internal standard are measured from the resulting chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then calculated from this calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Biological Sample B Spiking with This compound A->B C Extraction and Cleanup B->C D LC/GC Separation C->D Injection E Mass Spectrometry Detection (MS) D->E F Peak Integration (Analyte & d5-Standard) E->F Data Acquisition G Generate Calibration Curve F->G H Quantification of Analyte G->H

References

Unraveling the Origins of Body Odor: A Technical Guide to the Precursors of (E)-3-Methyl-2-hexenoic Acid in Apocrine Sweat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the precursors of (E)-3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways of -3M2H formation, presents quantitative data on precursor concentrations, and details the experimental protocols utilized in this field of study.

Introduction: The Biochemical Basis of Axillary Odor

Human axillary odor is not a direct product of sweat itself. Freshly secreted apocrine sweat is largely odorless. The characteristic malodor arises from the biotransformation of non-volatile precursor molecules by the resident skin microbiota. A pivotal molecule in this process is (E)-3-methyl-2-hexenoic acid (3M2H), a branched-chain unsaturated fatty acid with a potent, cheesy, and sweaty odor. Understanding the nature and origin of its precursors is fundamental to developing effective odor-control technologies.

The primary precursors of 3M2H are water-soluble, non-volatile amino acid conjugates secreted from the apocrine glands.[1][2] The most significant of these is N-α-3-methyl-2-hexenoyl-L-glutamine.[3][4] These precursors are transported into the apocrine gland lumen by the ATP-binding cassette transporter C11 (ABCC11).[5][6] On the skin surface, commensal bacteria, predominantly of the Corynebacterium genus, produce enzymes that cleave these conjugates, releasing the volatile and odorous 3M2H.[3][7]

The Precursors of (E)-3-Methyl-2-hexenoic Acid

The predominant precursor to 3M2H is a glutamine conjugate. However, apocrine sweat is a complex mixture containing other related precursors that contribute to the overall axillary odor profile.

N-α-3-methyl-2-hexenoyl-L-glutamine: The Principal Precursor

The primary and most studied precursor of 3M2H is N-α-3-methyl-2-hexenoyl-L-glutamine.[3][4] This molecule consists of the 3M2H moiety linked to the amino group of L-glutamine. Its water-soluble nature allows for its secretion in apocrine sweat.

Other Related Precursors

While N-α-3-methyl-2-hexenoyl-L-glutamine is central to 3M2H formation, it is important to note that other structurally similar precursors for other key odorants exist in apocrine sweat. Notably, N-α-3-hydroxy-3-methyl-hexanoyl-glutamine is the precursor to 3-hydroxy-3-methylhexanoic acid (HMHA), another significant contributor to axillary odor.[2][4] Quantitative studies have shown that the HMHA precursor is often the most abundant of these glutamine conjugates.[7]

Quantitative Analysis of 3M2H and its Precursors

The concentration of 3M2H and its precursors in axillary sweat can vary significantly among individuals, influenced by factors such as genetics (e.g., ABCC11 genotype), diet, and the composition of the skin microbiome.[5][7]

CompoundConcentration RangeSample MatrixAnalytical MethodReference
(E)-3-Methyl-2-hexenoic acid (3M2H)15.9–34.6 nmol/mLAxillary sweat extracted from T-shirtsGas Chromatography-Mass Spectrometry (GC-MS)[3][8]
N-α-3-methyl-2-hexenoyl-L-glutamineQuantitatively less abundant than HMHA-GlnAxillary wash samplesLiquid Chromatography-Mass Spectrometry (LC-MS)[7]
N-α-3-hydroxy-3-methyl-hexanoyl-glutamine (HMHA-Gln)Most abundant glutamine conjugate precursorAxillary wash samplesLiquid Chromatography-Mass Spectrometry (LC-MS)[7]

Biochemical Pathway of (E)-3-Methyl-2-hexenoic Acid Formation

The formation of 3M2H is a multi-step process involving secretion by the host and subsequent enzymatic action by the skin microbiota.

Biochemical_Pathway_of_3M2H_Formation cluster_0 Apocrine Gland Cell cluster_1 Skin Surface Precursor_Biosynthesis Biosynthesis of N-α-3-methyl-2-hexenoyl-L-glutamine ABCC11 ABCC11 Transporter Precursor_Biosynthesis->ABCC11 Secreted_Precursor Secreted N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless) ABCC11->Secreted_Precursor Secretion N_Acyl_Aminoacylase Nα-acyl-aminoacylase (AMRE) Secreted_Precursor->N_Acyl_Aminoacylase substrate Corynebacterium Corynebacterium sp. Corynebacterium->N_Acyl_Aminoacylase produces 3M2H (E)-3-Methyl-2-hexenoic acid (Odorous) N_Acyl_Aminoacylase->3M2H releases Glutamine L-Glutamine N_Acyl_Aminoacylase->Glutamine releases

Biochemical pathway of (E)-3-Methyl-2-hexenoic acid formation.

Experimental Protocols

Collection of Apocrine Sweat

A reliable method for collecting pure apocrine sweat involves the intradermal injection of epinephrine (B1671497) to stimulate secretion.[1]

Protocol:

  • The axillary vault is cleaned with 70% ethanol.

  • A sterile saline solution containing epinephrine is injected intradermally at multiple points within the axilla.

  • The induced sweat is collected using sterile micropipettes or absorbent pads.

  • Samples are immediately stored at -80°C until analysis.

An alternative, less invasive method involves collecting sweat from T-shirts worn for a specified period (e.g., 24 hours).[3][8]

Quantification of (E)-3-Methyl-2-hexenoic Acid by GC-MS

Sample Preparation (from T-shirt):

  • A defined area (e.g., 10x10 cm) is cut from the axillary region of the T-shirt.

  • The fabric is extracted with a solvent (e.g., 10% ethanol) on a rotary shaker.

  • The extract is concentrated, often by lyophilization.

  • The residue is redissolved and subjected to solid-phase extraction (SPE) to isolate acidic compounds.[3]

GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Injection: Splitless mode.

  • Oven Temperature Program: Initial temperature of 50°C for 1 min, ramp at 7°C/min to 190°C, then 3°C/min to 250°C, hold for 20 min.[3]

  • Mass Spectrometer: Agilent 5975 MSD or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of the molecular ion (m/z 128) for quantification.[3]

GCMS_Workflow T_shirt_Sample Axillary Sweat Sample (on T-shirt) Extraction Solvent Extraction T_shirt_Sample->Extraction Concentration Lyophilization Extraction->Concentration SPE Solid-Phase Extraction (Isolates Acidic Compounds) Concentration->SPE GC_MS_Analysis GC-MS Analysis SPE->GC_MS_Analysis Quantification Quantification of 3M2H (using SIM at m/z 128) GC_MS_Analysis->Quantification

Workflow for the quantification of 3M2H from axillary sweat samples.
Analysis of N-acyl-glutamine Precursors by LC-MS/MS

Sample Preparation:

  • Apocrine sweat or axillary wash samples are collected.

  • Proteins are precipitated using a solvent like acetonitrile.

  • The supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system such as Agilent 1290 Infinity.

  • Column: A reverse-phase column like Zorbax SB-C18 is often used. Ion-pairing agents may be required for better separation of these polar molecules.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for sensitive and specific detection.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-product ion transitions for each N-acyl-glutamine conjugate.

Conclusion

The formation of (E)-3-methyl-2-hexenoic acid, a key determinant of axillary odor, is a complex interplay between host physiology and skin microbiology. The identification of N-α-3-methyl-2-hexenoyl-L-glutamine as its primary precursor, secreted via the ABCC11 transporter and cleaved by corynebacterial enzymes, has provided a clear molecular target for the development of novel deodorant and antiperspirant technologies. Further research focusing on the biosynthesis of these precursors within the apocrine gland and the regulation of the relevant bacterial enzymes will continue to advance our understanding and control of human body odor.

References

An In-depth Technical Guide to the Isotopic Labeling and Stability of (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-Methyl-2-hexenoic acid-d5, a deuterated analog of a key volatile organic compound associated with human axillary odor. This document details its isotopic labeling, stability, synthesis, and analytical characterization, offering valuable information for researchers utilizing this compound as an internal standard or tracer in metabolic studies.

Compound Identification and Properties

This compound is the isotopically labeled form of (E)-3-Methyl-2-hexenoic acid, where five hydrogen atoms have been replaced by deuterium (B1214612). This substitution provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₇H₇D₅O₂
Molecular Weight 133.20 g/mol [1]
Appearance Colorless oil
Isotopic Purity (atom % D) ≥ 99%[2]
Chemical Purity (HPLC) ≥ 99.8%[2]
Storage Recommended at -20°C for long-term stability

Table 2: Isotopic Labeling Details

Position of Deuterium LabelsNumber of Deuterium Atoms
C3-methyl group3
C4-methylene group2

Stability Profile

While specific, long-term stability studies on this compound under various pH and temperature conditions are not extensively published, general knowledge of short-chain unsaturated fatty acids suggests the following:

  • Temperature: For long-term storage, maintaining the compound at -20°C is recommended to minimize degradation.[1] At room temperature, the stability of short-chain fatty acids can be compromised over extended periods.

  • pH: The stability of fatty acids is influenced by pH. In acidic conditions (pH < 4), the protonated form is predominant and generally more stable. In alkaline conditions (pH > 8), the carboxylate form is prevalent, which can be more susceptible to certain reactions. The production of short-chain fatty acids from food waste has been shown to be optimal at a pH of 6.5.

  • Oxidation: As an unsaturated carboxylic acid, (E)-3-Methyl-2-hexenoic acid is susceptible to oxidation at the double bond, especially under harsh conditions such as high temperatures or the presence of oxidizing agents. Deuteration at the bis-allylic position is known to inhibit lipid peroxidation.

Biochemical Pathway: Axillary Odor Formation

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not secreted directly but is released from a non-volatile precursor through bacterial action. The following diagram illustrates this biochemical pathway.

Axillary Odor Formation cluster_gland Apocrine Gland cluster_skin Skin Surface Precursor N-acyl-Gln-(E)-3-methyl-2-hexenoic acid (Odorless Precursor) Enzyme N-acyl-Glutamine aminoacylase (from Corynebacterium spp.) Precursor->Enzyme Secretion VFA (E)-3-Methyl-2-hexenoic acid (Volatile Odor Molecule) Enzyme->VFA Enzymatic Cleavage Gln Glutamine Enzyme->Gln

Biochemical pathway of (E)-3-Methyl-2-hexenoic acid formation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with catalytic deuteration being a common approach. The following is a generalized protocol based on literature procedures for deuterating fatty acids.

Synthesis Workflow Start Start with (E)-3-Methyl-2-hexenoic acid Reaction Catalytic Deuteration: - D₂O (deuterium source) - Pt/C or Pd/C catalyst - Elevated temperature and pressure Start->Reaction Purification Purification: - Extraction with organic solvent - Reverse-phase HPLC Reaction->Purification Analysis Characterization: - GC-MS for mass verification - NMR for structure and isotopic purity Purification->Analysis Final Final Product: This compound Analysis->Final

General workflow for the synthesis of this compound.

Materials:

  • (E)-3-Methyl-2-hexenoic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

  • High-pressure reactor

  • Organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate (B86663)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • In a high-pressure reactor, combine (E)-3-Methyl-2-hexenoic acid, D₂O, and the catalyst.

  • Seal the reactor and purge with an inert gas.

  • Heat the mixture to the desired temperature (e.g., 150-200°C) and pressurize with D₂ gas if necessary, according to the specific catalytic system.

  • Maintain the reaction for a specified time (e.g., 24-48 hours) with stirring.

  • After cooling, carefully vent the reactor and filter the mixture to remove the catalyst.

  • Extract the aqueous solution with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC using a gradient of acetonitrile and water.

  • Collect the fractions containing the desired product and confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the quantification of this compound.

Sample Preparation:

  • For biological samples (e.g., sweat, plasma), perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.

  • Derivatize the extracted fatty acids to a more volatile form, such as methyl or pentafluorobenzyl esters, if necessary.

  • Reconstitute the final extract in a suitable solvent (e.g., hexane (B92381) or isooctane).

Table 3: Typical GC-MS Parameters for Volatile Fatty Acid Analysis

ParameterSetting
GC Column Capillary column suitable for fatty acids (e.g., DB-WAX, HP-INNOWAX)
Injector Temperature 250°C
Oven Program Initial temp: 50-80°C, hold for 1-2 min, ramp at 5-10°C/min to 200-240°C, hold for 5-10 min
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless or split, depending on concentration
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Monitored Ions (SIM) m/z 133.2 for this compound; m/z 128.2 for the unlabeled analog
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used to confirm the structure and determine the isotopic purity of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show the absence or significant reduction of signals corresponding to the protons on the C3-methyl group and the C4-methylene group compared to the unlabeled compound. The remaining proton signals will confirm the overall structure.

  • ²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium labels, confirming the success of the isotopic labeling.

  • ¹³C NMR: The spectrum will show characteristic shifts for the carboxylic acid carbon (around 170-180 ppm) and the carbons of the double bond. The signals for the deuterated carbons will show a characteristic splitting pattern due to C-D coupling.

Conclusion

This compound is a valuable tool for researchers studying the biochemistry of human odor and related metabolic pathways. Its high isotopic and chemical purity, combined with well-established analytical methods, allows for its reliable use as an internal standard and tracer. The information provided in this guide serves as a comprehensive resource for the effective application of this isotopically labeled compound in scientific research.

References

An In-depth Technical Guide on the Olfactory Perception of (E)-3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory perception of (E)-3-Methyl-2-hexenoic acid, a key molecule in human axillary odor. The document details its chemical properties, biosynthesis, odor profile, and the mechanisms of its perception, including relevant genetic factors and signaling pathways. Detailed experimental protocols for its analysis and sensory evaluation are also provided to facilitate further research and development in this area.

Chemical and Physical Properties

(E)-3-Methyl-2-hexenoic acid is an unsaturated carboxylic acid.[1] It is a colorless to pale yellow liquid with a distinct fatty acid odor.[1] The presence of a double bond in its structure makes it susceptible to reactions like hydrogenation and polymerization.[1] It is more soluble in organic solvents than in water due to the hydrophobic nature of its hydrocarbon chain.[1]

Table 1: Physicochemical Properties of (E)-3-Methyl-2-hexenoic acid

PropertyValueReference
CAS Number27960-21-0[1]
Molecular FormulaC7H12O2[1]
Molecular Weight128.17 g/mol [2]
Boiling Point237.28 °C at 760 mmHg
Melting Point-9.25 °C
AppearanceColorless to pale yellow liquid[1]
OdorFatty, Cheesy, Goaty, Sweaty[2][3]

Biosynthesis and Release in Axillary Odor

(E)-3-Methyl-2-hexenoic acid is a primary contributor to the characteristic scent of human underarm odor.[3][4][5] It is not directly secreted in its volatile form. Instead, it is released from a non-volatile, water-soluble precursor molecule, N-α-(E)-3-methyl-2-hexenoyl-L-glutamine, which is secreted by the apocrine glands.[6] Bacteria residing on the skin, particularly of the Corynebacterium genus, possess specific enzymes that cleave the bond between the fatty acid and the glutamine molecule, releasing the odorous (E)-3-Methyl-2-hexenoic acid.[6][7] This enzymatic cleavage is a crucial step in the formation of axillary odor.[6]

The production of the precursor molecule is genetically influenced. The ABCC11 gene is a major determinant of axillary odor precursor secretion.[8][9][10] Individuals with a specific single-nucleotide polymorphism (538G>A) in this gene, particularly common in East Asian populations, produce less of the precursor and consequently have a weaker body odor.[9][10]

Olfactory Profile and Perception Threshold

The odor of (E)-3-Methyl-2-hexenoic acid is commonly described as "sweaty," "cheesy," or "goat-like".[2][3] Its perception can vary among individuals, which may be due to genetic differences in olfactory receptors.

A study conducted to determine the olfactory threshold of (E)-3-Methyl-2-hexenoic acid and its (Z)-isomer revealed significant differences in their potency.[11] The (E)-isomer has a much lower odor threshold, making it a more significant contributor to the overall perception of axillary odor.[11]

Table 2: Olfactory Thresholds of 3-Methyl-2-hexenoic Acid Isomers

IsomerAverage Threshold Concentration (ppb in air)Reference
(E)-3-Methyl-2-hexenoic acid13.8[11]
(Z)-3-Methyl-2-hexenoic acid278.7[11]

The concentration of (E)-3-Methyl-2-hexenoic acid in axillary sweat can also vary significantly between individuals. A study on Japanese subjects found detectable levels in a subset of the participants, with concentrations ranging from 15.9 to 34.6 nmol/ml.[12][13]

Table 3: Concentration of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat (Japanese Subjects)

Subject GroupConcentration Range (nmol/ml)Reference
6 out of 30 subjects15.9 - 34.6[12][13]

Olfactory Receptor and Signaling Pathway

The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located in the olfactory sensory neurons in the nose.[14][15][16] While the specific olfactory receptor that binds (E)-3-Methyl-2-hexenoic acid has not been definitively identified in the provided search results, the OR5A1 and OR5A2 genes are part of the olfactory receptor family and are involved in the perception of various odorants.[14][15][16][17] It is plausible that one or more receptors from this large family are responsible for its detection.

The general mechanism of olfactory signal transduction is well-established. The binding of an odorant to its receptor triggers a cascade of intracellular events.

Olfactory_Signaling_Pathway Odorant (E)-3-Methyl-2-hexenoic acid OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Neuron Olfactory Sensory Neuron CNG_channel->Neuron Na+, Ca2+ influx (Depolarization) Ca_channel Ca2+-activated Cl- Channel Ca_channel->Neuron Cl- efflux (Further Depolarization) Neuron->Ca_channel Ca2+ activates Signal Signal to Brain Neuron->Signal Action Potential

Caption: General olfactory signal transduction pathway.

Upon binding of (E)-3-Methyl-2-hexenoic acid to its specific olfactory receptor, the associated G-protein (Gαolf) is activated.[18] This G-protein then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[18][19] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions, which depolarizes the neuron.[18] The influx of calcium ions also opens calcium-activated chloride channels, causing an efflux of chloride ions that further depolarizes the cell, generating an action potential that is transmitted to the brain for processing.[18]

Experimental Protocols

Quantification of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology described for analyzing axillary odor-related compounds.[12][13]

Objective: To extract and quantify the amount of (E)-3-Methyl-2-hexenoic acid from axillary sweat samples.

Materials:

  • Cotton pads or T-shirts worn for 24 hours to collect sweat.

  • Organic solvent for extraction (e.g., dichloromethane).

  • Internal standard (e.g., a deuterated analog of the target compound).

  • Derivatizing agent (e.g., for esterification if necessary).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Collection: Subjects wear cotton pads in their axillae or a T-shirt for a 24-hour period to collect sweat.[13][20]

  • Extraction: The collected sweat from the cotton pads or T-shirt is extracted with an appropriate organic solvent.

  • Internal Standard Addition: A known amount of an internal standard is added to the extract to allow for accurate quantification.

  • Derivatization (Optional): Depending on the analytical method, the carboxylic acid group may be derivatized (e.g., converted to a methyl ester) to improve its chromatographic properties.[21]

  • GC-MS Analysis: The prepared sample is injected into the GC-MS system. The gas chromatograph separates the different volatile compounds in the sample based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times.[22]

  • Data Analysis: The concentration of (E)-3-Methyl-2-hexenoic acid is determined by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing Sample_Collection Sweat Collection (Cotton Pad/T-shirt) Solvent_Extraction Solvent Extraction Sample_Collection->Solvent_Extraction Internal_Standard Add Internal Standard Solvent_Extraction->Internal_Standard Derivatization Derivatization (Optional) Internal_Standard->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS analysis of axillary sweat.

Determination of Olfactory Threshold by Air Dilution Olfactometry

This protocol is based on the methodology used for determining the detection threshold of odorants.[11]

Objective: To determine the lowest concentration of (E)-3-Methyl-2-hexenoic acid that can be reliably detected by a human panel.

Materials:

  • Pure (E)-3-Methyl-2-hexenoic acid.

  • An air dilution olfactometer capable of presenting a series of precisely diluted odorant concentrations.

  • A panel of human subjects screened for normal olfactory function.

Procedure:

  • Panelist Selection: Recruit a panel of subjects and screen them for any olfactory dysfunctions.

  • Odorant Preparation: Prepare a stock solution of (E)-3-Methyl-2-hexenoic acid.

  • Olfactometer Setup: The olfactometer is used to generate a series of dilutions of the odorant in odorless air.

  • Presentation of Stimuli: In a controlled environment, each panelist is presented with a series of ascending concentrations of the odorant, interspersed with blanks (odorless air). A forced-choice method (e.g., two-alternative forced choice, where one port presents the odorant and the other presents a blank) is often used.

  • Response Recording: The panelist indicates which port they believe contains the odorant.

  • Threshold Calculation: The individual detection threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration that is correctly detected. The group threshold is then calculated from the individual thresholds.[11]

Olfactometry_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Screening Panelist Screening Stimulus_Presentation Forced-Choice Presentation (Odorant vs. Blank) Panelist_Screening->Stimulus_Presentation Odorant_Dilution Odorant Dilution Series (in Olfactometer) Odorant_Dilution->Stimulus_Presentation Response_Recording Record Panelist Response Stimulus_Presentation->Response_Recording Threshold_Calculation Calculate Individual & Group Thresholds Response_Recording->Threshold_Calculation

References

(E)-3-Methyl-2-hexenoic acid's contribution to axillary malodor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Contribution of (E)-3-Methyl-2-hexenoic Acid to Axillary Malodor

Executive Summary

Axillary malodor is a complex biological phenomenon driven by the microbial transformation of odorless secretions from skin glands. A primary contributor to the characteristic pungent scent of human sweat is (E)-3-Methyl-2-hexenoic acid (3M2H). This volatile fatty acid is not secreted in its free form but is released on the skin's surface from a non-odorous precursor originating from the apocrine glands. The entire process is genetically determined by the functionality of the ABCC11 transporter and biochemically mediated by specific enzymes from the resident axillary microbiome, primarily Corynebacterium species. This guide provides a detailed examination of the biochemical pathways, genetic underpinnings, and analytical methodologies essential for understanding the role of 3M2H in axillary malodor, intended for researchers and professionals in dermatology and product development.

Biochemical Pathway of 3M2H Formation

The generation of volatile 3M2H is a multi-step process involving secretion of a precursor, transport to the skin surface, and subsequent bacterial enzymatic cleavage.

2.1. Precursor Synthesis and Secretion The direct precursor to 3M2H is an odorless, water-soluble molecule, Nα-(E)-3-methyl-2-hexenoyl-L-glutamine (3M2H-Gln)[1][2][3][4]. This conjugate, along with precursors for other key odorants like 3-hydroxy-3-methylhexanoic acid (HMHA), is synthesized within the apocrine sweat glands[1][5]. Freshly secreted apocrine sweat is sterile and initially odorless[6].

2.2. Genetic Control of Precursor Transport: The ABCC11 Transporter The secretion of 3M2H-Gln and other odorant precursors from the apical membrane of apocrine gland cells into the glandular lumen is critically dependent on the ATP-binding cassette transporter C11 (ABCC11), also known as Multidrug Resistance Protein 8 (MRP8)[2][7][8].

A single nucleotide polymorphism (SNP) at position 538 (rs17822931) in the ABCC11 gene dictates transporter function.[7][8]

  • GG or GA Genotype: Individuals with at least one G allele possess a functional ABCC11 transporter. This enables the secretion of odor precursors, leading to the production of typical axillary odor. This genotype is also associated with the wet earwax phenotype.[9][10]

  • AA Genotype: Homozygous carriers of the A allele have a non-functional or dysfunctional ABCC11 transporter.[11] This genetic variation abolishes the secretion of key odor precursors, including 3M2H-Gln, resulting in a significant reduction or complete lack of axillary malodor[5][7][8]. This genotype is prevalent in many East Asian populations and is strongly associated with the dry earwax phenotype[7][9][11].

2.3. Bacterial Biotransformation on the Skin Surface Once the odorless precursors are secreted onto the skin surface, they become substrates for the resident axillary microbiota[1][12]. The axillary microbiome is typically dominated by Staphylococcus and Corynebacterium species[1][6]. While staphylococci are associated with the production of short-chain volatile fatty acids like isovaleric acid, Corynebacterium species are the primary agents responsible for releasing the potent, characteristic axillary odorants[1].

These bacteria produce a specific zinc-dependent metalloenzyme, Nα-acyl-glutamine aminoacylase (B1246476) (AGA), which cleaves the glutamine from the 3M2H-Gln precursor[1][3]. This enzymatic hydrolysis releases the free, volatile, and highly odorous (E)-3-methyl-2-hexenoic acid[3][13].

G cluster_0 Apocrine Gland Cell cluster_1 Skin Surface / Gland Lumen Precursor_Syn Synthesis of Nα-3M2H-L-Glutamine (Odorless Precursor) ABCC11 Functional ABCC11 Transporter (G-Allele) Precursor_Syn->ABCC11 Transport Secreted_Precursor Secreted Odorless Precursor (Nα-3M2H-L-Glutamine) ABCC11->Secreted_Precursor Secretion Odorant (E)-3-Methyl-2-hexenoic Acid (Volatile Malodor) Secreted_Precursor->Odorant Cleavage by AGA Corynebacterium Corynebacterium spp. Enzyme Nα-acyl-glutamine aminoacylase (AGA) Corynebacterium->Enzyme Produces

Biochemical pathway for the formation of (E)-3-Methyl-2-hexenoic acid.

Quantitative Data on 3M2H

The concentration of 3M2H in sweat and its low perception threshold underscore its significance in axillary malodor.

Table 1: Concentration of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat This table summarizes the quantified levels of 3M2H found in human axillary sweat samples.

Population StudiedNumber of SubjectsDetection Range (nmol/mL)Key FindingsReference
Japanese3015.9 - 34.6 (in 6 of 30 subjects)3M2H was detected and quantified in a subset of the Asian population, indicating its contribution to malodor beyond Caucasian and African populations.[14][15]

Table 2: Olfactory Perception Thresholds of Axillary Odorants This table presents the odor detection thresholds for the isomers of 3-methyl-2-hexenoic acid, highlighting their potency. Lower values indicate a more potent odorant.

CompoundOdor Threshold (parts per billion, v/v)Specific Anosmia RateKey FindingsReference
(E)-3-Methyl-2-hexenoic acid~0.05 ppb21.1%The (E)-isomer has a significantly lower threshold (is ~20 times more potent) than the (Z)-isomer, confirming its role as a key odor contributor. A high rate of specific anosmia exists.[16]
(Z)-3-Methyl-2-hexenoic acid~1.0 ppb15.6%Higher threshold indicates a lesser, though still potential, contribution to the overall odor profile.[16]

Key Experimental Protocols

Standardized methodologies are crucial for the reproducible study of axillary malodor.

4.1. Protocol for Axillary Sweat Sample Collection This protocol outlines a standardized method for collecting axillary sweat for subsequent analysis.

  • Participant Preparation: Instruct participants to avoid using deodorants, antiperspirants, or scented soaps/lotions for a period of 24-48 hours prior to and during the collection period. Participants should also refrain from consuming strongly flavored foods (e.g., garlic, spices).[17]

  • Collection Medium: Provide participants with clean, unscented 100% cotton T-shirts or cotton pads to be worn in the axillary region.[14][15][18]

  • Wear Duration: Participants wear the collection medium for a standardized period, typically 24 hours, to allow for the accumulation of sweat and bacterial activity.[14][15]

  • Sample Retrieval: After the wear period, the axillary sections of the T-shirt or the cotton pads are carefully cut out by a researcher wearing nitrile gloves to prevent contamination.

  • Storage: Samples are placed in airtight, inert containers (e.g., glass jars with PTFE-lined caps) and immediately frozen at -20°C or lower until analysis to prevent further microbial activity or degradation of compounds.[17]

4.2. Protocol for GC-MS Analysis of 3M2H This protocol details the extraction and instrumental analysis for quantifying 3M2H.

  • Extraction: The collected cotton sample is placed in a flask with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) and an internal standard. The flask is agitated to extract the compounds.

  • Hydrolysis (for total 3M2H): To quantify the total amount of 3M2H (both free and precursor-bound), an aliquot of the aqueous fraction of sweat extract is hydrolyzed with a strong base, such as 1M NaOH, to cleave the glutamine conjugate and release the free acid.[6][13][19]

  • Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the carboxylic acid group can be derivatized (e.g., converted to a methyl ester).

  • GC-MS Analysis:

    • Injection: An aliquot of the final extract is injected into the gas chromatograph, typically in splitless mode.

    • Separation: A capillary column (e.g., DB-5ms) is used with a temperature program designed to separate volatile fatty acids. A typical program might start at 30-50°C and ramp up to 250°C.

    • Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification of the target ions for 3M2H.

  • Quantification: The concentration of 3M2H is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

4.3. Protocol for Sensory Evaluation of Axillary Malodor This protocol describes the method for assessing odor intensity and character using a trained human panel.

  • Panelist Recruitment and Training: Recruit 10-20 individuals. Screen them for olfactory acuity and specific anosmia to key axillary odorants like 3M2H and androstenone.[16][20] Train panelists according to established standards (e.g., EN 13725, ISO 8586) to recognize and rate odor intensity using a standardized reference scale, such as the n-butanol scale.[20][21][22]

  • Sample Preparation: Place collected sweat samples (e.g., cotton pads) in standardized, odor-free glass sniffing jars. Allow samples to equilibrate to room temperature before assessment.

  • Assessment Environment: Conduct evaluations in a well-ventilated, odor-free room.

  • Evaluation Procedure: Present samples to panelists in a randomized, blinded order. Panelists sniff the headspace of each jar using a standardized technique (e.g., several short sniffs).[22]

  • Rating: Panelists rate the perceived odor intensity on a defined scale (e.g., a 0-10 category scale or a visual analog scale anchored with terms like "no odor" to "extremely strong").[20] They may also provide descriptive analysis of the odor character (e.g., "pungent," "musky," "acidic").

  • Data Analysis: Analyze the intensity ratings statistically to compare differences between samples or treatments.

G cluster_0 Sample Collection & Preparation cluster_1 Chemical Analysis cluster_2 Sensory Evaluation A Participant wears cotton pad/T-shirt (24h) B Axillary sample is collected A->B C Sample stored at -20°C B->C D Solvent Extraction from sample C->D H Sample presentation to trained panel C->H E Base Hydrolysis (release of 3M2H) D->E F GC-MS Analysis (Quantification) E->F G Quantitative Data (nmol/mL) F->G I Panelists rate odor intensity H->I J Sensory Data (Intensity Score) I->J

Experimental workflow for the analysis of axillary malodor.

Genetic Basis and Logical Relationships

The presence or absence of significant axillary malodor is fundamentally a Mendelian trait governed by the ABCC11 gene. The logical flow from genotype to phenotype provides a clear framework for understanding population differences in body odor.

  • Genotype: The genetic code at rs17822931 determines the amino acid at position 180 of the ABCC11 protein. The G allele codes for glycine, while the A allele codes for arginine.

  • Protein Function: The glycine-containing protein (from the G allele) is functional and correctly trafficked to the cell membrane. The arginine-containing protein (from the A allele) is targeted for degradation and is largely non-functional.[10]

  • Secretion: A functional transporter actively secretes 3M2H-Gln and other precursors. A non-functional transporter does not.[7][8]

  • Substrate Availability: The presence of secreted precursors on the skin provides the necessary substrate for bacterial metabolism. The absence of these precursors removes the substrate.

  • Phenotype: The bacterial conversion of the substrate leads to the malodor phenotype. The lack of substrate results in the non-malodorous phenotype.

G cluster_0 Genotype cluster_1 Protein Function cluster_2 Biochemical Consequence cluster_3 Phenotype Genotype_GG ABCC11 Genotype (GG or GA) Function_Yes Functional ABCC11 Transporter Genotype_GG->Function_Yes Genotype_AA ABCC11 Genotype (AA) Function_No Non-Functional ABCC11 Transporter Genotype_AA->Function_No Precursor_Yes Odor Precursors (3M2H-Gln) Secreted Function_Yes->Precursor_Yes Precursor_No Odor Precursors Not Secreted Function_No->Precursor_No Pheno_Odor Axillary Malodor (Wet Earwax) Precursor_Yes->Pheno_Odor Pheno_NoOdor No/Low Malodor (Dry Earwax) Precursor_No->Pheno_NoOdor

Logical relationship between ABCC11 genotype and axillary odor phenotype.

Conclusion and Implications for Development

(E)-3-Methyl-2-hexenoic acid is unequivocally a principal component of axillary malodor. Its formation is a sophisticated biological process initiated by the genetically-controlled secretion of an odorless precursor via the ABCC11 transporter, followed by specific enzymatic release by Corynebacterium species. This detailed understanding of the molecular pathway offers several strategic targets for the development of next-generation deodorant and antiperspirant technologies:

  • Enzyme Inhibition: Developing specific inhibitors for the bacterial Nα-acyl-glutamine aminoacylase could prevent the release of 3M2H and other volatile fatty acids without disrupting the entire skin microbiome.[3]

  • Competitive Inhibition: Fragrance molecules can be conjugated to L-glutamine, creating "pro-fragrances" that act as competitive substrates for the AGA enzyme. This would lead to the release of a pleasant scent instead of a malodorant.[3]

  • Microbiome Modulation: Strategies aimed at shifting the axillary microbiome from a Corynebacterium-dominant to a Staphylococcus-dominant population could significantly reduce the production of pungent odorants.

  • Precursor Sequestration: Developing topical agents that can bind to or neutralize the odorless precursors on the skin surface before they can be cleaved by bacteria presents another innovative approach.

A thorough understanding of the biochemistry and genetics of 3M2H formation is paramount for creating more effective and targeted solutions to control axillary malodor.

References

Methodological & Application

Application Notes and Protocols for the Use of (E)-3-Methyl-2-hexenoic acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (E)-3-Methyl-2-hexenoic acid-d5 as an internal standard in quantitative analytical methods. This deuterated standard is particularly valuable for the accurate quantification of its non-labeled counterpart, (E)-3-Methyl-2-hexenoic acid, a significant compound in studies related to axillary odor and metabolomics.

Introduction

(E)-3-Methyl-2-hexenoic acid is a branched short-chain fatty acid identified as a key contributor to human axillary odor.[1][2][3][4] Its quantification in biological matrices such as sweat is crucial for research in areas ranging from personal care product development to studies of metabolic disorders.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS).[5] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and matrix effects.[6]

Principle of Use as an Internal Standard

This compound serves as an ideal internal standard for the quantification of (E)-3-Methyl-2-hexenoic acid due to the following reasons:

  • Co-elution: In chromatographic separations (GC or LC), it co-elutes with the unlabeled analyte, meaning it is subjected to the same matrix effects and potential ionization suppression or enhancement in the mass spectrometer.

  • Mass Differentiation: It is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[5]

  • Similar Physicochemical Properties: Its extraction recovery and ionization response are nearly identical to the analyte.

By adding a known amount of this compound to samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area can be used to construct a calibration curve and accurately quantify the analyte's concentration, compensating for analytical variability.

Quantitative Data

The following table summarizes quantitative data for (E)-3-Methyl-2-hexenoic acid found in human axillary sweat, as determined by gas chromatography-mass spectrometry (GC-MS).

AnalyteMatrixConcentration Range (nmol/mL)Analytical MethodReference
(E)-3-Methyl-2-hexenoic acidAxillary Sweat15.9–34.6GC-MS[1][2][3]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of (E)-3-Methyl-2-hexenoic acid in a biological matrix (e.g., sweat) using this compound as an internal standard, adapted from established methodologies for short-chain fatty acid analysis.

Materials and Reagents

  • (E)-3-Methyl-2-hexenoic acid (analyte standard)

  • This compound (internal standard)[5]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Deionized water

  • Sample collection materials (e.g., cotton pads for sweat collection)

  • Solid-phase extraction (SPE) cartridges (mixed-mode)

  • Centrifuge tubes

  • GC or LC vials

Protocol for Quantification of (E)-3-Methyl-2-hexenoic Acid in Sweat by GC-MS

  • Sample Collection:

    • Collect axillary sweat samples on cotton pads worn for a specified period (e.g., 24 hours).

    • Store samples at -20°C or lower until analysis.

  • Preparation of Standards:

    • Prepare a stock solution of (E)-3-Methyl-2-hexenoic acid in methanol.

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., a clean sweat extract or a synthetic sweat matrix).

    • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and to each unknown sample.

  • Sample Extraction:

    • Extract the collected sweat from the cotton pads using a suitable solvent (e.g., methanol with 2% formic acid).

    • For purification and concentration of the acidic compounds, perform solid-phase extraction (SPE) using mixed-mode cartridges.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the acidic fraction containing (E)-3-Methyl-2-hexenoic acid.

    • Lyophilize the eluate to dryness and reconstitute in a known volume of the initial mobile phase or a suitable solvent for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

      • Injection Volume: 1 µL

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial hold at 50°C for 1 min, ramp at 7°C/min to 190°C, then ramp at 3°C/min to 250°C, and hold for 20 min.[1]

      • Carrier Gas: Helium

    • Mass Spectrometer (MS) Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

      • Ion Source Temperature: 250°C[1]

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • (E)-3-Methyl-2-hexenoic acid: m/z 128 (molecular ion), 113, 100, 95 (fragment ions)[1]

        • This compound: m/z 133 (molecular ion)

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of (E)-3-Methyl-2-hexenoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction and Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Axillary Sweat) spike_is Spike with This compound sample_collection->spike_is extraction Solvent Extraction spike_is->extraction calibration_standards Prepare Calibration Standards (Analyte + IS) gc_ms GC-MS Analysis (SIM Mode) calibration_standards->gc_ms spe Solid-Phase Extraction (SPE) extraction->spe lyophilize Lyophilize and Reconstitute spe->lyophilize lyophilize->gc_ms peak_integration Peak Area Integration (Analyte and IS) gc_ms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration ratio_calc->quantification calibration_curve->quantification scfa_metabolism cluster_gut Gut Lumen cluster_colonocyte Colonocyte cluster_systemic Systemic Circulation cluster_signaling Cellular Signaling dietary_fiber Dietary Fiber gut_microbiota Gut Microbiota (Fermentation) dietary_fiber->gut_microbiota scfas Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate, Acetate) gut_microbiota->scfas energy_source Primary Energy Source scfas->energy_source gut_barrier Enhance Gut Barrier Integrity scfas->gut_barrier absorption Absorption into Bloodstream scfas->absorption liver_metabolism Liver Metabolism absorption->liver_metabolism peripheral_tissues Transport to Peripheral Tissues liver_metabolism->peripheral_tissues gpcrs GPCR Activation (e.g., GPR41, GPR43) peripheral_tissues->gpcrs hdac_inhibition HDAC Inhibition peripheral_tissues->hdac_inhibition gene_expression Modulation of Gene Expression (Inflammation, Metabolism) gpcrs->gene_expression hdac_inhibition->gene_expression

References

Quantitative Analysis of Axillary Odorants by GC-MS: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the quantitative analysis of human axillary odorants using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals working to understand the biochemistry of body odor and develop effective deodorant and antiperspirant technologies. This document outlines detailed protocols for sample collection, preparation, and instrumental analysis, with a special focus on the use of (E)-3-Methyl-2-hexenoic acid-d5 as an internal standard for accurate quantification. Furthermore, it presents a summary of reported concentrations of key axillary odorants and visual workflows to facilitate experimental design and execution.

Introduction

Human axillary odor is a complex mixture of volatile organic compounds (VOCs) that are generated by the bacterial metabolism of odorless precursors found in sweat.[1][2][3] The primary sources of these precursors are the apocrine and eccrine sweat glands located in the axilla.[4] Key classes of axillary odorants include short- to medium-chain fatty acids, thioalcohols, and steroids.[3][5][6] Among these, (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA) are considered major contributors to the characteristic malodor.[7][8]

The quantitative analysis of these odorants is crucial for understanding the efficacy of deodorants and antiperspirants, as well as for research into the genetic and microbial factors influencing body odor.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[11][12] The use of a deuterated internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring accurate and reproducible quantification.

This application note provides detailed experimental protocols, quantitative data from various studies, and visual diagrams to guide researchers in setting up and performing robust quantitative analysis of axillary odorants.

Quantitative Data of Key Axillary Odorants

The following tables summarize the reported concentrations of major volatile organic compounds found in human axillary sweat from various studies. These values can serve as a reference for expected concentration ranges.

Table 1: Quantitative Data for Key Carboxylic Acid Odorants in Human Axillary Sweat

OdorantConcentration RangeSample Population/NotesReference(s)
(E)-3-Methyl-2-hexenoic acid (3M2H)Varies significantly between individuals and ethnic groups. Higher in Caucasians and African-Americans than in East Asians.Comparison between different ethnic groups.[10]
3-Hydroxy-3-methylhexanoic acid (HMHA)Generally the most abundant odorant.Identified as a key odorant in the axillary region.[5][8]
Acetic acidPresent, but concentration varies.Common volatile fatty acid in sweat.[11]
Propanoic acidPresent, but concentration varies.Common volatile fatty acid in sweat.[11]
Isovaleric acid (3-methylbutanoic acid)Contributes to the "cheesy" aspect of body odor.A well-known short-chain fatty acid in sweat.[13]
Hexanoic acidPresent in various studies.Straight-chain fatty acid found in axillary secretions.[13]
Heptanoic acidPresent in various studies.Straight-chain fatty acid found in axillary secretions.[13]
Octanoic acidPresent in various studies.Straight-chain fatty acid found in axillary secretions.[13]

Table 2: Quantitative Data for Thioalcohols and Steroids in Human Axillary Sweat

OdorantConcentration RangeSample Population/NotesReference(s)
3-Methyl-3-sulfanylhexan-1-ol (3M3SH)Very low odor threshold, potent contributor. Women may have the potential to liberate significantly more than men.A key sulfur-containing odorant.[6][14]
AndrostenoneHigher concentrations typically found in male axillary sweat.Steroidal pheromone.[13]
AndrostenolHigher concentrations typically found in male axillary sweat.Steroidal pheromone.[13]

Experimental Protocols

This section provides detailed protocols for the collection, extraction, and analysis of axillary odorants.

Axillary Sweat Sample Collection

Materials:

  • Cotton pads (100% cotton, sterile)

  • T-shirts (100% cotton, pre-washed with unscented detergent)

  • Sterile, airtight glass vials

  • Ethanol (B145695) (70%)

  • Gloves

Protocol:

  • Participant Preparation: Instruct participants to avoid using deodorants, antiperspirants, perfumes, and scented soaps for at least 24 hours prior to sample collection. Participants should also refrain from consuming spicy foods or alcohol, which can influence body odor.

  • Axilla Cleaning: The axillary region of the participant should be cleaned with a 70% ethanol solution and allowed to air dry completely.

  • Sample Collection using Cotton Pads:

    • Place a sterile cotton pad in each axilla.

    • Instruct the participant to wear a clean, 100% cotton T-shirt over the pads.

    • The pads should be worn for a standardized period, typically 6-24 hours, to collect sweat.

    • After the collection period, carefully remove the cotton pads using sterile forceps and place them in separate, labeled, sterile glass vials.

  • Sample Collection using T-shirts:

    • The participant wears a clean, 100% cotton T-shirt for a standardized period (e.g., 24 hours).

    • After the collection period, the T-shirt is removed, and the axillary region of the shirt is cut out.

    • The fabric samples are placed in labeled, sterile glass vials.

  • Storage: Samples should be stored at -20°C or lower until extraction to minimize the loss of volatile compounds.

Sample Preparation and Extraction

Materials:

Protocol:

  • Internal Standard Spiking: To each sample vial (containing either the cotton pad or T-shirt cutting), add a known amount of this compound solution in a suitable solvent (e.g., methanol (B129727) or dichloromethane). The concentration of the internal standard should be within the expected range of the analytes of interest.

  • Solvent Extraction:

    • Add a sufficient volume of dichloromethane to completely submerge the cotton pad or fabric sample in the vial.

    • Seal the vial tightly.

    • Vortex the sample for 1-2 minutes to ensure thorough extraction of the odorants into the solvent.

    • Allow the sample to stand for at least 30 minutes at room temperature. For more exhaustive extraction, sonication can be employed.

  • Drying and Concentration:

    • Carefully transfer the dichloromethane extract to a clean centrifuge tube.

    • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

    • Gently swirl the tube and let it stand for 5-10 minutes.

    • Transfer the dried extract to a new clean tube.

    • If necessary, concentrate the extract to a smaller volume (e.g., 100-200 µL) under a gentle stream of nitrogen gas. Avoid complete dryness.

  • Transfer to GC Vial: Transfer the final extract into a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile fatty acid analysis (e.g., a wax-type column like DB-WAX or a mid-polar column like DB-5ms)

GC-MS Parameters (Example):

ParameterSetting
GC System
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Transfer Line Temperature250 °C

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis participant Participant Preparation collection Axillary Sweat Collection (Cotton Pad or T-shirt) participant->collection storage Sample Storage (-20°C) collection->storage spike Spiking with This compound storage->spike extraction Solvent Extraction (Dichloromethane) spike->extraction concentrate Drying & Concentration extraction->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing & Quantification gcms->data

A high-level overview of the experimental workflow for axillary odorant analysis.
Axillary Odorant Formation Pathway

This diagram illustrates the biochemical pathway for the formation of key axillary odorants from odorless precursors by skin microbiota.

odor_formation_pathway cluster_gland Apocrine Gland Secretions cluster_bacteria Skin Microbiota Action cluster_odorants Volatile Odorants precursors Odorless Precursors (e.g., Cys-Gly-3M3SH, Nα-acyl-Gln-conjugates) enzyme Bacterial Enzymes (e.g., β-lyases, aminoacylases) precursors->enzyme Metabolism by Corynebacterium spp. & Staphylococcus spp. thioalcohols Thioalcohols (e.g., 3M3SH) enzyme->thioalcohols fatty_acids Volatile Fatty Acids (e.g., 3M2H, HMHA) enzyme->fatty_acids

Simplified pathway of axillary odorant formation by skin bacteria.

Conclusion

This application note provides a detailed framework for the quantitative analysis of axillary odorants using GC-MS with this compound as an internal standard. The provided protocols and data serve as a valuable resource for researchers in the fields of dermatology, microbiology, and cosmetic science. Adherence to these standardized methods will facilitate more consistent and comparable data across different studies, ultimately advancing our understanding of human body odor and the development of more effective odor-control products.

References

Application Note: Quantitative Analysis of 3-Methyl-2-hexenoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyl-2-hexenoic acid in human plasma. The method utilizes a simple protein precipitation step followed by chemical derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and detection sensitivity. The use of a stable isotope-labeled internal standard, (E)-3-Methyl-2-hexenoic acid-d5, ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this short-chain fatty acid in a biological matrix.

Introduction

3-Methyl-2-hexenoic acid is a branched short-chain fatty acid found in biological samples and is a known contributor to human axillary odor.[1] Its quantification in biological matrices is of interest in various research fields, including metabolomics and studies of human physiology. Challenges in the analysis of short-chain fatty acids like 3-Methyl-2-hexenoic acid by LC-MS/MS include their high polarity and low molecular weight, which can lead to poor retention on reversed-phase columns and inefficient ionization.[2]

To overcome these challenges, this method employs a derivatization strategy using 3-nitrophenylhydrazine (3-NPH). 3-NPH reacts with the carboxylic acid group of 3-Methyl-2-hexenoic acid, forming a more hydrophobic and readily ionizable derivative.[3][4] This approach significantly improves the sensitivity and specificity of the LC-MS/MS analysis.

Experimental

Materials and Reagents

  • 3-Methyl-2-hexenoic acid analytical standard (Sigma-Aldrich, St. Louis, MO)

  • This compound (MedchemExpress)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) (Sigma-Aldrich)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich)

  • Pyridine (Sigma-Aldrich)

  • Acetonitrile (B52724) (LC-MS grade, Fisher Scientific, Pittsburgh, PA)

  • Methanol (B129727) (LC-MS grade, Fisher Scientific)

  • Formic acid (LC-MS grade, Fisher Scientific)

  • Water (LC-MS grade, Fisher Scientific)

  • Human plasma (BioIVT, Westbury, NY)

Instrumentation

  • Shimadzu Nexera X2 UHPLC system

  • Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer

  • Shimadzu LabSolutions software

Sample Preparation

A detailed workflow for the sample preparation is provided below. The key steps involve protein precipitation, derivatization, and extraction.

G Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (this compound) plasma->is ppt 3. Protein Precipitation (Acetonitrile) is->ppt vortex_centrifuge1 4. Vortex & Centrifuge ppt->vortex_centrifuge1 supernatant1 5. Collect Supernatant vortex_centrifuge1->supernatant1 derivatization 6. Derivatization (3-NPH, EDC, Pyridine) supernatant1->derivatization incubation 7. Incubate derivatization->incubation extraction 8. Liquid-Liquid Extraction (Ethyl Acetate) incubation->extraction vortex_centrifuge2 9. Vortex & Centrifuge extraction->vortex_centrifuge2 supernatant2 10. Collect Organic Layer vortex_centrifuge2->supernatant2 drydown 11. Evaporate to Dryness supernatant2->drydown reconstitute 12. Reconstitute (50% Methanol/Water) drydown->reconstitute analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the preparation of plasma samples.

LC-MS/MS Method

The chromatographic separation was performed on a C18 reversed-phase column with a gradient elution. The mass spectrometer was operated in negative electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

Table 1: LC-MS/MS Parameters

ParameterValue
LC System Shimadzu Nexera X2
ColumnShim-pack GIST C18 (2.1 mm x 100 mm, 2 µm)
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.00
1.00
5.00
7.00
7.10
10.00
MS System Shimadzu LCMS-8060
Ionization ModeElectrospray Ionization (ESI), Negative
Nebulizing Gas Flow3 L/min
Heating Gas Flow10 L/min
Interface Temperature300 °C
DL Temperature250 °C
Heat Block Temperature400 °C
CID GasArgon
MRM Transitions Analyte
3-Methyl-2-hexenoic acid-3-NPH
This compound-3-NPH

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Prepare a 1 mg/mL stock solution of 3-Methyl-2-hexenoic acid in methanol.

  • Perform serial dilutions of the stock solution with 50% methanol/water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in blank human plasma.

Protocol 2: Sample Preparation

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 25 µL of 50 mM 3-NPH in 50% methanol and 25 µL of 50 mM EDC in 9% pyridine/methanol.

  • Incubate the mixture at 40 °C for 30 minutes.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 50% methanol/water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of 3-Methyl-2-hexenoic acid in human plasma. The derivatization with 3-NPH resulted in a significant increase in signal intensity and improved peak shape. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and variations in sample preparation and instrument response.

Table 2: Method Validation Summary

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ (1 ng/mL)Precision (%CV): < 20%, Accuracy: 80-120%
Low QC (15 ng/mL)Precision (%CV): < 15%, Accuracy: 85-115%
Medium QC (150 ng/mL)Precision (%CV): < 15%, Accuracy: 85-115%
High QC (800 ng/mL)Precision (%CV): < 15%, Accuracy: 85-115%
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

The validation data, summarized in Table 2, indicates that the method is linear, accurate, and precise over a wide concentration range.[3][5] The lower limit of quantification (LLOQ) was established at 1 ng/mL, demonstrating the high sensitivity of the method.

G Method Validation Pathway cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD_Start Method Conception SamplePrep Sample Preparation Optimization (Protein Precipitation, LLE) MD_Start->SamplePrep Deriv Derivatization Optimization (3-NPH, EDC, Pyridine) SamplePrep->Deriv LC LC Method Optimization (Column, Mobile Phase, Gradient) Deriv->LC MS MS/MS Parameter Optimization (MRM Transitions, CE) LC->MS Linearity Linearity & Range MS->Linearity Transition to Validation Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Precision->Accuracy LLOQ LLOQ Determination Accuracy->LLOQ Recovery Recovery Assessment LLOQ->Recovery Matrix Matrix Effect Evaluation Recovery->Matrix Application Routine Sample Analysis Matrix->Application Method Implementation

Caption: Logical flow from method development to application.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of 3-Methyl-2-hexenoic acid in human plasma. The combination of a simple and effective sample preparation protocol involving 3-NPH derivatization and the use of a stable isotope-labeled internal standard provides a reliable and sensitive assay. This method is well-suited for high-throughput quantitative analysis in clinical and research settings.

References

Application Notes and Protocols for Metabolic Tracing Studies Using (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid that has been identified as a significant contributor to human axillary odor.[1][2] Its formation is attributed to the metabolic activity of cutaneous microflora, such as Corynebacterium, on odorless precursors secreted from apocrine glands.[3] The key precursor molecule is N-α-(E)-3-methyl-2-hexenoyl-L-glutamine, which is hydrolyzed by bacterial enzymes to release the volatile and odorous fatty acid.[3] Understanding the dynamics of this metabolic pathway is crucial for research in dermatology, microbiology, and the development of cosmetic and therapeutic products.

(E)-3-Methyl-2-hexenoic acid-d5 is a stable isotope-labeled version of the parent fatty acid, serving as an invaluable tool for metabolic tracing studies. By introducing this deuterated tracer, researchers can quantitatively track its incorporation, transport, and conversion within biological systems, providing insights into the kinetics and regulation of the metabolic pathways involved in axillary odor formation and the metabolism of branched-chain fatty acids.

These application notes provide a comprehensive protocol for the use of this compound in metabolic tracing studies, primarily focusing on in vitro models of skin microbiology and the analysis of biological samples by gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes quantitative data for (E)-3-Methyl-2-hexenoic acid found in human axillary sweat, which can serve as a reference for expected physiological concentrations in relevant biological samples.

ParameterValueReference
Concentration Range in Axillary Sweat (in subjects where detected)15.9–34.6 nmol/ml[4][5]

Experimental Protocols

This section details the methodologies for a typical in vitro metabolic tracing experiment using this compound to study the metabolism by skin bacteria.

In Vitro Culture of Axillary Bacteria
  • Bacterial Strain: Corynebacterium species isolated from human axilla.

  • Culture Medium: Tryptic Soy Broth (TSB) or a defined minimal medium supplemented with a precursor molecule if investigating precursor metabolism.

  • Growth Conditions: Aerobic, 37°C with shaking.

Metabolic Labeling with this compound
  • Grow a culture of the selected bacterial strain to the mid-logarithmic phase.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Add the this compound stock solution to the bacterial culture to a final concentration of 1-10 µM. An unlabeled control culture should be run in parallel.

  • Incubate the cultures for a defined period (e.g., 0, 1, 4, 8, and 24 hours) to allow for the uptake and metabolism of the tracer.

  • At each time point, collect aliquots of the bacterial culture for analysis. Separate the bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

Sample Preparation for GC-MS Analysis

This protocol is adapted from established methods for short-chain and unsaturated fatty acid analysis.[6][7]

a. Extraction of Fatty Acids:

  • To 1 mL of culture supernatant or a suspension of bacterial cells, add an internal standard (e.g., a deuterated fatty acid not expected to be formed, such as D4-linoleic acid).

  • Acidify the sample with 100 µL of 1 M HCl.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Repeat the extraction of the aqueous phase with 1 mL of chloroform.

  • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

Derivatization is essential to increase the volatility of the fatty acids for GC-MS analysis.[8]

  • To the dried lipid extract, add 1 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., HP-88, Stabilwax-DA).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 180°C.

    • Ramp 2: 5°C/minute to 220°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-300.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for targeted quantification of this compound and its potential metabolites.

Mandatory Visualizations

experimental_workflow cluster_culture In Vitro Culture cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Corynebacterium sp. Culture add_tracer Add this compound bacterial_culture->add_tracer incubation Incubation (Time Course) add_tracer->incubation extraction Fatty Acid Extraction incubation->extraction derivatization Derivatization to FAMEs extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Experimental workflow for metabolic tracing with this compound.

metabolic_pathway cluster_secretion Apocrine Gland Secretion cluster_bacterial_metabolism Bacterial Metabolism (Corynebacterium sp.) cluster_further_metabolism Potential Further Metabolism precursor N-α-(E)-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor) enzyme Bacterial Enzymes (e.g., Acyl-CoA Synthetase, Hydrolase) precursor->enzyme Hydrolysis odorant (E)-3-Methyl-2-hexenoic acid (Volatile Odorant) enzyme->odorant tracer This compound (Tracer) beta_oxidation β-oxidation-like pathway tracer->beta_oxidation Tracing odorant->beta_oxidation metabolites Downstream Metabolites beta_oxidation->metabolites

Caption: Biosynthetic pathway of (E)-3-Methyl-2-hexenoic acid and potential tracing.

References

Application Notes and Protocols for the Chromatographic Analysis of 3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid known for its characteristic odor and presence in various biological samples. Its analysis is crucial in fields such as metabolomics, clinical diagnostics, and food science. However, its polarity and potential for poor chromatographic performance can present analytical challenges. Derivatization, a process of chemically modifying the analyte, is a common strategy to improve its chromatographic separation and detection.

These application notes provide detailed protocols for the analysis of 3-Methyl-2-hexenoic acid by Gas Chromatography-Mass Spectrometry (GC-MS), both with and without derivatization, and by High-Performance Liquid Chromatography (HPLC) following derivatization. The protocols are intended for researchers, scientists, and drug development professionals.

Part 1: Direct Analysis of 3-Methyl-2-hexenoic Acid by GC-MS

Direct analysis of underivatized 3-Methyl-2-hexenoic acid is feasible and has been successfully applied to biological samples. This method is advantageous due to its simplicity and reduced sample preparation time.

Experimental Protocol: Direct GC-MS Analysis

1. Sample Preparation (Example: Axillary Sweat)

  • Collect axillary sweat on a cotton pad or T-shirt.

  • Extract the sample with an appropriate solvent, such as ethanol (B145695) or a mixture of methanol (B129727) and water.

  • Concentrate the extract to dryness using a gentle stream of nitrogen or by lyophilization.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis, such as acetonitrile[1].

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[1].

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp 1: 7 °C/min to 190 °C.

    • Ramp 2: 3 °C/min to 250 °C, hold for 20 min[1].

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1].

    • Ion Source Temperature: 230 °C[2].

    • Acquisition Mode: Full scan (e.g., m/z 50-350) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. The molecular ion of 3-Methyl-2-hexenoic acid is at m/z 128[1][3].

Data Presentation: Quantitative Analysis of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat (Direct Analysis)

The following table summarizes quantitative data from a study analyzing (E)-3-Methyl-2-hexenoic acid in axillary sweat samples from 30 subjects using direct GC-MS analysis[1][3].

ParameterValueReference
Number of Subjects30[1][3]
Subjects with Quantifiable Levels6[1][3]
Concentration Range15.9–34.6 nmol/mL[1][3]
Retention TimeApproximately 7.88 min[3]
Monitored Ion (m/z)128 (Molecular Ion)[1][3]

Part 2: Derivatization of 3-Methyl-2-hexenoic Acid for Improved GC-MS Analysis

Derivatization for GC analysis aims to increase the volatility and thermal stability of the analyte while reducing its polarity. This typically leads to improved peak shape and sensitivity. The two most common methods for carboxylic acids are esterification and silylation[4].

Experimental Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of 3-Methyl-2-hexenoic acid to its methyl ester using boron trifluoride (BF₃) in methanol. Methyl esters are stable and provide excellent chromatographic properties[5][6].

1. Reagents and Materials

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sample containing 3-Methyl-2-hexenoic acid dissolved in a suitable solvent (e.g., toluene, hexane)

2. Derivatization Procedure

  • To 100 µL of the sample solution, add 50 µL of 14% BF₃-methanol solution. This provides a molar excess of the reagent[4].

  • Cap the reaction vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60 °C for 60 minutes in an oven or heating block[4].

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds[4].

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate. The methyl ester will partition into the upper hexane layer[4].

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water[4].

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions for FAME Analysis

  • Use the same GC-MS system and column as for the direct analysis. The non-polar column is well-suited for FAMEs.

  • The oven temperature program may need to be adjusted to optimize the separation of the more volatile methyl ester. A lower starting temperature or a slower ramp rate may be beneficial.

Experimental Protocol 2: Silylation to Trimethylsilyl (B98337) (TMS) Esters

Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, creating a less polar and more volatile derivative. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective silylating agent[4][7].

1. Reagents and Materials

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, as a solvent and catalyst)

  • Sample containing 3-Methyl-2-hexenoic acid (must be anhydrous)

2. Derivatization Procedure

  • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or lyophilization[4].

  • To the dried sample, add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (optional).

  • Cap the reaction vial tightly and vortex for 10 seconds.

  • Heat the mixture at 70 °C for 30 minutes[8].

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS.

3. GC-MS Conditions for TMS Ester Analysis

  • Use the same GC-MS system and column as for the direct analysis.

  • The oven temperature program should be optimized for the TMS derivative.

Data Presentation: Expected Improvements and Data Collection for Derivatized 3-Methyl-2-hexenoic Acid
ParameterDirect Analysis (Expected)Derivatized Analysis (Expected Outcome)Data to Collect
Peak Shape May exhibit tailing due to polarity.Symmetrical, sharper peak.Peak asymmetry factor.
Retention Time Dependent on conditions.Altered (typically shorter for FAMEs, longer for TMS esters).Retention time (min).
Sensitivity Baseline sensitivity.Increased signal-to-noise ratio.Limit of Detection (LOD), Limit of Quantification (LOQ).
Linearity Good over a defined range.Maintained or improved linearity.R² value of the calibration curve.

Part 3: Derivatization of 3-Methyl-2-hexenoic Acid for Improved HPLC Analysis

For analysis by High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometric detection, derivatization is often employed to introduce a chromophore or a readily ionizable group. This enhances detection sensitivity and can improve retention on reverse-phase columns.

Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone (B128361) for UV Detection

This method introduces a strongly UV-absorbing group to the carboxylic acid, allowing for sensitive detection by HPLC-UV.

1. Reagents and Materials

  • 2,4'-Dibromoacetophenone

  • Triethylamine

  • Acetone (B3395972)

  • Acetic acid solution (2 g/L in acetone)

  • Sample containing 3-Methyl-2-hexenoic acid

2. Derivatization Procedure

  • In a reaction vial, mix the sample containing 3-Methyl-2-hexenoic acid with a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine[9][10].

  • To minimize the risk of isomerization of the double bond in 3-Methyl-2-hexenoic acid, perform the reaction at a lower temperature. Heat the mixture at 40 °C for 30 minutes[9][10].

  • Stop the reaction by adding 100 µL of the acetic acid solution[9].

  • The resulting solution containing the derivatized fatty acid can be injected into the HPLC system.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Two Nova-Pak C18 columns (4 µm, 250 x 4.6 mm I.D.) in series or a similar high-resolution reverse-phase column[9].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of fatty acid derivatives.

  • Detection: UV detection at 256 nm[9].

Data Presentation: Expected Performance of HPLC-UV Analysis of Derivatized 3-Methyl-2-hexenoic Acid
ParameterExpected PerformanceData to Collect
Retention Improved retention on C18 column.Retention time (min).
Separation Good resolution from other fatty acids and matrix components.Resolution values.
Sensitivity Low limit of detection due to the strong chromophore.LOD, LOQ.
Linearity Wide linear dynamic range.R² value of the calibration curve.

Visualization of Experimental Workflows

Workflow for Direct GC-MS Analysis

direct_gcms_workflow sample Sample Collection (e.g., Axillary Sweat) extraction Solvent Extraction sample->extraction concentration Concentration (N2 stream or Lyophilization) extraction->concentration reconstitution Reconstitution in Acetonitrile concentration->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis

Caption: Workflow for the direct GC-MS analysis of 3-Methyl-2-hexenoic acid.

Workflow for GC-MS Analysis with Esterification

esterification_workflow sample Anhydrous Sample add_reagent Add BF3-Methanol sample->add_reagent reaction Heat at 60°C for 60 min add_reagent->reaction extraction_step Liquid-Liquid Extraction with Hexane reaction->extraction_step drying Dry with Na2SO4 extraction_step->drying gcms_analysis GC-MS Analysis drying->gcms_analysis

Caption: Workflow for esterification of 3-Methyl-2-hexenoic acid for GC-MS analysis.

Workflow for HPLC-UV Analysis with Derivatization

hplc_derivatization_workflow sample Sample Solution add_reagents Add 2,4'-Dibromoacetophenone and Triethylamine sample->add_reagents reaction Heat at 40°C for 30 min add_reagents->reaction quench Quench with Acetic Acid reaction->quench hplc_analysis HPLC-UV Analysis quench->hplc_analysis

Caption: Workflow for derivatization of 3-Methyl-2-hexenoic acid for HPLC-UV analysis.

References

Application Note: Structural Confirmation of (E)-3-Methyl-2-hexenoic acid-d5 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural confirmation of (E)-3-Methyl-2-hexenoic acid-d5 using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring precise structural elucidation of isotopically labeled compounds. This document includes comprehensive experimental procedures for 1H and 13C NMR spectroscopy, along with tabulated spectral data and visualizations to facilitate unambiguous structural verification.

Introduction

(E)-3-Methyl-2-hexenoic acid is a naturally occurring compound found in various plant and animal sources, and it is also utilized as a flavoring agent. The deuterated isotopologue, this compound, serves as a valuable internal standard in metabolic studies and pharmacokinetic research due to its distinct mass. Accurate structural confirmation of this labeled compound is critical to ensure the integrity of experimental results. NMR spectroscopy is a powerful non-destructive technique for the definitive structural analysis of organic molecules.[1][2][3] This note details the use of 1H and 13C NMR to confirm the structure and isotopic labeling pattern of this compound.

Structural and Spectroscopic Rationale

The deuteration of (E)-3-Methyl-2-hexenoic acid at the C3-methyl and C4 positions leads to predictable changes in its NMR spectra. In the 1H NMR spectrum, the signals corresponding to the protons on the C3-methyl and C4 methylene (B1212753) groups are expected to be absent. In the 13C NMR spectrum, the carbons bearing deuterium (B1214612) (C3-methyl and C4) will exhibit significantly reduced signal intensity and may show coupling to deuterium, resulting in multiplets. The remaining proton and carbon signals will provide the necessary framework for complete structural assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments for this compound dissolved in chloroform-d (B32938) (CDCl3).

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HCOOH
5.70s1HH-2
2.19t, J = 7.5 Hz2HH-5
0.95t, J = 7.5 Hz3HH-6

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.0C-1 (COOH)
~163.0C-3
~115.8C-2
~33.0C-5
~21.0 (multiplet)C-4 (CD₂)
~13.5C-6
~12.0 (multiplet)C-3-CH₃ (CD₃)

Experimental Protocols

Sample Preparation
  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1H NMR Spectroscopy Protocol
  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

13C NMR Spectroscopy Protocol
  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

  • Processing: Apply a 1.0 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Visualization of Experimental Workflow and Structural Analysis

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR (500 MHz) filter->h1_nmr c13_nmr 13C NMR (125 MHz) filter->c13_nmr h1_process Process 1H Spectrum (FT, Phase, Baseline) h1_nmr->h1_process c13_process Process 13C Spectrum (FT, Phase, Baseline) c13_nmr->c13_process assign_signals Assign Signals h1_process->assign_signals c13_process->assign_signals confirm_structure Confirm Structure and Isotopic Labeling assign_signals->confirm_structure

Caption: Experimental workflow from sample preparation to structural confirmation.

structural_confirmation_logic Logic for Structural Confirmation cluster_h1_evidence 1H NMR Evidence cluster_c13_evidence 13C NMR Evidence cluster_conclusion Conclusion h1_signals Observed Signals: - COOH (br s) - H-2 (s) - H-5 (t) - H-6 (t) structure_confirmed Structure Confirmed h1_signals->structure_confirmed Corroborates h1_absent Absent Signals: - C3-CH3 - C4-H2 h1_absent->structure_confirmed Confirms Labeling c13_signals Observed Signals: - C1, C2, C3, C5, C6 c13_signals->structure_confirmed Corroborates c13_deuterated Deuterated Carbons: - C4 (CD2) - C3-CH3 (CD3) (Reduced intensity, multiplet) c13_deuterated->structure_confirmed Confirms Labeling

Caption: Logical flow for confirming the structure of the deuterated compound.

Discussion

The combination of 1H and 13C NMR spectroscopy provides a robust method for the structural confirmation of this compound. The 1H NMR spectrum is expected to clearly show the absence of protons at the C3-methyl and C4 positions, which is a direct confirmation of the isotopic labeling. The remaining proton signals, corresponding to the vinyl proton (H-2), the methylene protons at C5, and the terminal methyl protons at C6, should exhibit the expected chemical shifts and coupling patterns, confirming the overall carbon skeleton.

The 13C NMR spectrum will further support the structural assignment. The presence of signals for all seven carbon atoms, with those attached to deuterium appearing as low-intensity multiplets, provides conclusive evidence for the molecular structure and the specific sites of deuteration. For more complex molecules or to resolve any ambiguities, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed.

Conclusion

The NMR spectroscopic protocols and data presented in this application note provide a comprehensive framework for the structural confirmation of this compound. The detailed methodologies ensure reproducible and accurate results, which are essential for quality control and in regulated research environments. The use of 1D NMR techniques as described is sufficient for the unambiguous structural elucidation of this compound.

References

Application Notes and Protocols for the Measurement of (E)-3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-2-hexenoic acid (E3M2H) is a branched, unsaturated short-chain fatty acid that has garnered significant interest due to its role as a primary contributor to human axillary odor.[1][2][3][4] Beyond its association with body odor, E3M2H has also been investigated as a potential biomarker in other physiological and pathological states, including early, though debated, links to schizophrenia.[5][6][7][8][9] Accurate and robust methods for the quantification of E3M2H in various biological matrices are crucial for understanding its biochemical significance and exploring its potential clinical applications.

This document provides detailed application notes and experimental protocols for the measurement of (E)-3-Methyl-2-hexenoic acid in different biological matrices, with a primary focus on axillary sweat, for which the most definitive data exists. Methodologies adaptable to other matrices such as blood, urine, and tissues are also presented based on general short-chain fatty acid (SCFA) analysis techniques.

Quantitative Data Summary

The following tables summarize the reported quantitative levels of (E)-3-Methyl-2-hexenoic acid in human axillary sweat. Data for other biological matrices are not widely available in the literature for this specific compound.

Table 1: Quantitative Levels of (E)-3-Methyl-2-hexenoic Acid in Human Axillary Sweat

Biological MatrixSubject GroupConcentration Range (nmol/mL)Detection RateAnalytical MethodReference
Axillary SweatJapanese (n=30)15.9 - 34.66 out of 30 subjectsGC-MS[1][2][3]
Axillary SweatJapanese (n=30)Detectable but below LOQ (<5 nmol/mL)7 out of 30 subjectsGC-MS[1]

LOQ = Limit of Quantification

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of (E)-3-Methyl-2-hexenoic acid formation in axillary secretions and a typical experimental workflow for its analysis from sweat samples.

Biochemical Formation of (E)-3-Methyl-2-hexenoic Acid ApocrineGland Apocrine Gland Secretion Precursor Water-Soluble Precursor (e.g., N-α-3-methyl-2-hexenoyl-L-glutamine) ApocrineGland->Precursor EnzymaticCleavage Enzymatic Cleavage Precursor->EnzymaticCleavage Substrate SkinBacteria Cutaneous Bacteria (e.g., Corynebacterium sp.) SkinBacteria->EnzymaticCleavage Enzymes E3M2H (E)-3-Methyl-2-hexenoic Acid (Volatile & Odorous) EnzymaticCleavage->E3M2H

Caption: Biochemical pathway of (E)-3-Methyl-2-hexenoic acid formation.

Experimental Workflow for E3M2H Analysis from Sweat SampleCollection 1. Sample Collection (T-shirt worn for 24h) Extraction 2. Extraction (e.g., with 10% EtOH) SampleCollection->Extraction Concentration 3. Concentration (Lyophilization) Extraction->Concentration Hydrolysis 4. Hydrolysis (e.g., NaOH) Concentration->Hydrolysis SPE 5. Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization 6. Derivatization (Optional) (e.g., PFBBr) SPE->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Quantification 8. Quantification (Internal/External Standards) GCMS->Quantification

Caption: Workflow for (E)-3-Methyl-2-hexenoic acid analysis from sweat.

Experimental Protocols

Protocol 1: Quantification of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat

This protocol is based on the methodology described for the analysis of E3M2H from sweat collected on cotton T-shirts.[1][2][3]

1. Sample Collection:

  • Subjects wear a clean, 100% cotton T-shirt for 24 hours.

  • After 24 hours, the T-shirt is carefully removed and stored in a sealed, clean container at -20°C until analysis.

2. Extraction:

  • A 10x10 cm area is cut from each underarm section of the T-shirt.

  • The fabric sections are placed in a flask with 20 mL of 10% ethanol (B145695).

  • The flask is agitated on a rotary shaker for 2 hours.

  • The ethanol extract is collected, and the fabric is washed with an additional small volume of 10% ethanol, which is then combined with the initial extract.

3. Concentration and Hydrolysis:

  • The combined ethanol extract is concentrated by lyophilization (freeze-drying).

  • The dried residue is redissolved in a known volume of a suitable solvent (e.g., 0.5 mL of 1 M NaOH) for hydrolysis of potential precursors. The hydrolysis is carried out to release the free fatty acid.

4. Solid-Phase Extraction (SPE):

  • The hydrolyzed sample is acidified (e.g., with HCl) to protonate the fatty acid.

  • The sample is then loaded onto a pre-conditioned SPE cartridge (e.g., C18).

  • The cartridge is washed with a polar solvent (e.g., water) to remove interferences.

  • The (E)-3-Methyl-2-hexenoic acid is eluted with a less polar solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate).

5. GC-MS Analysis:

  • The eluate from the SPE step is concentrated under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for GC-MS injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.

  • Injection: A splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is programmed to ensure good separation of the target analyte from other components. An example program could be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Monitoring Ions: For E3M2H, the molecular ion (m/z 128) and characteristic fragment ions (e.g., m/z 113, 100, 95) are monitored.[1]

6. Quantification:

  • An internal standard (e.g., a deuterated analog of E3M2H or a similar odd-chain fatty acid) should be added at the beginning of the sample preparation process to correct for extraction losses.

  • A calibration curve is generated using standard solutions of (E)-3-Methyl-2-hexenoic acid of known concentrations.

  • The concentration of E3M2H in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Method for Short-Chain Fatty Acid (SCFA) Analysis in Blood, Urine, and Tissue (Adaptable for E3M2H)

1. Sample Preparation:

  • Plasma/Serum: Proteins are precipitated by adding a miscible organic solvent (e.g., ice-cold ethanol or acetonitrile) or an acid (e.g., perchloric acid). The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for further processing.[12]

  • Urine: Urine samples are typically centrifuged to remove particulate matter. Depending on the concentration of the analyte, a dilution or a concentration step may be necessary.

  • Tissue: Tissues are homogenized in a suitable buffer or solvent, often on ice. The homogenate is then subjected to an extraction procedure, which may involve liquid-liquid extraction or solid-phase extraction.

2. Extraction and Derivatization (LC-MS or GC-MS):

  • For LC-MS: Derivatization can enhance sensitivity and chromatographic retention. A common method involves derivatization with an aniline-based reagent.[13][14]

    • To an aliquot of the sample extract, an aniline (B41778) solution and a coupling agent (e.g., EDC) are added.[13][14]

    • The reaction mixture is incubated to allow for the formation of the amide derivative.

  • For GC-MS: Derivatization is necessary to make the non-volatile fatty acids suitable for gas chromatography.

    • Silylation: The dried extract is treated with a silylating agent (e.g., MSTFA) to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[15]

    • Pentafluorobenzyl (PFB) Bromide Derivatization: This is a highly sensitive method where the dried extract is reacted with PFBBr in the presence of a base.[16]

3. Instrumental Analysis:

  • LC-MS/MS:

    • Chromatography: Reversed-phase liquid chromatography is typically used to separate the derivatized SCFAs.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used, and the analysis is performed in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

  • GC-MS:

    • The derivatized sample is injected into the GC-MS system.

    • The chromatographic and mass spectrometric conditions are optimized for the specific derivatives. For PFB derivatives, negative chemical ionization (NCI) can provide very high sensitivity.

4. Quantification:

  • Isotope-labeled internal standards corresponding to the analyte of interest are ideal for accurate quantification.[13][14] These are added at the earliest stage of sample preparation.

  • Calibration curves are prepared using the same derivatization procedure as the samples.

Concluding Remarks

The measurement of (E)-3-Methyl-2-hexenoic acid is well-established for axillary sweat using GC-MS. The protocols provided herein offer a robust framework for researchers investigating the role of this compound in various physiological contexts. While data on E3M2H levels in other biological matrices are sparse, the generalized SCFA methodologies presented can be adapted and validated for its quantification in plasma, urine, and tissue samples, thereby opening new avenues for research into the broader biological significance of this intriguing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for (E)-3-Methyl-2-hexenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of (E)-3-Methyl-2-hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing (E)-3-Methyl-2-hexenoic acid by GC-MS?

A1: (E)-3-Methyl-2-hexenoic acid, a short-chain fatty acid, presents several analytical challenges due to its inherent properties. Its volatility can lead to sample loss during preparation. The polar carboxylic acid group can interact with active sites in the GC system, such as the inlet liner and the column, causing poor peak shape, including significant tailing. Furthermore, when analyzing biological samples, matrix effects can interfere with accurate quantification.

Q2: Is derivatization necessary for the GC-MS analysis of (E)-3-Methyl-2-hexenoic acid?

A2: While direct analysis is possible, derivatization is highly recommended to improve chromatographic performance. Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative. This minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks and improved sensitivity. Common derivatization methods include silylation and esterification.

Q3: What type of GC column is most suitable for analyzing (E)-3-Methyl-2-hexenoic acid?

A3: For the analysis of underivatized (E)-3-Methyl-2-hexenoic acid, a polar stationary phase, such as a wax-type column (e.g., DB-WAX or HP-INNOWax), is recommended. These columns provide better peak shape for polar compounds. For derivatized (E)-3-Methyl-2-hexenoic acid, a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is generally suitable and offers good separation based on boiling point.

Q4: How can I improve the sensitivity of my GC-MS analysis for (E)-3-Methyl-2-hexenoic acid?

A4: To enhance sensitivity, consider the following:

  • Derivatization: As mentioned, this significantly improves peak shape and, consequently, signal-to-noise ratio.

  • Inlet Optimization: Use a deactivated inlet liner to minimize analyte adsorption. A splitless injection mode can also increase the amount of analyte transferred to the column.

  • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few characteristic ions of your target analyte, which dramatically increases sensitivity compared to full scan mode.

  • Sample Preparation: Employ a sample preparation technique that effectively concentrates the analyte, such as solid-phase microextraction (SPME) or liquid-liquid extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of (E)-3-Methyl-2-hexenoic acid in a question-and-answer format.

Problem Potential Cause Recommended Solution
Significant Peak Tailing Interaction of the carboxylic acid group with active sites in the GC system (inlet liner, column).1. Derivatize the analyte: This is the most effective solution. Convert the carboxylic acid to a less polar ester or silyl (B83357) derivative. 2. Use a deactivated inlet liner: Replace the liner with one specifically designed for active compounds. 3. Column Maintenance: Condition the column according to the manufacturer's instructions. If the column is old, consider replacing it. 4. Use a more polar column: For underivatized analysis, a wax-type column can improve peak shape.
Poor Sensitivity / Low Signal Analyte loss due to adsorption in the GC system. Suboptimal MS parameters. Inefficient sample introduction.1. Derivatize the analyte: This will reduce active site interactions and improve transfer to the detector. 2. Switch to SIM mode: If you are using full scan mode, changing to Selected Ion Monitoring (SIM) will significantly boost sensitivity. 3. Optimize injection: Use a splitless injection to introduce more of your sample onto the column. Ensure your injection volume is appropriate for your liner and column capacity. 4. Check for leaks: Ensure all fittings in the GC-MS system are leak-tight.
Irreproducible Results Inconsistent sample preparation or derivatization. Matrix effects from complex samples (e.g., plasma, sweat). Inlet discrimination.1. Standardize protocols: Ensure your sample preparation and derivatization procedures are consistent between samples. 2. Use an internal standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a similar compound not present in the sample) at the beginning of your sample preparation to correct for variations. 3. Matrix-matched calibration: Prepare your calibration standards in a matrix similar to your samples to compensate for matrix effects. 4. Optimize inlet temperature: An appropriate inlet temperature ensures consistent vaporization of the analyte without degradation.
Ghost Peaks Carryover from previous injections. Contamination of the syringe, inlet, or column.1. Solvent washes: Run several blank solvent injections after a high-concentration sample to clean the system. 2. Clean the inlet: Regularly replace the septum and liner. 3. Bake out the column: Follow the manufacturer's instructions for baking out the column to remove contaminants.

Experimental Protocols

Protocol 1: Silylation using BSTFA for Derivatization

This protocol describes the derivatization of (E)-3-Methyl-2-hexenoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing (E)-3-Methyl-2-hexenoic acid

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the sample extract into a GC vial.

  • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous solvent to redissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Recommended GC-MS Parameters

These parameters are a good starting point for the analysis of derivatized (E)-3-Methyl-2-hexenoic acid. Optimization may be required based on your specific instrument and sample matrix.

Parameter Value
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50°C, hold for 1 min, then ramp to 250°C at 10°C/min, hold for 5 min
MS System Agilent 5973 or similar
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for initial identification, then SIM for quantification
SIM Ions for TMS-derivative To be determined from the full scan mass spectrum (likely including the molecular ion and major fragments)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drydown Evaporation to Dryness extraction->drydown reconstitution Reconstitute in Anhydrous Solvent drydown->reconstitution derivatization Add Derivatizing Agent (e.g., BSTFA) reconstitution->derivatization reaction Heat at 60-70°C derivatization->reaction injection Inject into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification troubleshooting_logic start Poor Chromatographic Results? peak_tailing Is there significant peak tailing? start->peak_tailing Yes low_signal Is the signal intensity low? start->low_signal No peak_tailing->low_signal No derivatize Derivatize the sample peak_tailing->derivatize Yes sim_mode Use Selected Ion Monitoring (SIM) low_signal->sim_mode Yes end Continue with Optimized Method low_signal->end No deactivated_liner Use a deactivated inlet liner derivatize->deactivated_liner check_column Check/replace GC column deactivated_liner->check_column check_column->end splitless_injection Use splitless injection sim_mode->splitless_injection check_leaks Check for system leaks splitless_injection->check_leaks check_leaks->end

Addressing matrix effects in the quantification of 3-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 3-Methyl-2-hexenoic acid.

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Reproducibility

Question: My signal for 3-Methyl-2-hexenoic acid is weak and varies significantly between injections of different lots of the same biological matrix. What could be the cause and how can I troubleshoot this?

Answer:

This issue is often indicative of a significant matrix effect , specifically ion suppression .[1][2] Co-eluting endogenous components from your sample matrix (e.g., plasma, urine, sweat) can interfere with the ionization of 3-Methyl-2-hexenoic acid in the mass spectrometer's ion source, leading to a decreased and variable signal.[3][4]

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Ion Suppression start Weak & Variable Signal qual_assessment Qualitative Assessment: Post-Column Infusion start->qual_assessment Identify Suppression Zones quant_assessment Quantitative Assessment: Post-Extraction Spike qual_assessment->quant_assessment Confirm & Quantify Effect sample_prep Optimize Sample Preparation quant_assessment->sample_prep Mitigation Strategy 1 chromatography Optimize Chromatography quant_assessment->chromatography Mitigation Strategy 2 internal_standard Use Stable Isotope-Labeled Internal Standard quant_assessment->internal_standard Mitigation Strategy 3 end Improved Signal & Reproducibility sample_prep->end chromatography->end internal_standard->end

Caption: Workflow for troubleshooting ion suppression.

Step-by-Step Guide:

  • Confirm Ion Suppression:

    • Post-Column Infusion: This qualitative technique helps identify at what retention times ion suppression is occurring.[5][6] A solution of 3-Methyl-2-hexenoic acid is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the baseline signal indicates the presence of interfering components.[5][7]

    • Post-Extraction Spike Analysis: This quantitative method will give you a numerical value for the extent of signal suppression.[7][8]

  • Mitigate the Matrix Effect:

    • Optimize Sample Preparation: The goal is to remove interfering components before analysis.

      • Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar or non-polar interferences.[8]

      • Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences compared to protein precipitation.[9] Mixed-mode SPE can be particularly effective.[9]

      • Protein Precipitation (PPT): While simple, it is often the least effective method for removing matrix components and may result in significant ion suppression.[9]

    • Optimize Chromatographic Conditions:

      • Modify Gradient Profile: A shallower gradient can improve the separation between 3-Methyl-2-hexenoic acid and interfering peaks.[7]

      • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter the elution order of compounds.[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable matrix effects.[4][6][10] A SIL-IS for 3-Methyl-2-hexenoic acid will co-elute and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the quantification of 3-Methyl-2-hexenoic acid?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest (3-Methyl-2-hexenoic acid).[4] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[3][4] This is a major concern as it can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[4][6] 3-Methyl-2-hexenoic acid, being a small organic acid, can be particularly susceptible to interference from more abundant endogenous compounds in matrices like plasma, urine, or sweat.[11][12][13]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

A2: Ion suppression can arise from various sources, including:

  • Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and other small molecules present in biological samples.[7] Phospholipids are a major cause of ion suppression in plasma and serum samples.[8]

  • Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from lab consumables.[7]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[7]

  • Co-eluting metabolites: Metabolites of other compounds that share similar chromatographic retention times with 3-Methyl-2-hexenoic acid.[7]

Q3: How do I choose the best internal standard for quantifying 3-Methyl-2-hexenoic acid?

A3: The most effective internal standard (IS) for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte.[4][6][10] A SIL-IS, such as ¹³C- or ²H-labeled 3-Methyl-2-hexenoic acid, is chemically identical to the analyte and will co-elute from the chromatography column.[14][15] This ensures that both the analyte and the IS experience the same degree of ionization suppression or enhancement, allowing the ratio of their signals to remain constant for accurate quantification.[4]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6] However, this approach is only feasible if the concentration of 3-Methyl-2-hexenoic acid in your sample is high enough to remain above the limit of quantitation (LOQ) of your analytical method after dilution.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for 3-Methyl-2-hexenoic acid.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • 3-Methyl-2-hexenoic acid reference standard.

  • LC-MS grade solvents.

  • Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges).

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of 3-Methyl-2-hexenoic acid in the initial mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples using your intended sample preparation method. After the final extraction step, spike the extracted matrix with the 3-Methyl-2-hexenoic acid reference standard to achieve the same final concentration as in Set A.[16]

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100 [16]

Interpretation of Results:

Matrix Effect (%)Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable/No Significant Matrix Effect
> 115%Significant Ion Enhancement
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Objective: To determine the most effective sample preparation method for minimizing matrix effects for 3-Methyl-2-hexenoic acid.

Materials:

  • Blank biological matrix.

  • 3-Methyl-2-hexenoic acid reference standard.

  • Reagents and materials for:

    • Protein Precipitation (PPT) (e.g., acetonitrile, methanol).

    • Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).

    • Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).

Procedure:

  • Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).[16]

  • Following extraction, spike the processed extracts with 3-Methyl-2-hexenoic acid to a known concentration.

  • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (%)
Protein Precipitation (PPT)659512.5
Liquid-Liquid Extraction (LLE)88756.8
Solid-Phase Extraction (SPE)97923.2
Mixed-Mode SPE102982.1

Note: The data presented in this table are for illustrative purposes and will vary depending on the specific matrix and analytical method. Generally, more rigorous sample cleanup methods like SPE and mixed-mode SPE result in a matrix effect closer to 100% (indicating less ion suppression or enhancement) and better precision (lower RSD).[9]

Visualizations

cluster_workflow Systematic Approach to Mitigating Matrix Effects start Method Development Start assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_acceptable Matrix Effect Acceptable? assess_me->is_me_acceptable optimize_sp Optimize Sample Prep (LLE, SPE) is_me_acceptable->optimize_sp No validate Method Validation is_me_acceptable->validate Yes optimize_sp->assess_me optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->assess_me use_sil_is Implement SIL-IS optimize_lc->use_sil_is use_sil_is->validate

Caption: A workflow for identifying and mitigating matrix effects.

cluster_esi Mechanism of Ion Suppression in ESI droplet ESI Droplet (Analyte + Matrix Components) solvent_evap Solvent Evaporation droplet->solvent_evap charge_competition Competition for Charge and Surface Access solvent_evap->charge_competition ion_suppression Reduced Analyte Ions Entering Mass Spectrometer charge_competition->ion_suppression ms_inlet Mass Spectrometer Inlet ion_suppression->ms_inlet

Caption: Ion suppression in electrospray ionization (ESI).

References

Technical Support Center: Optimizing Short-Chain Fatty Acid (SCFA) Extraction from Sweat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the extraction efficiency of short-chain fatty acids (SCFAs) from sweat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to SCFA analysis from this unique biological matrix.

Frequently Asked Questions (FAQs)

Q1: Why is extracting short-chain fatty acids (SCFAs) from sweat challenging?

A1: The primary challenges in extracting SCFAs from sweat stem from their inherent chemical properties and the nature of the sweat matrix. SCFAs are highly volatile and hydrophilic, which can lead to significant analyte loss during sample collection, storage, and preparation.[1][2] Additionally, the concentration of SCFAs in sweat can be low, requiring sensitive analytical methods for accurate quantification.[3] The complex composition of sweat, containing various electrolytes, amino acids, and other metabolites, can also interfere with SCFA analysis.[4]

Q2: What are the most common methods for extracting SCFAs from sweat?

A2: The most prevalent methods for SCFA extraction from biological samples, including sweat, are:

  • Solvent Extraction: This technique involves using organic solvents like diethyl ether or methyl tert-butyl ether (MTBE) to isolate SCFAs.[2][5]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds like SCFAs.[6][7][8] This can be particularly useful for sweat analysis to minimize matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE uses two immiscible liquid phases to separate SCFAs from the aqueous sweat sample.[9]

Q3: Is derivatization necessary for SCFA analysis?

A3: Derivatization is a common and often necessary step in SCFA analysis, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] It converts the volatile and polar SCFAs into more stable and less polar derivatives, which improves their chromatographic separation and detection sensitivity.[10][11][12] However, some methods for liquid chromatography-mass spectrometry (LC-MS) can analyze SCFAs without derivatization, though this may present challenges with chromatographic resolution and sensitivity.[13]

Q4: How should sweat samples be stored to ensure SCFA stability?

A4: Proper storage is critical to prevent the degradation or alteration of SCFA concentrations in sweat samples. While specific studies on SCFA stability in sweat are limited, general guidelines for biological samples suggest immediate analysis whenever possible. If immediate analysis is not feasible, samples should be frozen at -20°C or lower.[14][15] Studies on other biological matrices have shown that storage at room temperature can lead to significant changes in SCFA profiles.[16][17] For sweat, it is recommended to store samples in sealed vials to prevent the loss of volatile SCFAs.[18] Adding preservatives like butylated hydroxytoluene (BHT) has been shown to stabilize fatty acids in dried sweat spots for up to 3 months at -20°C.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of SCFAs from sweat.

Issue 1: Low or No SCFA Signal Detected
Potential Cause Troubleshooting Step Rationale
Analyte Loss during Sample Collection/Storage Ensure sweat collection patches are sealed immediately and stored at -20°C or below until analysis.[14][15] Minimize headspace in storage vials.SCFAs are volatile and can be lost through evaporation. Low temperatures reduce microbial activity that could alter SCFA concentrations.[16][17]
Inefficient Extraction Optimize the extraction solvent. For LLE, ensure the pH of the sample is acidified (e.g., with hydrochloric acid) to protonate the SCFAs, making them more soluble in organic solvents.[5] For SPME, optimize extraction time and temperature.[8]Acidification is crucial for efficient extraction of SCFAs into an organic phase. SPME efficiency is dependent on temperature and the duration of fiber exposure.
Poor Derivatization Efficiency Ensure derivatization reagents are fresh and not expired. Optimize reaction conditions such as temperature and time.[10] Consider using a different derivatization agent if poor results persist.The effectiveness of the derivatization reaction is critical for obtaining a strong analytical signal. Different SCFAs may react more efficiently with specific reagents.
Instrumental Issues Check the GC-MS or LC-MS system for leaks, column degradation, or detector malfunction. Run a standard solution of SCFAs to verify instrument performance.System suitability tests are essential to confirm that the analytical instrument is functioning correctly before running samples.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step Rationale
Matrix Interference Incorporate a sample cleanup step. For LLE, a back-extraction into a clean aqueous phase can remove interferences. For SPME, headspace analysis can minimize the extraction of non-volatile matrix components.[7]The sweat matrix contains salts and other compounds that can co-extract with SCFAs and interfere with chromatography.
Incomplete Derivatization Increase the concentration of the derivatization reagent or extend the reaction time. Ensure the sample is dry before adding certain derivatization reagents that are sensitive to water.[1]Unreacted SCFAs are polar and can lead to tailing peaks in GC analysis.
Inappropriate Chromatographic Conditions Optimize the GC or LC temperature gradient, flow rate, and column type. A polar column is often recommended for underivatized SCFAs, while a non-polar column is suitable for many derivatized SCFAs.Proper chromatographic conditions are essential for separating individual SCFAs and achieving symmetrical peak shapes.
Issue 3: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Standardize all steps of the workflow, from sweat collection to final analysis. Use internal standards to correct for variability introduced during sample preparation.[2]Consistency is key to achieving reproducible results. Internal standards can account for analyte loss during extraction and derivatization.
Sample Contamination Use clean collection devices and sample processing materials. Be mindful of environmental contaminants that could introduce exogenous fatty acids.Contamination can lead to artificially high and variable SCFA measurements.
Non-homogenous Sample If using pooled sweat samples, ensure thorough mixing before aliquoting for extraction.Inadequate mixing can lead to non-representative subsamples and high variability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization for GC-MS Analysis

This protocol is adapted from methods described for biological samples and is suitable for sweat.[5]

Materials:

  • Sweat sample

  • Internal standard solution (e.g., deuterated SCFAs)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Thaw the sweat sample on ice.

  • To 100 µL of sweat, add the internal standard solution.

  • Acidify the sample by adding 10 µL of concentrated HCl.

  • Add 500 µL of MTBE, vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the derivatization reagent (e.g., 50 µL of MTBSTFA in pyridine).

  • Incubate at the recommended temperature and time for the chosen reagent (e.g., 60°C for 30 minutes for MTBSTFA).

  • Analyze the derivatized sample by GC-MS.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is based on general principles of HS-SPME for volatile compounds.[7][8]

Materials:

  • Sweat sample

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Heated agitator

  • GC-MS system with an SPME inlet

Procedure:

  • Place a defined volume of sweat sample (e.g., 500 µL) into a headspace vial.

  • If desired, add an internal standard.

  • Seal the vial tightly with a septum cap.

  • Place the vial in the heated agitator and allow it to equilibrate at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) with continuous agitation.

  • Retract the fiber into the needle.

  • Insert the needle into the GC inlet for thermal desorption of the analytes onto the column.

  • Start the GC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis sweat_collection Sweat Collection storage Storage at -20°C sweat_collection->storage acidification Acidification storage->acidification extraction Extraction (LLE or SPME) acidification->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS/LC-MS Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing

Caption: General workflow for SCFA analysis from sweat samples.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions issue Low/No SCFA Signal cause1 Analyte Loss issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Poor Derivatization issue->cause3 cause4 Instrument Issue issue->cause4 solution1 Improve Storage cause1->solution1 solution2 Optimize Extraction cause2->solution2 solution3 Optimize Derivatization cause3->solution3 solution4 Check Instrument cause4->solution4

Caption: Troubleshooting logic for low or no SCFA signal.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for various SCFA analysis methods, which can serve as a benchmark for researchers. Note that these values are often determined in matrices other than sweat but provide a general reference.

SCFAMethodDerivatization ReagentLODLOQReference
VariousGC-MS/MSPentafluorobenzyl bromide (PFBBr)5–24 ng/mL0.05–0.1 µg/mL[10]
Acetate, Propionate, ButyrateLC-MS/MSAniline40 nM160-310 nM[19][20]
VariousGC-MSN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)--[21]
C1-C7 acidsGC-MSIsobutyl chloroformate--[1]

Disclaimer: This technical support guide is intended for informational purposes only. Researchers should validate all methods in their own laboratories for their specific applications.

References

Stability and proper storage conditions for (E)-3-Methyl-2-hexenoic acid-d5 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of (E)-3-Methyl-2-hexenoic acid-d5 standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid (lyophilized) this compound should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator to protect it from moisture.

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: High-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended for preparing stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity of the standard.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed vials at -20°C to maintain stability. For short-term storage (a few days), 2-8°C may be acceptable, but long-term storage at this temperature is not recommended, especially if the solvent is not completely anhydrous.

Q4: What are the primary stability concerns for this compound?

A4: The main stability concerns are chemical degradation and isotopic exchange. As a carboxylic acid, it can be susceptible to degradation in highly acidic or basic conditions. Isotopic exchange, the replacement of deuterium (B1214612) atoms with hydrogen, can be catalyzed by protic solvents (like water) and acidic or basic pH.

Q5: Can I use this compound in both GC-MS and LC-MS applications?

A5: Yes, this compound can be used as an internal standard for quantitative analysis by both GC-MS and LC-MS.[1] For GC-MS, derivatization to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) is a common practice for analyzing fatty acids.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound. Please note that while specific stability data for this compound is not publicly available, these recommendations are based on best practices for deuterated carboxylic acid standards.

FormStorage TemperatureDurationRecommended ContainerKey Considerations
Solid (Lyophilized) -20°C or belowLong-term (Years)Tightly sealed vial in a desiccatorProtect from moisture to prevent degradation and H/D exchange.
Solution in Aprotic Solvent (e.g., Acetonitrile, Methanol) -20°CLong-term (Months)Tightly sealed glass vialUse high-purity, anhydrous solvents. Minimize headspace.
Solution in Aprotic Solvent 2-8°CShort-term (Days)Tightly sealed glass vialIncreased risk of moisture absorption compared to frozen storage.
Solution in Aqueous/Protic Solvent 2-8°CShort-term (Hours)Tightly sealed glass vialNot recommended for storage due to high risk of H/D exchange. Prepare fresh for immediate use.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Potential Cause 1: Isotopic Exchange (H/D Exchange)

    • Symptoms: The signal for the unlabeled analyte appears to increase over time in samples containing only the deuterated standard. The response of the internal standard may be inconsistent across a batch of samples.

    • Troubleshooting Steps:

      • Solvent Check: Ensure you are using high-purity, anhydrous aprotic solvents for stock solutions. Avoid aqueous and protic solvents for storage.

      • pH Check: Be mindful of the pH of your sample matrix and mobile phase. Highly acidic or basic conditions can promote H/D exchange. Deuterated carboxylic acids are often most stable in the pH range of 2-3.

      • Stability Test: Perform a stability test by incubating the deuterated standard in your sample matrix under the conditions of your experiment and monitor for the appearance of the unlabeled analyte.

  • Potential Cause 2: Chromatographic Shift

    • Symptoms: The deuterated standard elutes at a slightly different retention time than the unlabeled analyte. This can lead to differential matrix effects.

    • Troubleshooting Steps:

      • Co-elution Verification: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.

      • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or temperature to achieve co-elution. In some cases, using a column with slightly lower resolution can be beneficial to ensure both compounds elute together.

  • Potential Cause 3: Impurities in the Standard

    • Symptoms: A significant signal for the unlabeled analyte is present in a blank sample spiked only with the deuterated standard.

    • Troubleshooting Steps:

      • Certificate of Analysis (CofA): Review the CofA from the supplier to check the specified isotopic and chemical purity. Typically, purity should be high (e.g., 99.8% by HPLC, 99% atom D).[2]

      • Blank Analysis: Analyze a solution of the internal standard by itself to quantify the amount of unlabeled analyte present. The response of the unlabeled analyte in the standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay.

Issue 2: Variable Internal Standard Signal Intensity

  • Potential Cause: Differential Matrix Effects

    • Symptoms: The peak area of the internal standard varies significantly between different samples.

    • Troubleshooting Steps:

      • Co-elution: As mentioned above, ensure the analyte and internal standard co-elute to experience the same matrix effects.

      • Matrix Effect Evaluation: Conduct a matrix effect experiment by comparing the response of the standard in a neat solution versus a post-extraction spiked blank matrix.

      • Sample Dilution: If matrix effects are severe, diluting the sample may help to mitigate them.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability (H/D Exchange)

This protocol is designed to determine if the deuterium labels on this compound are stable in your experimental conditions.

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat aprotic solvent (e.g., acetonitrile) at the working concentration.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) at the same working concentration.

  • Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).

  • Process the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using your established extraction procedure.

  • Analyze the samples by LC-MS/MS or GC-MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A over time. A significant increase indicates H/D back-exchange.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Deuterated Standards cluster_purity Purity Issues cluster_coelution Chromatographic Issues cluster_hd_exchange Stability Issues start Inconsistent or Inaccurate Quantitative Results check_purity Check Certificate of Analysis for Isotopic and Chemical Purity start->check_purity check_coelution Verify Co-elution of Analyte and Standard start->check_coelution check_hd_exchange Assess for H/D Exchange start->check_hd_exchange purity_ok Purity Acceptable check_purity->purity_ok Purity >99%? purity_fail Contact Supplier or Use New Standard Lot check_purity->purity_fail Purity <99%? coelution_ok Co-elution Confirmed check_coelution->coelution_ok Complete Overlap? optimize_chrom Optimize Chromatographic Method (Gradient, Column) check_coelution->optimize_chrom Partial or No Overlap? hd_exchange_ok No Significant Exchange check_hd_exchange->hd_exchange_ok Unlabeled Signal Stable? modify_conditions Modify Sample Prep/Storage (Use Aprotic Solvents, Adjust pH) check_hd_exchange->modify_conditions Unlabeled Signal Increases? purity_ok->check_coelution coelution_ok->check_hd_exchange optimize_chrom->check_coelution end_node Accurate Quantification hd_exchange_ok->end_node Problem Likely Resolved modify_conditions->check_hd_exchange

Caption: Troubleshooting workflow for issues with deuterated standards.

Storage_Handling_Workflow Recommended Storage and Handling Workflow cluster_prep Stock Solution Preparation start Receive Solid Standard store_solid Store at <= -20°C in a Desiccator start->store_solid equilibrate Equilibrate Vial to Room Temperature store_solid->equilibrate prepare_stock Prepare Stock Solution add_solvent Add Anhydrous Aprotic Solvent (e.g., Acetonitrile) equilibrate->add_solvent dissolve Vortex/Sonicate to Ensure Complete Dissolution add_solvent->dissolve store_solution Store Stock Solution at -20°C dissolve->store_solution prepare_working Prepare Working Solutions Freshly as Needed store_solution->prepare_working analysis Use in Analysis prepare_working->analysis

Caption: Recommended storage and handling of deuterated standards.

References

Overcoming challenges in the chromatographic separation of 3-Methyl-2-hexenoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 3-Methyl-2-hexenoic acid isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of 3-Methyl-2-hexenoic acid isomers, offering potential causes and solutions.

Issue 1: Poor Resolution Between E/Z (cis/trans) Isomers in Gas Chromatography (GC)

  • Question: My GC analysis shows a single broad peak or two poorly resolved peaks for the E and Z isomers of 3-Methyl-2-hexenoic acid. How can I improve the separation?

  • Answer: The similarity in the physicochemical properties of geometric isomers makes their separation challenging.[1] The key to improving resolution lies in optimizing your chromatographic conditions and column selection.

    • Column Selection: The choice of the GC capillary column is the most critical factor.[1] Highly polar stationary phases, particularly those containing cyanopropyl functional groups, are essential for resolving geometric fatty acid isomers.[1][2] These phases offer unique selectivity based on the subtle differences in the molecular shape and dipole moment between the cis (U-shaped) and trans (linear) isomers.[1]

    • Temperature Program: A slower temperature ramp rate (e.g., 1-5 °C/min) can enhance separation.[3] An isothermal period at an optimized temperature may also improve resolution.[3]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (preferably hydrogen or helium) for your specific column dimensions is crucial for achieving the best efficiency.[1][3]

    • Column Length: Longer columns (e.g., 75-100 m) provide higher theoretical plates, which can lead to better resolution.[1][3]

Issue 2: Peak Tailing in Gas Chromatography (GC)

  • Question: The peaks for 3-Methyl-2-hexenoic acid in my GC chromatogram are asymmetrical and show significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing for carboxylic acids like 3-Methyl-2-hexenoic acid is a common problem in GC analysis.[4][5] It is often caused by interactions between the polar carboxylic acid group and active sites within the GC system.[5]

    • Derivatization: Free fatty acids are polar and not very volatile, which leads to poor peak shape.[1] It is standard practice to convert them into their more volatile and less polar fatty acid methyl esters (FAMEs) through derivatization before GC analysis.[1][6][7]

    • Active Sites: Tailing can also be caused by active sites in the GC inlet liner or on the column itself.[1][4] Using a deactivated inlet liner and ensuring your column is in good condition are crucial.[1] If the column is old, it may need conditioning or replacement.[1]

    • Column Contamination: Contamination of the column with non-volatile residues can also lead to peak tailing.[8] Trimming a small portion from the front of the column can sometimes resolve this issue.[9][10]

Issue 3: Difficulty with Chiral Separation of (R)- and (S)-3-Methyl-2-hexenoic Acid

  • Question: I need to separate the enantiomers of 3-Methyl-2-hexenoic acid. What is the best approach?

  • Answer: The separation of enantiomers requires a chiral environment. This can be achieved using either a chiral stationary phase (CSP) in HPLC or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

    • Direct Chiral HPLC: Using a chiral stationary phase is a common method for separating enantiomers. Polysaccharide-based CSPs are widely used for a broad range of compounds. For acidic compounds like 3-Methyl-2-hexenoic acid, anion-exchange type CSPs can also be effective.

    • Indirect Chiral Separation: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC analysis of 3-Methyl-2-hexenoic acid?

Derivatization is crucial for several reasons:

  • Increased Volatility: 3-Methyl-2-hexenoic acid in its free acid form has low volatility. Converting it to its methyl ester (3-methyl-2-hexenoate) increases its volatility, making it suitable for GC analysis.[1][7]

  • Improved Peak Shape: The polar carboxylic acid group can interact with the GC column and inlet, leading to peak tailing.[1][5] The less polar ester derivative minimizes these interactions, resulting in sharper, more symmetrical peaks.[1][3]

  • Enhanced Thermal Stability: Aldehydes and carboxylic acids can be prone to degradation at the high temperatures used in GC. Derivatization can create more stable compounds.[3]

2. What are the most common derivatization methods for 3-Methyl-2-hexenoic acid?

The most common method is acid-catalyzed esterification to form fatty acid methyl esters (FAMEs).[1] Reagents like Boron Trifluoride (BF₃) in methanol (B129727) or a solution of sulfuric acid in methanol are frequently used.[1]

3. Which type of GC column is best for separating the E/Z isomers of 3-Methyl-2-hexenoic acid?

A highly polar capillary column is recommended.[1][2] Columns with a stationary phase containing a high percentage of cyanopropyl groups (e.g., SP-2560, CP-Sil 88) are known to provide good resolution for cis/trans fatty acid isomers.[2][3]

4. Can I use High-Performance Liquid Chromatography (HPLC) to separate 3-Methyl-2-hexenoic acid isomers?

Yes, HPLC is a viable alternative to GC, especially for challenging separations.[11][12]

  • Reversed-Phase HPLC: Can be used to separate the isomers, and optimization of the mobile phase (e.g., the ratio of acetonitrile (B52724) to water) is key to achieving good resolution.[13]

  • Silver-Ion HPLC (Ag-HPLC): This technique is particularly effective for separating isomers based on the degree of unsaturation and the geometry of the double bonds.[3][11]

  • Chiral HPLC: Is necessary for the separation of the (R)- and (S)-enantiomers, utilizing a chiral stationary phase.[14]

5. What are the challenges in preparing biological samples for 3-Methyl-2-hexenoic acid analysis?

Biological matrices are complex and can interfere with the analysis.[15] Key challenges include:

  • Extraction from Complex Matrices: Efficiently extracting the analyte from samples like plasma, sweat, or tissue while minimizing the co-extraction of interfering compounds is critical.[16]

  • Protein Precipitation: For plasma or serum samples, proteins must be removed, typically through precipitation with an organic solvent like acetonitrile or an acid.[16]

  • Analyte Loss: The multi-step nature of sample preparation can lead to the loss of the target analyte, affecting quantitative accuracy.[15]

Data Presentation

Table 1: Recommended GC Columns for Separation of Fatty Acid Isomers

Stationary Phase TypePolarityCommon ApplicationsExample Commercial Columns
Polyethylene Glycol (WAX)PolarGeneral fatty acid analysisBP20 (WAX), CP-WAX 52 CB
CyanopropylsiloxaneHighly PolarSeparation of cis/trans isomersSP-2560, CP-Sil 88, BPX70
Biscyanopropyl PolysiloxaneVery High PolarityDetailed separation of geometric and positional isomersSP-2380, CP-Select for FAME

Table 2: Typical GC-MS Parameters for 3-Methyl-2-hexenoic Acid Methyl Ester (FAME) Analysis

ParameterRecommended SettingRationale
Column Highly polar, e.g., 100 m x 0.25 mm ID, 0.20 µm film thicknessLong, narrow-bore column for high resolution.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.
Inlet Temperature 250 °CEnsures rapid vaporization of the FAMEs.[1]
Injection Mode Split (e.g., 50:1) or SplitlessSplit for higher concentrations, splitless for trace analysis.[1]
Oven Program Initial temp ~100°C, ramp 2-5°C/min to ~240°CSlow ramp rate to improve separation of isomers.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for definitive identification, FID for robust quantification.[1]

Experimental Protocols

Protocol 1: Derivatization of 3-Methyl-2-hexenoic Acid to its Fatty Acid Methyl Ester (FAME)

This protocol describes a common method for preparing FAMEs for GC analysis using Boron Trifluoride (BF₃) in methanol.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid extract or standard into a screw-cap test tube.

  • Reagent Addition: Add 2 mL of 14% BF₃ in methanol to the test tube.

  • Reaction: Cap the tube tightly and heat in a heating block at 100°C for 30 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water.

    • Vortex for 1 minute and then centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Sweat, Plasma) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization to FAME (BF3/Methanol) Extraction->Derivatization HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Extraction->HPLC_Analysis Inject Free Acid GC_Analysis Gas Chromatography (GC) Derivatization->GC_Analysis Inject FAMEs MS_Detection Mass Spectrometry (MS) GC_Analysis->MS_Detection FID_Detection Flame Ionization Detector (FID) GC_Analysis->FID_Detection HPLC_Analysis->MS_Detection

Caption: Workflow for the analysis of 3-Methyl-2-hexenoic acid.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Problems Start Chromatographic Issue Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Isomer Resolution? Start->Poor_Resolution Derivatize Derivatize to FAME Peak_Tailing->Derivatize Yes Check_Liner Use Deactivated Liner Peak_Tailing->Check_Liner Yes End_Solution Improved Separation Change_Column Use Highly Polar Column (e.g., Cyanopropyl) Poor_Resolution->Change_Column Yes Optimize_Method Optimize Temp. Program & Flow Rate Poor_Resolution->Optimize_Method Yes

Caption: Troubleshooting logic for common GC separation issues.

References

Purity assessment and quality control of (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-Methyl-2-hexenoic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of (E)-3-Methyl-2-hexenoic acid, a compound associated with axillary odor.[1] The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium (B1214612) atoms.[2] This isotopic labeling makes it a valuable tool in various research applications.[3][4]

Its primary applications include:

  • Internal Standard: It can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Tracer: It can be used as a tracer in metabolic studies to understand biological pathways.[1][3]

Q2: What are the typical quality control specifications for this compound?

Quality control for this compound focuses on chemical purity, isotopic purity (deuterium enrichment), and isomeric purity. The table below summarizes typical specifications.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%GC-MS, HPLC
Isotopic Purity (Atom % D) ≥99%GC-MS, NMR
Isomeric Purity (E-isomer) ≥98%GC, NMR

Q3: What are the potential impurities I should be aware of?

Potential impurities can arise from the synthesis process or degradation. These may include:

  • Unlabeled (d0) or partially deuterated species: The presence of the non-deuterated or incompletely deuterated compound.

  • (Z)-isomer: The geometric isomer of the target compound.

  • Starting materials and by-products: Residual chemicals from the synthesis of the molecule.

  • Solvent residues: Trace amounts of solvents used during purification (e.g., hexane, ethyl acetate).[5][6]

  • Degradation products: The compound may degrade if not stored under the recommended conditions.[7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

GC-MS Analysis Issues

Problem: Poor peak shape or tailing.

Potential CauseTroubleshooting Steps
Active sites in the GC system: The acidic nature of the carboxylic acid can interact with active sites in the liner, column, or detector.* Use an Ultra Inert liner and GC column to minimize interactions.[8][9] * Consider derivatization (e.g., silylation) to make the analyte less polar and more volatile.
Column contamination: Non-volatile residues from previous injections can affect peak shape.* Bake out the column according to the manufacturer's instructions. * Trim the first few centimeters of the column inlet.
Improper injection temperature: Temperature may be too low for efficient volatilization or too high, causing degradation.* Optimize the injector temperature. Start with a temperature around 250°C and adjust as needed.

Problem: Low or no signal for the analyte.

Potential CauseTroubleshooting Steps
Degradation of the compound: Improper storage can lead to degradation.[7]* Ensure the compound is stored at the recommended temperature and protected from light. * Prepare fresh working solutions.[7]
Inefficient ionization in the mass spectrometer: Source conditions may not be optimal.* Tune the mass spectrometer according to the manufacturer's recommendations. * Optimize the ion source temperature and electron energy.
Sample preparation errors: Incorrect dilution or pipetting can lead to a low concentration of the analyte.* Double-check all dilution calculations and ensure proper pipetting techniques are used.
NMR Analysis Issues

Problem: Difficulty in determining isotopic purity.

Potential CauseTroubleshooting Steps
Low signal-to-noise ratio: The concentration of the sample may be too low.* Increase the sample concentration if possible. * Increase the number of scans to improve the signal-to-noise ratio.
Overlapping signals: Signals from impurities or solvents may overlap with the signals of interest.* Use a higher field NMR spectrometer for better signal dispersion. * Ensure the deuterated solvent used for analysis is of high purity.
Inaccurate integration: Incorrect phasing or baseline correction can lead to integration errors.* Carefully phase the spectrum and perform a proper baseline correction before integrating the signals.

Problem: Presence of unexpected peaks in the spectrum.

Potential CauseTroubleshooting Steps
Solvent impurities: The deuterated solvent may contain residual protic solvent or other impurities.[5][6]* Check the certificate of analysis for the deuterated solvent. * Run a blank spectrum of the solvent to identify impurity peaks.
Contamination from NMR tube or cap: The NMR tube or cap may not be clean.* Use high-quality, clean NMR tubes. * Rinse the NMR tube with a clean solvent before use.
Presence of grease: Silicone grease from glassware joints can appear in the spectrum.[10]* Avoid using excessive grease on any glassware used in sample preparation.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol outlines a general method for determining the chemical and isomeric purity of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System:

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.

    • Injection: 1 µL injection in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-200.

  • Data Analysis:

    • Chemical Purity: Determine the area percentage of the main peak in the total ion chromatogram.

    • Isomeric Purity: Separate and quantify the (E) and (Z) isomers based on their retention times and peak areas.

Protocol 2: Isotopic Purity Determination by ¹H NMR

This protocol describes how to determine the deuterium enrichment using ¹H NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer:

    • Field Strength: 400 MHz or higher is recommended for better resolution.

    • Acquisition: Acquire a standard proton spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the remaining protons in the deuterated positions.

    • Compare these integrals to the integral of a proton signal in a non-deuterated position of the molecule (e.g., the vinyl proton).

    • Calculate the percentage of deuterium incorporation.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Purity Assessment cluster_3 Final Decision Sample Receive this compound Preparation Prepare solutions for analysis Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Analysis Preparation->NMR ChemPurity Chemical Purity GCMS->ChemPurity IsomericPurity Isomeric Purity GCMS->IsomericPurity HPLC->ChemPurity IsoPurity Isotopic Purity NMR->IsoPurity NMR->IsomericPurity Pass Pass QC ChemPurity->Pass ≥98% Fail Fail QC ChemPurity->Fail <98% IsoPurity->Pass ≥99% D IsoPurity->Fail <99% D IsomericPurity->Pass ≥98% E-isomer IsomericPurity->Fail <98% E-isomer

Caption: Quality control workflow for this compound.

Troubleshooting_GCMS cluster_peak_shape Troubleshooting Poor Peak Shape cluster_signal Troubleshooting Low Signal Start GC-MS Issue Observed PoorPeak Poor Peak Shape? Start->PoorPeak LowSignal Low/No Signal? PoorPeak->LowSignal No CheckLiner Use Inert Liner/Column PoorPeak->CheckLiner Yes CheckStorage Verify Storage Conditions LowSignal->CheckStorage Yes End Issue Resolved LowSignal->End No Derivatize Consider Derivatization CheckLiner->Derivatize CleanColumn Bake/Trim Column Derivatize->CleanColumn CleanColumn->End TuneMS Tune Mass Spectrometer CheckStorage->TuneMS CheckPrep Verify Sample Prep TuneMS->CheckPrep CheckPrep->End

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Minimizing Analyte Loss During Sample Preparation for Odor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of analyte loss during sample preparation for odor analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of analyte loss during odor sample preparation?

A1: Analyte loss during odor sample preparation can occur through several mechanisms:

  • Volatility: Highly volatile compounds can be lost to the headspace of containers, especially during sample transfer or concentration steps.[1]

  • Adsorption: Analytes can adsorb to the surfaces of glassware, pipette tips, and filter membranes.[2]

  • Degradation: Analytes may degrade due to exposure to heat, light, extreme pH, or reactive components in the sample matrix.[2][3]

  • Contamination: Introduction of contaminants from solvents, reagents, or the laboratory environment can interfere with the analysis and lead to inaccurate results.[2]

  • Incomplete Extraction: The chosen extraction method may not be efficient for all target analytes, leading to incomplete recovery from the sample matrix.[3]

Q2: How can I minimize the loss of highly volatile analytes during solvent evaporation?

A2: To minimize the loss of volatile compounds during solvent removal, consider the following precautions:

  • Avoid using a high vacuum line.[4]

  • Reduce the vacuum strength on your rotary evaporator as much as possible.[4]

  • For extremely volatile compounds, consider using a Kugelrohr distillation apparatus or conventional distillation at atmospheric pressure.[4]

  • Employ nitrogen blowdown evaporation at lower temperatures (e.g., 30-40°C) to prevent the degradation of thermally labile compounds.[3]

Q3: What is the impact of sample storage on analyte stability, and what are the best practices?

A3: Improper sample storage can lead to significant analyte degradation and loss.[5] Key factors influencing stability include temperature, light, and exposure to air.[2][5] Best practices for storing samples for odor analysis include:

  • Temperature: Store samples at low temperatures, such as -18°C, to minimize degradation.[6] Avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect light-sensitive analytes from photodegradation.[5]

  • Container Type: Use glass containers for organic solvents and volatile analytes due to their inertness and low permeability.[5] Ensure containers are properly sealed to prevent evaporation. For highly volatile standards, use micro reaction vessels with Mininert® valves or Certan® bottles.[1]

  • Headspace Minimization: Fill sample vials as much as possible to minimize the headspace, which can reduce the loss of volatile compounds.[1]

  • Storage Time: Analyze samples as soon as possible after collection. European and American standards often recommend a maximum storage time of 30 hours for odor samples.[7] Some studies have shown that odor concentration can remain relatively stable for 4 to 12 hours.[8]

Q4: Which sample preparation technique is best for my application: SPME, Solvent Extraction, or Dynamic Headspace?

A4: The choice of sample preparation technique depends on the specific analytes of interest, the sample matrix, and the analytical goals.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is fast, versatile, and can be easily automated.[9] It is well-suited for screening a wide range of volatile and semi-volatile compounds. The choice of fiber coating is critical for achieving good recovery of target analytes.

  • Solvent Extraction: A traditional and robust method that can be very effective for a wide range of compounds. Techniques like Solvent-Assisted Flavor Evaporation (SAFE) are particularly gentle and can prevent the degradation of thermally labile odorants.[10] However, it can be time-consuming and uses larger volumes of solvents.[11]

  • Dynamic Headspace (DHS): An exhaustive extraction technique that can achieve very low detection limits by purging the headspace of a sample onto a sorbent trap.[12] It is particularly useful for trace-level analysis and for a wide range of volatile compounds.[13]

Troubleshooting Guides

Solid-Phase Microextraction (SPME)
Issue Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Inappropriate fiber choice (polarity mismatch).Select a fiber with a polarity that matches your target analytes. For example, PDMS/DVB fibers are often effective for a broad range of flavor compounds.[14][15]
Insufficient extraction time or temperature.Optimize extraction time and temperature. Increasing temperature can enhance the release of analytes from the matrix, but excessively high temperatures can reduce sensitivity, especially with absorbent-type fibers.[13]
Matrix effects (e.g., high-fat content).For high-fat samples, consider headspace SPME instead of direct immersion. Adjusting the pH or adding salt can also improve extraction efficiency by reducing analyte solubility in the sample.[13]
Competitive adsorption.In samples with high concentrations of non-target compounds, these may compete for sites on the fiber. Try diluting the sample or using a shorter extraction time.[16]
Poor Reproducibility Inconsistent extraction time, temperature, or fiber position.Ensure all extraction parameters are kept constant for all samples and standards. Use an autosampler for precise control.
Fiber degradation or contamination.Regularly inspect the fiber for damage. Clean the fiber thoroughly between injections by holding it in a heated injection port. Store fibers properly to prevent contamination.[16]
Changes in sample matrix.Variations in the sample matrix can affect the equilibrium and, therefore, reproducibility. Homogenize samples thoroughly.
Peak Broadening Slow desorption from the fiber in the GC inlet.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to increase the linear velocity of the carrier gas and ensure rapid transfer of analytes to the column.[13]
Splitless injection time is too short.Ensure the split vent is closed for at least two minutes during desorption to allow for complete transfer of analytes.[13]
Solvent Extraction
Issue Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Incomplete extraction from the sample matrix.Increase the extraction time, use a more efficient solvent, or increase the solvent-to-sample ratio. Sonication or heating can also improve extraction efficiency.[3]
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for evaporation at a controlled temperature. For highly volatile compounds, avoid high vacuum and consider distillation techniques.[4]
Analyte degradation.Protect samples from light and heat. Use appropriate antioxidants if necessary.[3]
Emulsion Formation (in Liquid-Liquid Extraction) High concentration of lipids or other surfactants in the sample.Gently swirl instead of vigorously shaking the separatory funnel. Add salt (salting out) to increase the ionic strength of the aqueous phase and break the emulsion.[17]
Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE for samples prone to emulsion formation.[17]
Contamination Impurities in the solvent.Use high-purity, MS-grade solvents. Run a solvent blank to check for contaminants.
Leaching from plasticware.Use glass containers whenever possible to avoid contamination from plasticizers.[2]

Data Presentation

Table 1: Comparison of Analyte Recovery for Different SPME Fiber Coatings in Fragrance Analysis.

AnalyteFiber TypeRecovery (%)Reference
GalaxolidePDMS/DVB45-50[18]
TonalidePDMS/DVB45-50[18]
CelestolidePDMS/DVB45-50[18]
Musk KetonePDMS/DVB45-50[18]
Various Fragrance AllergensDVB/PDMS>80[19]

Note: Recovery rates can be highly matrix-dependent.

Table 2: Qualitative Comparison of Extraction Methods for Volatile Odor Compounds in Fish By-Products. [20]

Extraction MethodNumber of Odor Compounds Identified (1D GC)Number of Odor Compounds Identified (2D GC)
SPME3839
SAFE1033
DHS1821
SBSE14Not Reported
LLE10Not Reported

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Compounds in a Food Matrix

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard.

    • If necessary, add salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.[13]

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Equilibration:

    • Place the vial in a temperature-controlled agitator (e.g., at 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[21]

  • Extraction:

    • Pre-condition the SPME fiber according to the manufacturer's instructions.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 10-30 minutes) while maintaining the temperature and agitation.[21]

  • Desorption:

    • Immediately after extraction, withdraw the fiber into the needle and insert it into the hot inlet of the gas chromatograph (GC).

    • Expose the fiber to desorb the analytes onto the GC column (e.g., at 250°C for 2-5 minutes in splitless mode).[21]

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)

This protocol provides a general procedure for the SAFE technique.

  • Sample Extraction:

    • Homogenize the sample and extract it with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[10]

    • Filter the extract to remove solid particles.

    • Dry the extract using an anhydrous salt (e.g., sodium sulfate).[22]

  • SAFE Distillation:

    • Assemble the SAFE apparatus.[22]

    • Cool the collection flask with liquid nitrogen.[10]

    • Apply a high vacuum to the system.[10]

    • Gradually add the dried extract to the distillation flask, which is heated in a water bath (e.g., at 40°C).[22] The volatile compounds will evaporate and be collected in the cold trap.

  • Concentration:

    • After distillation, allow the collected fraction to warm to room temperature.

    • Concentrate the extract to a final volume of approximately 200 µL using a Vigreux column followed by a gentle stream of nitrogen.[22]

Protocol 3: Dynamic Headspace (DHS) Analysis

This is a generalized protocol for DHS.

  • Sample Preparation:

    • Place a known amount of the sample into a 10 or 20 mL headspace vial and seal it.[12]

  • Incubation:

    • Place the vial in the DHS agitator and incubate at a specific temperature and agitation speed for a defined time to allow for equilibration of volatiles in the headspace.[12]

  • Purging and Trapping:

    • Purge the headspace with an inert gas (e.g., helium or nitrogen) at a controlled flow rate for a set duration.[13]

    • The volatile compounds are carried by the gas stream and trapped on a sorbent tube (e.g., Tenax TA).[23]

    • A dry purge step may be included to remove excess water.[13]

  • Thermal Desorption:

    • The sorbent tube is rapidly heated in a thermal desorption unit.[12]

    • The desorbed analytes are transferred to a cold trap to focus them into a narrow band.

    • The cold trap is then rapidly heated to inject the analytes into the GC column.[13]

Visualizations

Experimental_Workflow_HS_SPME cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Add Sample Seal Seal Vial Vial->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GC_MS GC-MS Analysis Desorb->GC_MS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

Logical_Relationship_Analyte_Loss cluster_causes Primary Causes cluster_solutions Mitigation Strategies Analyte_Loss Analyte Loss Volatility Volatility Analyte_Loss->Volatility Adsorption Adsorption Analyte_Loss->Adsorption Degradation Degradation Analyte_Loss->Degradation Incomplete_Extraction Incomplete Extraction Analyte_Loss->Incomplete_Extraction Temp_Control Temperature Control Volatility->Temp_Control Control Inert_Surfaces Use of Inert Surfaces Adsorption->Inert_Surfaces Use Protect_Sample Sample Protection (Light, pH) Degradation->Protect_Sample Implement Optimize_Method Method Optimization Incomplete_Extraction->Optimize_Method Perform

Caption: Factors Contributing to Analyte Loss and Mitigation Strategies.

References

Calibration curve linearity issues for 3-Methyl-2-hexenoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the quantification of 3-Methyl-2-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve for 3-Methyl-2-hexenoic acid analysis?

A1: Non-linear calibration curves are a frequent issue in the quantification of volatile short-chain fatty acids. The most common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, fecal extracts) can interfere with the ionization of the target analyte in LC-MS or cause signal enhancement or suppression, leading to deviations from linearity.[3][4]

  • Analyte Adsorption: Active sites in the GC inlet liner or at the head of the analytical column can adsorb the analyte, particularly at low concentrations, causing a negative deviation from linearity at the lower end of the curve.[5][6]

  • Errors in Standard Preparation: Inaccurate serial dilutions, evaporation of solvent, or degradation of the analyte in the standard solutions can lead to a non-linear relationship.[5]

  • Inappropriate Calibration Model: Using a linear regression model for an inherently non-linear system can result in poor curve fitting. In some cases, a quadratic or weighted regression model may be more appropriate.[1]

  • Derivatization Issues: Inconsistent derivatization efficiency across the concentration range can lead to non-linearity. This is particularly relevant for short-chain fatty acids, which are often derivatized to improve their chromatographic properties.[7][8]

Q2: My calibration curve for 3-Methyl-2-hexenoic acid is non-linear at higher concentrations. What should I do?

A2: Non-linearity at the upper end of the calibration range is often due to detector saturation.[1][9] You can identify this by observing flat-topped peaks in your chromatogram.[1] To address this, you can:

  • Reduce the concentration of your highest calibration standards to operate within the linear range of the detector.[1]

  • Dilute your samples to ensure they fall within the linear portion of the curve.

  • If the non-linearity is minor, consider using a non-linear calibration model, such as a quadratic fit.[1] However, this should not be used to compensate for significant detector saturation.[2]

Q3: My calibration curve is non-linear at the lower concentration points. What is the likely cause?

A3: Non-linearity at the low end of the calibration curve is often caused by analyte adsorption in the analytical system, especially in GC-MS.[5][6] To mitigate this:

  • Use a deactivated inlet liner and ensure the column is in good condition.

  • Consider preparing calibration standards in a matrix that mimics your samples to account for matrix-related adsorption effects.

  • Ensure that your lower limit of quantification (LLOQ) is appropriately established and that you are not trying to quantify below this level.

Q4: How can I assess and mitigate matrix effects?

A4: Matrix effects can be evaluated by comparing the slope of a calibration curve prepared in a clean solvent to the slope of a curve prepared in the sample matrix.[4] A significant difference in the slopes indicates the presence of matrix effects. To mitigate these effects:

  • Use a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is free of the analyte.[10]

  • Employ stable isotope-labeled internal standards, which can help to correct for variations in ionization efficiency caused by the matrix.[11][12]

  • Optimize your sample preparation procedure to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Troubleshooting Guide

This section provides a more in-depth, step-by-step guide to troubleshooting calibration curve linearity issues.

Problem: Poor correlation coefficient (r² < 0.99) for the calibration curve.

Step 1: Visually Inspect the Calibration Curve and Chromatograms

  • Action: Plot the instrument response versus the concentration and visually inspect the data points. Do they form a straight line or is there a clear curve? Examine the chromatograms for each calibration point.

  • What to look for:

    • A curve that flattens at high concentrations may indicate detector saturation.[1]

    • A curve that deviates at low concentrations could suggest adsorption or issues with the LLOQ.[6]

    • Tailing or fronting peaks in the chromatograms can indicate issues with the chromatography that may affect linearity.

Step 2: Verify the Integrity of Calibration Standards

  • Action: Prepare a fresh set of calibration standards and re-run the calibration curve.

  • Rationale: Errors in the preparation of standards are a common source of non-linearity.[5] Evaporation of solvent can lead to higher than expected concentrations, while degradation can lead to lower concentrations.

Step 3: Investigate Potential Instrument-Related Issues

  • Action: Perform routine maintenance on your GC-MS or LC-MS system.

  • Key areas to check:

    • GC-MS:

      • Inlet: Replace the inlet liner and septum. Ensure the liner is properly deactivated to prevent adsorption of the acidic analyte.[6]

      • Column: Check for column bleed or contamination.

    • LC-MS:

      • Ion Source: Clean the ion source, as contamination can lead to inconsistent ionization.[3]

      • Column: Ensure the column is not clogged or degraded.

Step 4: Evaluate for Matrix Effects

  • Action: Prepare a set of calibration standards in a blank matrix and compare the slope of this curve to your solvent-based calibration curve.

  • Interpretation:

    • If the slopes are significantly different, matrix effects are likely present.[4]

    • If matrix effects are confirmed, implement one of the mitigation strategies mentioned in the FAQs (matrix-matched calibrators, stable isotope-labeled internal standards, or improved sample cleanup).

Step 5: Re-evaluate the Calibration Model

  • Action: If the above steps do not resolve the issue, consider if a different regression model is more appropriate for your data.

  • Options:

    • Weighted Linear Regression (e.g., 1/x or 1/x²): This can be useful if the variance of the response is not constant across the concentration range.

    • Quadratic Regression: This may be suitable for systems with slight, inherent non-linearity.[1]

Data Presentation

Table 1: Example Calibration Curve Data for 3-Methyl-2-hexenoic Acid

Standard LevelConcentration (ng/mL)Instrument Response (Peak Area)
1115,234
2578,912
310155,432
425380,123
550745,678
61001,498,765
72002,512,345
84003,987,654

Table 2: Example Regression Analysis Summary

ParameterValue
Regression ModelLinear
WeightingNone
Slope10,023
Intercept5,123
Correlation Coefficient (r²)0.9985

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-2-hexenoic acid and dissolve it in 10 mL of methanol (B129727).

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare working stock solutions at concentrations of 100 µg/mL and 10 µg/mL.

  • Calibration Standards: Spike the appropriate working stock solution into a blank matrix (or solvent) to achieve the desired calibration concentrations (e.g., 1, 5, 10, 25, 50, 100, 200, 400 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 300 ng/mL) from a separate stock solution to ensure accuracy and precision.

Protocol 2: Sample Preparation (Plasma) with Derivatization for GC-MS Analysis

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of pyridine (B92270) and 50 µL of a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl). Incubate at 60°C for 30 minutes.

  • Analysis: Analyze the derivatized sample by GC-MS.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve (r² < 0.99) visual_inspect Visually Inspect Curve and Chromatograms start->visual_inspect check_standards Prepare Fresh Calibration Standards visual_inspect->check_standards No obvious issues end_good Linearity Achieved (r² >= 0.99) visual_inspect->end_good Issue identified (e.g., outlier) instrument_check Perform Instrument Maintenance check_standards->instrument_check Problem persists check_standards->end_good Problem solved matrix_effect Evaluate for Matrix Effects instrument_check->matrix_effect Problem persists instrument_check->end_good Problem solved re_evaluate_model Re-evaluate Calibration Model matrix_effect->re_evaluate_model Problem persists matrix_effect->end_good Problem solved re_evaluate_model->end_good Problem solved end_bad Consult Senior Scientist or Instrument Vendor re_evaluate_model->end_bad Problem persists

Caption: Troubleshooting workflow for calibration curve linearity.

Matrix_Effect_Diagram cluster_solvent Calibration in Solvent cluster_matrix Calibration in Matrix solvent_cal Analyte in Solvent solvent_response Response A solvent_cal->solvent_response Analyzed compare Compare Slopes (Response A vs. Response B) solvent_response->compare matrix_cal Analyte in Matrix matrix_response Response B matrix_cal->matrix_response Analyzed matrix_response->compare no_effect Slopes are Equal => No Matrix Effect compare->no_effect Similar effect Slopes are Different => Matrix Effect Present compare->effect Different

Caption: Logic for evaluating matrix effects.

Sample_Prep_Workflow start Plasma Sample protein_precip Protein Precipitation (Acetonitrile + IS) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Derivatization evaporate->derivatize analysis GC-MS Analysis derivatize->analysis

References

Best practices for using deuterated internal standards to ensure data accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Best Practices for Deuterated Internal Standards

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry-based analysis. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their quantitative data. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they preferred?

A1: Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1][2] They are considered the "gold standard" for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), because their chemical and physical properties are nearly identical to the analyte being measured.[3][4] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively correcting for variations in the analytical process and mitigating matrix effects.[3][4][5][6]

Q2: What are the most critical factors to consider when selecting a deuterated internal standard?

A2: When selecting a deuterated internal standard, the following factors are critical:

  • Isotopic Purity and Enrichment: The standard should have a high degree of deuteration (isotopic enrichment of at least 98%) to minimize signal overlap and interference from the unlabeled analyte.[1][4]

  • Stability of Deuterium Labels: Deuterium atoms must be placed in chemically stable, non-exchangeable positions within the molecule.[7][2][4] Labeling on heteroatoms like -OH, -NH, or -SH should be avoided as they are prone to hydrogen-deuterium exchange with the solvent, which can compromise results.[2][4][8]

  • Mass Shift: A sufficient mass difference between the analyte and the standard is necessary to prevent isotopic "cross-talk," where the signal from one interferes with the other. A mass shift of 3 atomic mass units (amu) or more is typically recommended.[4][9]

  • Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte. This ensures both compounds experience the same matrix effects at the same time, which is crucial for accurate compensation.[5][9][10]

Q3: Can a deuterated internal standard always fully compensate for matrix effects?

A3: While deuterated standards are the most effective tool for compensating for matrix effects, complete compensation is not always guaranteed.[5][11][12][13] If there is a slight chromatographic separation between the analyte and the internal standard (a phenomenon known as the isotope effect), they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[12] It is essential to verify the performance of the internal standard during method validation across different lots of the biological matrix.[14]

Q4: What is the "isotope effect" and how does it affect my results?

A4: The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the heavier mass of deuterium.[7][15] In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the analyte.[12][16] While often a minor shift, if it's significant and occurs in a region of high matrix effects, it can lead to inaccurate quantification because the analyte and standard are not being affected equally.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Actions & Solutions
High variability in the internal standard (IS) peak area across a batch. 1. Inconsistent sample preparation or extraction recovery.[17] 2. Pipetting errors when adding the IS. 3. Degradation of the IS in the sample matrix.1. Review the sample preparation workflow for consistency. Ensure thorough mixing at each step.[17] 2. Calibrate pipettes and use a consistent technique. Add the IS early in the sample preparation process to correct for losses.[18][19][20] 3. Perform a stability experiment by incubating the IS in the matrix and analyzing it over time.[21]
Analyte/IS response ratio is inconsistent or shows high variability. 1. Deuterium-hydrogen exchange: The deuterium label is unstable and exchanging with protons from the solvent or matrix.[4][8] 2. Differential matrix effects: The analyte and IS are separating chromatographically and experiencing different levels of ion suppression.[4][12] 3. Isotopic interference (Cross-talk): The signal from the analyte is contributing to the IS signal, or vice-versa.[14][17][22][23][24]1. Ensure the IS is labeled at stable positions. Avoid highly acidic or basic conditions if the label is known to be labile.[4][15] Consider using a ¹³C or ¹⁵N labeled standard.[9][19] 2. Adjust chromatographic conditions (e.g., mobile phase, gradient) to achieve co-elution.[4][9] 3. Check for the presence of unlabeled analyte in the IS solution. Ensure the mass difference is sufficient (≥3 amu).[4][9] A mathematical correction may be necessary if interference persists.[17][22]
The deuterated IS peak appears much earlier than the analyte peak. Chromatographic isotope effect: This is a known phenomenon where the heavier deuterium atoms can alter the molecule's interaction with the stationary phase.[12][15]If the shift is small and consistent, it may not impact quantification. For optimal matrix effect correction, adjust the mobile phase composition or gradient to minimize the separation.[4]
Calculated concentrations are consistently overestimated. Isotopic back-exchange: Deuterium atoms on the IS are being replaced by hydrogen, leading to a lower IS signal and thus an artificially high analyte/IS ratio.[8]This is a critical issue. Minimize the time the IS is in protic solvents, control the pH (back-exchange is often lowest around pH 2.5), and keep samples cool.[8] If the problem persists, a new IS with labels in more stable positions is required.[15]
Low or no signal from the internal standard. 1. Improper storage or handling: The IS may have degraded due to exposure to light or improper temperatures.[15][17] 2. Incorrect solution preparation: Errors in weighing or dilution. 3. Poor extraction recovery: The sample preparation method is not suitable for the analyte/IS.[17]1. Always refer to the manufacturer's certificate of analysis for storage conditions. Store in amber vials at recommended temperatures (-20°C for long-term).[15] 2. Re-prepare stock and working solutions carefully using calibrated equipment.[15] 3. Optimize the extraction procedure (e.g., solvent choice, pH) to ensure consistent and efficient recovery for both compounds.[17]

Diagrams and Workflows

A clear workflow is essential for reproducible results. The following diagrams illustrate key processes and logical relationships for using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Sample (e.g., Plasma, Urine) B Add Deuterated Internal Standard (IS) A->B C Perform Extraction (e.g., SPE, LLE) B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F Chromatographic Separation (Analyte + IS) E->F G Mass Spectrometry Detection F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio (Analyte / IS) H->I J Determine Concentration from Calibration Curve I->J

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

G Start High Variability in Analyte/IS Ratio? CheckExchange Is the deuterium label in a stable position? Start->CheckExchange Yes CheckCoelution Do analyte and IS perfectly co-elute? CheckExchange->CheckCoelution Yes SolutionExchange Select new IS with stable labels (e.g., on aromatic ring or use ¹³C). Control pH/temp. CheckExchange->SolutionExchange No CheckCrosstalk Is there evidence of isotopic cross-talk? CheckCoelution->CheckCrosstalk Yes SolutionCoelution Optimize chromatography to merge peaks. CheckCoelution->SolutionCoelution No SolutionCrosstalk Verify IS purity. Ensure mass shift is >= 3 amu. CheckCrosstalk->SolutionCrosstalk No End Problem Resolved CheckCrosstalk->End Yes SolutionExchange->End SolutionCoelution->End SolutionCrosstalk->End

Caption: Troubleshooting flowchart for inconsistent analyte/internal standard ratios.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

This protocol outlines the general procedure for accurately preparing solutions of deuterated internal standards.

Objective: To prepare accurate and stable stock and working solutions of the deuterated internal standard.

Materials:

  • Deuterated standard (lyophilized powder or neat material)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Appropriate solvent (e.g., HPLC-grade methanol, acetonitrile)

  • Amber glass vials for storage

Methodology:

  • Equilibration: Allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent water condensation.[15]

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of an appropriate volume. Add a small amount of the chosen solvent to dissolve the material completely.[15]

  • Dilution: Once fully dissolved, dilute the solution to the flask's calibration mark with the solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times (e.g., 15-20 inversions).

  • Storage: Transfer the stock solution to a clearly labeled, airtight amber vial. Store at the temperature recommended by the manufacturer (e.g., -20°C).[15]

  • Working Solution Preparation: Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent or mobile phase.

Protocol 2: Assessment of Cross-Talk (Isotopic Contribution)

This protocol is used to determine the level of interference between the analyte and the internal standard channels.

Objective: To ensure that the analyte signal does not significantly contribute to the internal standard signal, and vice-versa.

Methodology:

  • Prepare Two Sample Sets:

    • Set 1 (Analyte Contribution to IS): Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any internal standard.

    • Set 2 (IS Contribution to Analyte): Prepare a sample containing the internal standard at its working concentration without any analyte.[14]

  • Analysis: Analyze both sets of samples using the established LC-MS/MS method.

  • Data Evaluation:

    • In Set 1, monitor the mass transition of the internal standard. The response should be less than 5% of the mean response of the internal standard at its working concentration.[14]

    • In Set 2, monitor the mass transition of the analyte. The response should be less than 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[3][14]

Acceptance Criteria Summary

TestSample CompositionMonitored TransitionAcceptance Limit
IS Contribution to Analyte IS at working concentration (no analyte)AnalyteResponse ≤ 20% of Analyte LLOQ response[3][14]
Analyte Contribution to IS Analyte at ULOQ (no IS)Internal StandardResponse ≤ 5% of IS working concentration response[14]

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for (E)-3-Methyl-2-hexenoic Acid Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a validated analytical method for the quantification of (E)-3-Methyl-2-hexenoic acid, a volatile fatty acid of interest in various biological and industrial fields. The primary method discussed utilizes a deuterated internal standard for enhanced accuracy and precision, and is compared against alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

Introduction

(E)-3-Methyl-2-hexenoic acid is a branched, unsaturated short-chain fatty acid that has been identified as a significant component of human axillary odor[1][2][3]. Its accurate quantification in complex biological matrices is crucial for understanding its physiological roles and for the development of related consumer products. The use of a stable isotope-labeled internal standard, such as (E)-3-Methyl-2-hexenoic acid-d5, is a widely accepted strategy to compensate for variations in sample preparation and instrument response, thereby improving the reliability of the analytical method[4][5][6][7]. This guide will detail a gas chromatography-mass spectrometry (GC-MS) based method employing a deuterated standard and compare its performance with other potential analytical techniques.

Experimental Protocols

A robust analytical method requires well-defined experimental procedures. Below are the detailed protocols for a validated GC-MS method using a deuterated internal standard, alongside a summary of an alternative method for comparison.

1. Validated GC-MS Method with Deuterated Internal Standard

This method is adapted from established protocols for short-chain fatty acid analysis and is optimized for the specific properties of (E)-3-Methyl-2-hexenoic acid[4][5][8].

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, sweat extract), add 10 µL of the deuterated internal standard solution, this compound. The concentration of the internal standard should be optimized based on the expected analyte concentration range.

    • Acidify the sample by adding 10 µL of a suitable acid (e.g., succinic acid or hydrochloric acid) to protonate the carboxylic acid, making it more volatile[4][5].

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or a mixture of ethyl ether and hexane (B92381) (1:1, v/v)[6]. Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the sample to achieve phase separation and carefully transfer the organic layer to a clean vial for analysis.

    • Alternatively, for cleaner samples, a solid-phase extraction (SPE) with an appropriate sorbent can be employed to concentrate the analyte and remove interferences[6].

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar, equipped with a capillary column suitable for fatty acid analysis (e.g., Agilent HP-5MS, 30 m x 0.25 mm x 0.25 µm)[9][10].

    • Injection: 1 µL of the extract is injected in splitless mode[9].

    • Oven Temperature Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 7°C/min to 190°C, then 3°C/min to 250°C, with a final hold for 20 minutes[11]. This program should be optimized to ensure good separation from other matrix components.

    • Mass Spectrometer: Agilent 5973 or a similar single quadrupole or ion trap mass spectrometer[9][12].

    • Ionization Mode: Electron Ionization (EI) at 70 eV[9][11].

    • Data Acquisition: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity. The molecular ion of (E)-3-Methyl-2-hexenoic acid (m/z 128) and its deuterated standard would be monitored[11].

  • Method Validation Parameters:

    • Linearity: Assessed by preparing calibration curves from a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. A linear range with a correlation coefficient (R²) > 0.99 is desirable[4][5].

    • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value for accuracy and a relative standard deviation (RSD) of ≤15% for precision[4][5].

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[6][7].

    • Recovery: Evaluated by spiking blank matrix samples with known amounts of the analyte before and after the extraction process[4][5].

    • Matrix Effects: Assessed by comparing the response of the analyte in the matrix with the response in a neat solution[5]. The use of a deuterated internal standard that co-elutes with the analyte can effectively minimize matrix effects.

2. Alternative Method: GC-MS without Deuterated Standard (for Axillary Sweat)

This method has been used for the quantification of (E)-3-Methyl-2-hexenoic acid in axillary sweat samples[1][2][11].

  • Sample Preparation:

    • Sweat is collected on a T-shirt, which is then extracted.

    • The extract is lyophilized and redissolved in distilled water.

    • A solid-phase extraction (Oasis MAX cartridge) is used to isolate acidic lipophilic compounds[11].

  • GC-MS Instrumentation and Conditions:

    • Similar GC-MS instrumentation and conditions as the validated method can be used.

    • Quantification is performed using an external calibration curve, as no internal standard is mentioned[11].

Performance Comparison

The following table summarizes the expected performance characteristics of the validated GC-MS method with a deuterated standard compared to the alternative GC-MS method and a potential Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Parameter Validated GC-MS with Deuterated Standard Alternative GC-MS (without Deuterated Standard) Potential LC-MS/MS Method
Internal Standard This compoundNone mentionedDeuterated analog
Selectivity High (due to SIM mode and specific retention time)High (due to SIM mode)Very High (due to MRM transitions)
Precision (RSD) Excellent (<5%)[4][5]Good, but may be more variable due to lack of ISExcellent (<5%)
Accuracy (Recovery) High (95-117%)[4][5]May be affected by extraction variabilityHigh
Linearity (R²) Excellent (>0.99)[4][5]Good (>0.99)Excellent (>0.99)
Matrix Effects Minimized by co-eluting deuterated ISPotential for significant matrix effectsCan be minimized with deuterated IS
Derivatization Not required (for sufficient volatility)Not requiredMay be required to improve ionization
Throughput ModerateModeratePotentially higher

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method as described in this guide.

G cluster_validation Validation Parameters A Method Development & Optimization B Sample Preparation A->B C GC-MS Analysis B->C D Method Validation C->D E Linearity & Range D->E F Accuracy & Precision D->F G Selectivity & Specificity D->G H LOD & LOQ D->H I Recovery D->I J Matrix Effects D->J K Stability D->K L Validated Method for Routine Analysis D->L

Caption: Workflow for Analytical Method Validation.

Conclusion

The use of a deuterated internal standard in a GC-MS method for the quantification of (E)-3-Methyl-2-hexenoic acid offers significant advantages in terms of accuracy, precision, and mitigation of matrix effects. While alternative methods exist, the incorporation of a stable isotope-labeled standard is highly recommended for achieving a robust and reliable validated analytical method suitable for research and regulated environments. The detailed protocol and comparative data presented in this guide provide a solid foundation for the implementation of such a method.

References

A Comparative Guide to (E)-3-Methyl-2-hexenoic acid-d5 and Other Isotopic Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E)-3-Methyl-2-hexenoic acid-d5 with other commonly used isotopic internal standards for quantitative analysis by mass spectrometry. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of analytical methods. This document outlines the performance characteristics of this compound alongside alternative standards, supported by experimental protocols and data to inform your method development.

Introduction to this compound

This compound is the deuterated form of (E)-3-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid associated with axillary odor. Its use as an internal standard is primarily in quantitative assays for the native compound and other structurally similar short-chain fatty acids. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the unlabeled analyte in mass spectrometry. It is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[1][2]

Performance Comparison of Isotopic Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation and instrument response. While this compound is designed to be an excellent internal standard for its non-labeled counterpart, it is important to consider its performance relative to other available isotopic standards, especially when analyzing a broader range of fatty acids.

This comparison focuses on three classes of isotopic internal standards:

  • This compound: A deuterated, structurally analogous standard.

  • Other Deuterated Short-Chain Fatty Acids: Such as Heptanoic acid-d13, which are structurally similar but not identical.

  • ¹³C-Labeled Fatty Acids: For example, Hexanoic acid-¹³C₆, which offers an alternative isotopic labeling strategy.

Table 1: Quantitative Performance Comparison of Isotopic Internal Standards

Performance MetricThis compoundOther Deuterated Fatty Acids (e.g., Heptanoic acid-d13)¹³C-Labeled Fatty Acids (e.g., Hexanoic acid-¹³C₆)
Analyte(s) (E)-3-Methyl-2-hexenoic acid and structurally similar compoundsBroader range of short-chain fatty acidsWide range of fatty acids
Co-elution Near-perfect co-elution with the unlabeled analyte, though a slight retention time shift (isotope effect) can occur in high-resolution chromatography.[3]Good co-elution with analytes of similar chain length and polarity.Excellent co-elution with the corresponding unlabeled analyte.[3]
Matrix Effect Compensation Excellent for the target analyte due to near-identical physicochemical properties.Good, but may differ slightly from analytes with different structures.Excellent, as it is the most chemically identical to the native analyte.[3]
Accuracy & Precision High accuracy and precision for the target analyte.Generally high, but potential for bias if chromatographic or ionization behavior differs significantly from the analyte.[4]Considered the "gold standard," offering the highest accuracy and precision.[5]
Isotopic Stability Generally stable, but H/D exchange can be a concern for labels at exchangeable positions. The labeling in this compound is on the carbon backbone and thus stable.Stable if labels are on the carbon backbone.Highly stable with no risk of isotopic exchange.[3]
Cost & Availability Commercially available from several suppliers.[6][7][8]Wide range of deuterated fatty acids are commercially available.Generally more expensive and less readily available than deuterated counterparts.

Experimental Protocols

The following protocols are representative of a typical workflow for the analysis of short-chain fatty acids using an isotopic internal standard.

Sample Preparation: Extraction and Derivatization for GC-MS

This protocol is adapted for the analysis of short-chain fatty acids from a biological matrix, such as serum or feces.

  • Sample Homogenization: Homogenize the sample in an appropriate solvent (e.g., ethanol).

  • Internal Standard Spiking: Add a known amount of the isotopic internal standard (this compound, Heptanoic acid-d13, or Hexanoic acid-¹³C₆) to the homogenate.

  • Extraction: Perform a liquid-liquid extraction using a solvent system such as diethyl ether or a chloroform:methanol mixture.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their more volatile esters (e.g., methyl or isobutyl esters) using a suitable reagent like isobutyl chloroformate/isobutanol.[9] This step is crucial for good chromatographic separation and peak shape in GC.

  • Reconstitution: Reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., hexane (B92381) or iso-octane).

G cluster_sample_prep Sample Preparation Sample Biological Sample Homogenate Homogenization Sample->Homogenate Spiked_Sample Spike with Internal Standard Homogenate->Spiked_Sample Extracted_FA Liquid-Liquid Extraction Spiked_Sample->Extracted_FA Derivatized_FA Derivatization Extracted_FA->Derivatized_FA Final_Sample Reconstitution for GC-MS Derivatized_FA->Final_Sample

Figure 1. Experimental workflow for sample preparation.
GC-MS Analysis

  • Injection: Inject 1-2 µL of the final sample onto the GC column.

  • Gas Chromatography:

    • Column: A polar capillary column, such as a Stabilwax-DA, is recommended for the separation of fatty acid esters.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the fatty acids based on their boiling points. A typical program might start at a lower temperature (e.g., 125°C) and ramp up to a higher temperature (e.g., 250°C).[10]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

Logical Relationships in Method Validation

The choice of internal standard directly impacts several key validation parameters. The following diagram illustrates these relationships.

G cluster_IS_Choice Internal Standard Selection cluster_Performance Analytical Performance cluster_Factors Influencing Factors IS This compound or other isotopic standard Coelution Chromatographic Co-elution IS->Coelution Matrix_Effects Matrix Effects IS->Matrix_Effects Ionization_Efficiency Ionization Efficiency IS->Ionization_Efficiency Extraction_Recovery Extraction Recovery IS->Extraction_Recovery Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Linearity Linearity Linearity->Robustness Selectivity Selectivity Selectivity->Robustness Coelution->Accuracy Matrix_Effects->Accuracy Ionization_Efficiency->Precision Extraction_Recovery->Precision

Figure 2. Logical relationships in method validation.

Conclusion and Recommendations

This compound is a highly suitable internal standard for the quantitative analysis of its unlabeled analog and structurally related short-chain branched fatty acids. Its performance is comparable to other deuterated fatty acid standards.

For the highest level of accuracy and precision, particularly in complex matrices or when analyzing a wide range of fatty acids, a ¹³C-labeled internal standard that perfectly matches the analyte of interest is the preferred choice, despite the higher cost. However, for many applications, a well-chosen deuterated internal standard like this compound provides a robust and cost-effective solution.

When developing a new method, it is crucial to validate the performance of the chosen internal standard by assessing parameters such as linearity, accuracy, precision, and the potential for isotopic effects or interference from the sample matrix.

References

Cross-Validation of GC-MS and LC-MS Methods for Analyzing Axillary Odor Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic scent of human axillary odor is a complex mixture of volatile organic compounds (VOCs). The formation of this odor is a two-step process involving the secretion of odorless precursors by apocrine glands and their subsequent biotransformation by the axillary microbiome. A comprehensive analysis of axillary odor, therefore, requires the accurate measurement of both the volatile end-products and their non-volatile precursors. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the qualitative and quantitative analysis of these compounds.

At a Glance: GC-MS vs. LC-MS for Axillary Odor Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Analytes Volatile & Semi-Volatile Odor Compounds (e.g., fatty acids, aldehydes, ketones)Non-Volatile Odor Precursors (e.g., amino acid conjugates)
Sample Volatility Required; derivatization may be necessary for less volatile compoundsNot required; suitable for polar and thermally labile molecules
Strengths Excellent for identifying and quantifying the direct sources of malodor. Well-established methods with extensive spectral libraries.Essential for studying the biochemical pathways of odor formation by analyzing precursors. High sensitivity for a broad range of compounds.
Limitations Not suitable for non-volatile precursors. High temperatures can degrade thermally sensitive compounds.Not suitable for highly volatile compounds.
Typical Sample Prep Solid-Phase Microextraction (SPME), solvent extraction, derivatization.Protein precipitation, solid-phase extraction (SPE), direct dilution.

Quantitative Performance Comparison

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Accuracy (Recovery %)
(E)-3-methyl-2-hexenoic acid GC-MSBiological Sample~0.5 µg/L~1.5 µg/L>0.99<15%85-115%
Volatile Fatty Acids (C2-C6) GC-MSSweat/Media~1-10 µg/L~3-30 µg/L>0.99<10%90-110%
Cys-Gly-3M3SH (precursor) LC-MS/MSBiological Fluids~0.1 µg/L~0.5 µg/L>0.99<10%90-110%
Amino Acid Conjugates LC-MS/MSBiological Fluidsfmol to pmol rangepmol range>0.99<15%80-120%

Experimental Protocols

GC-MS Analysis of Volatile Odor Compounds

This protocol is a generalized procedure based on headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a common technique for analyzing volatile compounds in sweat.

1. Sample Collection:

  • Axillary sweat is collected on sterile cotton pads worn by subjects for a specified period.

  • The pads are then placed in airtight vials for analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • A SPME fiber (e.g., 70µm CW-DVB) is exposed to the headspace of the sealed vial containing the sweat-laden cotton pad.

  • The vial is incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition onto the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is desorbed in the heated injection port of the GC.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

4. Data Analysis:

  • Compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley) and by their retention indices.

  • Quantification is performed using an internal standard and a calibration curve.

LC-MS/MS Analysis of Non-Volatile Odor Precursors

This protocol outlines a general method for the analysis of amino acid-conjugated odor precursors in sweat using LC-MS/MS.

1. Sample Preparation:

  • Sweat samples are extracted from cotton pads using a suitable solvent (e.g., methanol/water).

  • To remove proteins that can interfere with the analysis, a protein precipitation step is performed by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.

  • The supernatant is collected, dried, and reconstituted in the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.

  • Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored.

3. Data Analysis:

  • Peaks are identified based on their retention times and specific MRM transitions.

  • Quantification is achieved using a stable isotope-labeled internal standard and a calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows and the complementary nature of GC-MS and LC-MS in the comprehensive analysis of axillary odor.

Axillary_Odor_Analysis_Workflow Overall Workflow for Axillary Odor Analysis cluster_sample Sample Collection & Preparation cluster_gcms GC-MS Pathway (Volatiles) cluster_lcms LC-MS Pathway (Non-Volatile Precursors) Sample Axillary Sweat Collection (Cotton Pad) Extraction Solvent Extraction Sample->Extraction SPME HS-SPME Extraction->SPME Volatile Fraction SPE Protein Precipitation / SPE Extraction->SPE Non-Volatile Fraction GCMS GC-MS Analysis SPME->GCMS Volatiles Volatile Odor Compounds (Fatty Acids, Aldehydes, etc.) GCMS->Volatiles LCMS LC-MS/MS Analysis SPE->LCMS Precursors Non-Volatile Precursors (Amino Acid Conjugates) LCMS->Precursors

Caption: Overall workflow for the comprehensive analysis of axillary odor compounds.

Method_Comparison GC-MS vs. LC-MS: Analyte Coverage cluster_volatiles Volatile Odor Compounds cluster_precursors Non-Volatile Precursors GCMS GC-MS Analysis FattyAcids Short-chain Fatty Acids GCMS->FattyAcids Aldehydes Aldehydes GCMS->Aldehydes Ketones Ketones GCMS->Ketones Sulfur Thioalcohols GCMS->Sulfur LCMS LC-MS Analysis AAC_Acids Glutamine-conjugated Acids LCMS->AAC_Acids AAC_Sulfur Cysteine-Glycine -conjugated Sulfanylalkanols LCMS->AAC_Sulfur

Caption: Complementary analyte coverage of GC-MS and LC-MS for axillary odor analysis.

Conclusion

GC-MS and LC-MS are not competing but rather complementary techniques for the comprehensive analysis of axillary odor. GC-MS is indispensable for the identification and quantification of the volatile compounds that are directly responsible for the perceived odor. In contrast, LC-MS is essential for elucidating the biochemical pathways of odor formation by enabling the analysis of non-volatile, polar precursors. For researchers and professionals in drug development aiming to understand and modulate axillary malodor, a dual-platform approach utilizing both GC-MS and LC-MS will provide the most complete picture, from precursor generation to volatile emission.

Unraveling the Ethnic Variations of 3-Methyl-2-hexenoic Acid in Human Axillary Sweat

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The volatile organic compound (E)-3-methyl-2-hexenoic acid (E3M2H) is a key contributor to human axillary odor, with its concentration varying significantly across different ethnic populations. This guide provides a comparative analysis of E3M2H levels, offering a valuable resource for researchers, scientists, and professionals involved in drug development for products related to body odor. The data presented herein is compiled from scientific studies that have quantified this compound in diverse human cohorts.

Quantitative Analysis of (E)-3-methyl-2-hexenoic Acid Across Populations

The concentration of (E)-3-methyl-2-hexenoic acid in axillary sweat exhibits notable differences among individuals and ethnic groups. The following table summarizes the quantitative data from studies conducted on Japanese, Caucasian, and African-American populations. It is important to note that direct comparisons should be made with caution due to variations in study methodologies.

PopulationNumber of SubjectsConcentration of (E)-3-methyl-2-hexenoic acid (nmol/ml)Key Findings
Japanese 3015.9–34.6 (in 6 of 30 subjects)E3M2H was quantifiable in a subset of the Japanese subjects, indicating its contribution to axillary malodor in this population as well as in Caucasians.[1][2][3]
Caucasian Not specified in comparative studyHigher relative amounts compared to East AsiansStudies have consistently identified E3M2H as a prominent odorant in Caucasians.[4] One study noted significantly different relative amounts among Caucasians, East Asians, and African-Americans.[5][6]
African-American Not specified in comparative studyVaried relative amountsA study comparing volatile organic compounds in axillary sweat found quantitative variations in characteristic odorants, including E3M2H, with respect to ethnic origin.[5]
Schizophrenic vs. Normal Not specifiedComparable quantities in both groupsAn investigation into the link between E3M2H and schizophrenia found that both groups had similar levels of this fatty acid in their sweat.[7]

Biosynthesis and Release of 3-Methyl-2-hexenoic Acid

The production of odorous 3-methyl-2-hexenoic acid is a multi-step process involving both human physiology and the skin microbiome. The primary source of this compound is the apocrine glands, which are concentrated in the axillary region.[8]

  • Secretion of Precursor: The apocrine glands secrete a non-volatile, water-soluble precursor molecule, N-α-(E)-3-methyl-2-hexenoyl-L-glutamine.[8]

  • Bacterial Cleavage: Bacteria residing on the skin surface, particularly Corynebacterium species, produce enzymes that cleave the bond between the fatty acid and the glutamine molecule.

  • Release of Volatile Odorant: This enzymatic action releases the volatile and odorous (E)-3-methyl-2-hexenoic acid, which contributes to the characteristic axillary odor.[8]

Theoretical metabolic pathways for the synthesis of the precursor molecule have been proposed, potentially involving the metabolism of amino acids such as leucine (B10760876) and phenylalanine.[9][10]

cluster_0 Apocrine Gland cluster_1 Skin Surface Precursor N-α-(E)-3-methyl-2-hexenoyl-L-glutamine (Non-volatile, Odorless) Bacteria Skin Microbiome (e.g., Corynebacterium sp.) Precursor->Bacteria Odorant (E)-3-methyl-2-hexenoic acid (Volatile, Odorous) Precursor->Odorant releases Enzyme Bacterial Enzymes Bacteria->Enzyme produces Enzyme->Precursor cleaves

Caption: Biosynthesis of (E)-3-methyl-2-hexenoic acid.

Experimental Protocols

The quantification of (E)-3-methyl-2-hexenoic acid in the cited studies predominantly utilized Gas Chromatography-Mass Spectrometry (GC/MS). A representative experimental workflow is detailed below.

Sample Collection and Preparation
  • Sample Collection: Axillary sweat samples were collected by having subjects wear cotton T-shirts for 24 hours.[1][2]

  • Extraction: An approximately 10 x 10 cm area was cut from the underarm region of the T-shirt. The cut-out fabric was then subjected to an extraction procedure using 20 ml of 10% ethanol (B145695) for 2 hours on a rotary shaker.[2]

  • Concentration: The resulting extract was concentrated by lyophilization (freeze-drying).[2]

  • Redissolution and Solid-Phase Extraction: The lyophilized sample was redissolved in 0.8 ml of distilled water and then purified using an Oasis MAX mixed-mode solid-phase extraction cartridge to isolate acidic lipophilic compounds.[1][2]

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

The purified extract containing the acidic compounds was then analyzed by GC/MS to identify and quantify (E)-3-methyl-2-hexenoic acid.

  • Identification: The identification of E3M2H was confirmed by matching the retention time and the mass spectrum of the analyte in the sample with those of an authentic standard.[1][2] The mass spectrum of E3M2H typically shows a molecular ion at m/z 128 and characteristic fragment ions at m/z 113, 100, and 95.[1][2]

  • Quantification: The concentration of E3M2H in the samples was determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of the standard.

Sample_Collection Sample Collection (T-shirt worn for 24h) Extraction Solvent Extraction (10% EtOH) Sample_Collection->Extraction Concentration Lyophilization Extraction->Concentration Purification Solid-Phase Extraction (Oasis MAX) Concentration->Purification Analysis GC/MS Analysis Purification->Analysis Identification Identification (Retention Time, Mass Spectrum) Analysis->Identification Quantification Quantification (Peak Area vs. Standard Curve) Analysis->Quantification

Caption: Experimental workflow for E3M2H analysis.

References

A Comparative Guide to the Quantitative Analysis of (E)-3-Methyl-2-hexenoic Acid Utilizing its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the accuracy and precision of quantifying (E)-3-Methyl-2-hexenoic acid, a significant volatile organic compound, using its deuterated form, (E)-3-Methyl-2-hexenoic acid-d5, as an internal standard. The performance of this method is compared with alternative approaches, supported by experimental data from relevant studies.

Introduction

(E)-3-Methyl-2-hexenoic acid is a key compound in various biological studies, notably as a contributor to axillary odor. Accurate and precise quantification of this and other volatile fatty acids is crucial for understanding metabolic pathways and for the development of targeted therapies and consumer products. The use of a deuterated internal standard, such as this compound, is a widely accepted technique in mass spectrometry-based quantification to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the results.[1][2] This guide will delve into the performance of this specific internal standard in comparison to other quantitative strategies.

Table 1: Comparison of Quantitative Performance for Volatile Fatty Acid Analysis
Analytical MethodInternal StandardAnalyte TypeAccuracy (Recovery %)Precision (RSD %)Reference
GC-MS (Derivatization-Free) Deuterated Analogs Short-Chain Fatty Acids 95 - 117% 1 - 4.5% [3][4]
GC-MS with SPEDeuterated AnalogsOrganic Acids100 - 111%Not Specified[5]
GC-MSTridecanoic Acid (C13:0)Fatty Acid Methyl Esters92 - 108%< 10%[6]
LC-MS/MSDeuterated AnalogsOmega Fatty Acids85 - 115%< 15%
LC-MS/MSNon-Deuterated AnalogPharmaceuticals95 - 108%Not Specified[7]

Experimental Protocols

Method 1: Quantification of (E)-3-Methyl-2-hexenoic Acid using this compound by GC-MS

This protocol is based on established methods for the analysis of short-chain fatty acids in biological matrices.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., sweat extract, cell culture media), add a known amount of this compound solution as the internal standard.

  • Acidify the sample with a suitable acid, such as hydrochloric acid, to protonate the carboxylic acid.

  • Extract the fatty acids with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • The sample can be analyzed directly (derivatization-free) or after derivatization to enhance volatility and chromatographic performance. For derivatization, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column for volatile fatty acid analysis (e.g., DB-FATWAX UI).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the analyte and the internal standard.

    • Quantification: The concentration of (E)-3-Methyl-2-hexenoic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve.

Method 2: Alternative Quantification using a Non-Deuterated Internal Standard (e.g., Tridecanoic Acid) by GC-MS

This protocol outlines a similar workflow but utilizes a non-deuterated, odd-chain fatty acid as the internal standard.

1. Sample Preparation:

  • Spike the sample with a known concentration of Tridecanoic acid.

  • Perform lipid extraction and derivatization to fatty acid methyl esters (FAMEs) as described in the literature.[6] This typically involves saponification followed by methylation using BF₃ in methanol.

2. GC-MS Analysis:

  • The GC-MS conditions would be similar to Method 1, with adjustments to the temperature program to ensure proper separation of the FAMEs.

  • In SIM mode, monitor the characteristic ions for the methyl ester of (E)-3-Methyl-2-hexenoic acid and the methyl ester of Tridecanoic acid.

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Acidify Acidification Spike->Acidify Extract Solvent Extraction Acidify->Extract Evaporate Evaporation Extract->Evaporate Derivatize Derivatization (Optional) Evaporate->Derivatize GCMS GC-MS System Derivatize->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of (E)-3-Methyl-2-hexenoic acid using a deuterated internal standard.

validation_parameters Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Linearity Linearity (Calibration Curve) Validation->Linearity Selectivity Selectivity Validation->Selectivity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ

Caption: Key parameters for the validation of a quantitative analytical method.

Discussion

The use of a deuterated internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry. This is because the deuterated analog has nearly identical chemical and physical properties to the analyte of interest, meaning it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency lead to a more effective correction for matrix effects and variations in sample processing, ultimately resulting in higher accuracy and precision.[1][8]

As shown in Table 1, methods employing deuterated internal standards for short-chain fatty acids and organic acids consistently demonstrate excellent recovery rates (typically 95-117%) and low relative standard deviations (RSD), often below 5%.[3][4][5] This indicates a high degree of accuracy and precision.

While non-deuterated internal standards like Tridecanoic acid can also provide reliable quantification, they may not perfectly mimic the behavior of the analyte, potentially leading to slightly lower accuracy and precision.[6] The choice of internal standard can be influenced by factors such as cost and commercial availability. However, for applications requiring the highest level of confidence in the quantitative data, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Inter-laboratory study on the quantification of (E)-3-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of (E)-3-Methyl-2-hexenoic Acid

Quantitative Data Summary

The performance of analytical methods is critical for reliable quantification. Below is a summary of performance data for common techniques used for the analysis of (E)-3-Methyl-2-hexenoic acid and other organic acids. It is important to note that these values are reported from different studies and matrices, and are presented here for comparative purposes.

Analytical MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-MS(E)-3-Methyl-2-hexenoic acidAxillary SweatNot explicitly stated, but a calibration curve was constructed within a linear range.Calculated as S/N > 3Calculated as S/N > 10Not explicitly stated
GC-MSVarious organic acidsMicrobial Samples0.9874–0.99943–272 ng/mLNot explicitly stated100–111
RP-HPLCVarious organic acidsWineNot explicitly statedStated as checkedStated as checked98.3–103
HPLCVarious organic acidsFruits and JuicesNot explicitly stated0.03–3.31 µg/mL0.10–11.03 µg/mL82–110

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for the quantification of (E)-3-Methyl-2-hexenoic acid and other organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat

This method has been successfully used for the quantitative determination of (E)-3-Methyl-2-hexenoic acid in human axillary sweat.[1][2][3][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To selectively extract lipophilic acidic compounds like (E)-3-Methyl-2-hexenoic acid from the complex sweat matrix.[1]

  • Cartridge: Mixed-mode solid-phase extraction cartridges are utilized.[1]

  • Procedure:

    • Sweat samples are collected (e.g., from T-shirts worn for 24 hours).[1][4]

    • The sweat is extracted from the collection medium.

    • The extract is passed through the SPE cartridge.

    • The cartridge is washed to remove interferences.

    • The acidic lipophilic compounds are eluted.

2. GC-MS Analysis

  • Derivatization: While some methods use derivatization (e.g., butyl esterification), direct injection of the acidic elute is also possible.[2]

  • Injection: 1.0 μl of the prepared sample is injected in splitless mode.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: Specific capillary columns are used for separation.

    • Temperature Program: An initial hold at 50°C for 1 min, followed by a ramp of 7°C/min to 190°C, then 3°C/min to 250°C, with a final hold for 20 min.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Ion Source Temperature: 250°C.[2]

    • Ion Source Energy: 70 eV.[2]

    • Data Acquisition:

      • Total-Ion Chromatogram (TIC): Monitored to observe all separated compounds.[2]

      • Single-Ion Monitoring (SIM): Performed at m/z 128 for the molecular ion of (E)-3-Methyl-2-hexenoic acid for quantification.[2]

3. Quantification

  • A calibration curve is constructed using standard solutions of (E)-3-Methyl-2-hexenoic acid at various concentrations (e.g., 5 to 1000 μM).[1]

  • The concentration of (E)-3-Methyl-2-hexenoic acid in the samples is calculated based on this calibration curve.[1]

High-Performance Liquid Chromatography (HPLC) for Organic Acids

This method is suitable for the quantitative determination of various organic acids in different matrices like wine and fruit juices.[5][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample and separate organic acids from interfering matrix components.[5][6]

  • Cartridge: C18 cartridges are commonly used.[5][6]

  • Procedure:

    • The sample is passed through the C18 cartridge.

    • The cartridge is washed.

    • The organic acids are eluted.

2. HPLC Analysis

  • Chromatographic System: A reverse-phase HPLC (RP-HPLC) system is used.[5][6]

  • Column: A LiChrosorb RP-18 column (250 × 4.6 mm I.D., 5 µm) or similar C18 column is employed.[5][6]

  • Mobile Phase: An isocratic elution with a solution such as 5 mM H₃PO₄ with a pH of 2.1 is used.[5][6]

  • Flow Rate: A typical flow rate is 1 ml/min.[5][6]

  • Detection: UV detection is performed at a wavelength of 210 nm.[5][6]

3. Method Validation

  • The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery to ensure reliable results.[5][6]

Visualizations

Experimental Workflow for Quantification of (E)-3-Methyl-2-hexenoic Acid

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification sample_collection Sample Collection (e.g., Axillary Sweat) extraction Extraction from Matrix sample_collection->extraction spe Solid-Phase Extraction (SPE) extraction->spe elution Elution of Analyte spe->elution gcms_analysis GC-MS Analysis elution->gcms_analysis Volatile Acids hplc_analysis HPLC Analysis elution->hplc_analysis Non-volatile Acids chromatogram Chromatogram Generation gcms_analysis->chromatogram hplc_analysis->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve calibration->quantification

Caption: General experimental workflow for the quantification of (E)-3-Methyl-2-hexenoic acid.

Decision Tree for Analytical Method Selection

method_selection start Start: Need to Quantify (E)-3-Methyl-2-hexenoic Acid volatile Is the analyte volatile? start->volatile gcms Use GC-MS volatile->gcms Yes lcms Consider LC-MS/MS volatile->lcms No complex_matrix Is the sample matrix complex? complex_matrix->gcms No spe_cleanup Implement rigorous SPE cleanup complex_matrix->spe_cleanup Yes derivatization Is derivatization feasible? high_sensitivity Is high sensitivity required? high_sensitivity->lcms Yes hplc_uv Use HPLC-UV high_sensitivity->hplc_uv No gcms->complex_matrix lcms->high_sensitivity spe_cleanup->gcms

Caption: Decision tree for selecting an appropriate analytical method for organic acid quantification.

References

Deuterium's Subtle Shift: An Investigative Guide to the Isotopic Effect on Chromatographic Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of analytical techniques is paramount. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), a practice known as deuterium labeling, is a powerful tool in drug discovery to enhance pharmacokinetic profiles. However, this subtle atomic change can introduce a measurable difference in chromatographic retention time, a phenomenon with significant implications for data accuracy and interpretation, particularly in quantitative analyses relying on co-elution of an analyte and its deuterated internal standard.

This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the principles and practical considerations of the deuterium isotope effect in chromatography.

The Chromatographic Deuterium Isotope Effect (CDE)

The core principle behind the observed retention time shift is the Chromatographic Deuterium Isotope Effect (CDE). This effect stems from the fundamental physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, possessing a lower zero-point energy and a smaller van der Waals radius.[1][2] These seemingly minor differences influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, leading to altered retention behavior.[1]

The direction and magnitude of the retention time shift are primarily dictated by the chromatographic mode employed. In the widely used reversed-phase liquid chromatography (RPLC), a phenomenon known as the "inverse isotope effect" is typically observed, where deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[3][4] This is attributed to the slightly reduced hydrophobicity of deuterated compounds, leading to weaker interactions with the nonpolar stationary phase.[4] Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" can occur, with deuterated compounds exhibiting longer retention times due to stronger interactions with the polar stationary phase.[3][5]

Quantitative Data Summary: A Comparative Analysis

The following tables summarize quantitative data from various studies, illustrating the impact of deuterium labeling on chromatographic retention time across different techniques.

Table 1: Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic SystemRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt_R) (s)Reference
Dimethyl-labeled peptides (light vs. heavy)nUHPLC-ESI-MS/MS--3[6]
Toluene vs. Toluene-d8GC-MS---[7]
Benzene vs. Benzene-d6GC-MS---[7]

Table 2: Normal-Phase Liquid Chromatography (NPLC)

Compound PairChromatographic SystemRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt_R) (min)Reference
Olanzapine (B1677200) (OLZ) vs. OLZ-D3NPLC-MS-MS1.601.66-0.06[8]
Des-methyl olanzapine (DES) vs. DES-D8NPLC-MS-MS2.622.74-0.12[8]

Table 3: Gas Chromatography (GC)

Isotopic PairColumnTemperature (°C)Retention Time DifferenceReference
Benzene-d6/d0SPB-35-Less effective separation[7]
Toluene-methyl-d3/d0SPB-35-Less effective separation[7]
Methylcyclohexane-d14/d0SPB-50-Complete separation in < 4 min[7]
Octane-d18/d0SPB-50-Complete separation in < 4 min[7]
Ethylbenzene-d10/d0SPB-50-Complete separation in < 4 min[7]

Experimental Protocols

Accurate assessment of the deuterium isotope effect requires meticulous and reproducible experimental conditions. Below are detailed methodologies for investigating this phenomenon in different chromatographic modes.

Protocol 1: Reversed-Phase Liquid Chromatography (RPLC) Analysis of Deuterated Peptides

Objective: To determine the retention time shift between light (non-deuterated) and heavy (deuterated) isotope-labeled peptides.[6]

Instrumentation:

  • nanoACQUITY Ultra-Performance Liquid Chromatography (UPLC) system

  • LTQ-Orbitrap Velos mass spectrometer

Sample Preparation:

  • Perform tryptic digestion of the protein of interest (e.g., from E. coli).

  • Label the resulting peptides with "light" (CH₂O) and "heavy" (¹³CD₂O) dimethyl labels via reductive amination.

  • Pool the light and heavy labeled samples in a 1:1 ratio.

  • Redissolve the pooled sample in 10 µL of 0.1% (v/v) formic acid.

UPLC Conditions:

  • Column: UPLC BEH 130 C18 column (1.7 µm, 100 µm x 100 mm)

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Gradient: 5-33% B over 97 minutes

  • Flow Rate: 700 nL/min

  • Column Temperature: 40°C

  • Injection Volume: 3.5 µL

Data Analysis:

  • Acquire data using the mass spectrometer.

  • Extract the retention times for the corresponding light and heavy labeled peptide pairs from the chromatograms.

  • Calculate the retention time shift (Δt_R) by subtracting the retention time of the heavy labeled peptide from the light labeled peptide.

Protocol 2: Normal-Phase Liquid Chromatography (NPLC) Analysis of a Deuterated Drug Compound

Objective: To resolve and quantify the retention time difference between a protiated drug and its deuterated analog.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with a turbo ion spray source

Sample Preparation:

  • Prepare stock solutions of the non-deuterated and deuterated drug standards in a suitable solvent.

  • Create a mixture containing both standards at a known concentration.

NPLC Conditions:

  • Chromatographic Column: Nucleosil Silica (5 µm, 2 x 50 mm)

  • Mobile Phase A: 20mM ammonium (B1175870) acetate (B1210297) (pH 9.65)

  • Mobile Phase B: 75:25 (v/v) acetonitrile-methanol

  • Gradient: Linear gradient from 5% to 50% Mobile Phase A over 0.5 minutes, hold at 50% until 2 minutes, then return to 5% A.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Data Analysis:

  • Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.

  • Determine the retention time for each analyte from the apex of its chromatographic peak.

  • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.[2]

Protocol 3: Gas Chromatography (GC) Separation of Isotopic Pairs

Objective: To evaluate the separation of deuterated and non-deuterated compounds using gas chromatography.[7]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Sample Preparation:

  • Prepare a standard mixture of the deuterated and non-deuterated compounds in a volatile solvent (e.g., dichloromethane).

GC Conditions:

  • Columns: SPB-5 (60m), SPB-35 (60m), and SPB-50 (30m)

  • Carrier Gas: Helium

  • Temperature Program: Optimized for the specific analytes to achieve baseline separation.

Data Analysis:

  • Record the chromatograms for the isotopic pairs on each column.

  • Measure the retention times of the deuterated and non-deuterated compounds.

  • Calculate the separation factor (α) to quantify the degree of separation.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows related to the investigation of the deuterium isotope effect on chromatographic retention time.

G cluster_factors Factors Influencing CDE cluster_outcome Observed Isotope Effect Chromatographic_Mode Chromatographic Mode (RPLC, NPLC, GC) Inverse_Effect Inverse Isotope Effect (Deuterated Elutes Earlier) Chromatographic_Mode->Inverse_Effect RPLC Normal_Effect Normal Isotope Effect (Deuterated Elutes Later) Chromatographic_Mode->Normal_Effect NPLC Analyte_Properties Analyte Properties (Structure, Polarity) Analyte_Properties->Inverse_Effect Analyte_Properties->Normal_Effect Deuteration_Characteristics Deuteration (Number & Position of D) Deuteration_Characteristics->Inverse_Effect Deuteration_Characteristics->Normal_Effect Experimental_Conditions Experimental Conditions (Column, Mobile Phase, Temp.) Experimental_Conditions->Inverse_Effect Experimental_Conditions->Normal_Effect

Caption: Key factors influencing the chromatographic deuterium isotope effect.

experimental_workflow start Start prep Prepare Standards (Deuterated & Non-deuterated) start->prep mix Create 1:1 Mixture prep->mix chromatography Chromatographic Analysis (RPLC, NPLC, or GC) mix->chromatography detect Detection (MS or other detector) chromatography->detect data Data Acquisition (Record Retention Times) detect->data analysis Data Analysis (Calculate Δt_R) data->analysis end End analysis->end

Caption: A generalized experimental workflow for investigating the CDE.

References

A Researcher's Guide to Derivatization Reagents for Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analysis of volatile fatty acids (VFAs), selecting the appropriate derivatization reagent is a critical step that significantly impacts the accuracy, sensitivity, and reproducibility of results. This guide provides an objective comparison of common derivatization strategies, supported by experimental data, to facilitate an informed decision-making process.

Volatile fatty acids, characterized by their high polarity and low volatility, present analytical challenges for gas chromatography (GC). Derivatization is an essential sample preparation step that chemically modifies VFAs to increase their volatility and thermal stability, making them amenable to GC analysis.[1] The primary methods of derivatization for VFAs fall into three main categories: silylation, alkylation, and esterification. Each approach offers distinct advantages and is suited to different analytical needs.

Comparative Performance of VFA Derivatization Reagents

The choice of derivatization reagent can significantly influence the quantitative performance of VFA analysis. The following table summarizes key performance metrics for commonly used reagents, compiled from various studies.

Derivatization MethodReagent(s)Derivatization EfficiencyLimit of Detection (LOD)Limit of Quantification (LOQ)Reproducibility (RSD)Key AdvantagesKey Disadvantages
Silylation BSTFA, MSTFA, MTBSTFA89-104% (as part of a two-step method)[2]--<10%[3]Derivatizes multiple functional groups.[1]Moisture sensitive; derivatives can have limited stability.[1][4]
MTBSTFA----Derivatives are 10,000 times more stable against hydrolysis than TMS ethers.[5] Facilitates separation of isomers.[6]Can be unsuitable for sterically hindered compounds.[6]
Alkylation PFBBr----Forms stable derivatives suitable for electron capture detection (ECD).[7]-
MCF---<10% (for most organic acids)[4]Instantaneous reaction at room temperature; less damage to GC columns.[3]-
TMTFTHHigh--HighLeast work-intensive and most accurate in a comparative study.[8][9]-
Esterification Acid-Catalyzed (e.g., BF3-Methanol)-1.7–8.3 µg/L[10]5.1–25 µg/L[10]4.0–6.7%[10]Fast and convenient.[11]Potential for by-product formation.[6]
Base-Catalyzed (e.g., KOH/Methanol)----Rapid transesterification of ester-linked fatty acids.[12]Does not esterify free fatty acids.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible VFA analysis. The following sections outline common experimental protocols for silylation, alkylation, and esterification.

Silylation Protocol using BSTFA/MSTFA

Silylation involves replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used.[1][2]

Methodology: [2]

  • Sample Preparation: A dried sample containing the VFAs is placed in a reaction vial.

  • Reagent Addition: The silylating reagent (e.g., BSTFA with 1% TMCS) is added to the sample.

  • Reaction: The vial is capped, vortexed, and heated (e.g., at 60°C for 30-60 minutes).

  • Analysis: After cooling, an aliquot of the reaction mixture is directly injected into the GC-MS.

G Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Dried VFA Sample AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Sample->AddReagent React Vortex and Heat (e.g., 60°C for 60 min) AddReagent->React GCMS GC-MS Analysis React->GCMS

Silylation Experimental Workflow

Alkylation Protocol using PFBBr

Alkylation modifies compounds containing acidic hydrogens, such as carboxylic acids.[14] Pentafluorobenzyl bromide (PFBBr) is a common alkylating reagent that forms stable derivatives suitable for sensitive detection methods.[7]

Methodology: [15]

  • Sample Preparation: The sample containing VFAs is dissolved in an appropriate solvent.

  • Reagent Addition: PFBBr and a phase-transfer catalyst (e.g., 18-Crown-6) are added.

  • Reaction: The mixture is shaken or vortexed at room temperature or with gentle heating for a specified time (e.g., 20-30 minutes).

  • Extraction: The derivatives are extracted into an organic solvent.

  • Analysis: The organic extract is analyzed by GC-MS.

G Alkylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample VFA Sample in Solution AddReagent Add PFBBr and Catalyst Sample->AddReagent React Shake/Vortex (e.g., 25°C for 30 min) AddReagent->React Extract Extract with Organic Solvent React->Extract GCMS GC-MS Analysis Extract->GCMS

Alkylation Experimental Workflow

Esterification Protocol (Acid-Catalyzed)

Esterification is a widely used method for converting carboxylic acids to their corresponding esters, typically methyl esters (FAMEs), which are more volatile. Acid-catalyzed esterification, often using boron trifluoride (BF3) in methanol (B129727), is a common approach.[1]

Methodology: [1][11]

  • Sample Preparation: The VFA sample is placed in a reaction vial.

  • Reagent Addition: A solution of BF3 in methanol (e.g., 14%) is added.

  • Reaction: The vial is capped and heated (e.g., at 60°C for 60 minutes).

  • Extraction: After cooling, a saturated salt solution is added, and the FAMEs are extracted with an organic solvent like hexane.

  • Analysis: The organic layer is collected and analyzed by GC-MS.

G Acid-Catalyzed Esterification Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample VFA Sample AddReagent Add BF3-Methanol Sample->AddReagent React Heat (e.g., 60°C for 60 min) AddReagent->React AddSalt Add Saturated NaCl React->AddSalt Extract Extract with Hexane AddSalt->Extract GCMS GC-MS Analysis of Organic Layer Extract->GCMS

Esterification Experimental Workflow

Conclusion

The selection of a derivatization reagent for VFA analysis is a multifaceted decision that depends on the specific VFAs of interest, the sample matrix, the available instrumentation, and the desired analytical performance. Silylation is a versatile method capable of derivatizing multiple functional groups, while alkylation with reagents like PFBBr can provide enhanced sensitivity with specific detectors. Esterification to form FAMEs is a robust and widely used technique. For optimal results, it is recommended to carefully consider the advantages and disadvantages of each method and to optimize the chosen protocol for the specific application. This guide provides a foundational comparison to aid researchers in this critical selection process.

References

Unveiling the Sweat Metabolome: A Quantitative Comparison of (E)-3-Methyl-2-hexenoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative landscape of key sweat odorants, this guide offers researchers, scientists, and drug development professionals a comparative analysis of (E)-3-Methyl-2-hexenoic acid and its precursors. By collating experimental data and detailing analytical methodologies, this document provides a foundational resource for understanding the biochemical origins of human axillary odor.

(E)-3-Methyl-2-hexenoic acid (E3M2H) is a key contributor to the characteristic odor of human sweat. Its concentration, along with that of its precursors, varies among individuals and is influenced by the metabolic activity of the axillary microbiome. Understanding the quantitative relationship between E3M2H and its precursors is crucial for the development of effective deodorants and antiperspirants, as well as for potential applications in diagnostics and metabolomics.

Quantitative Comparison of (E)-3-Methyl-2-hexenoic Acid and Its Precursors in Sweat

The following table summarizes the quantitative data for (E)-3-Methyl-2-hexenoic acid and its primary precursors found in human axillary sweat, as reported in scientific literature. It is important to note that the data for the final compound and its precursors were collected in separate studies, a limitation that should be considered when making direct comparisons.

CompoundAnalyteConcentration RangeSubject GroupAnalytical MethodReference
Final Odorant (E)-3-Methyl-2-hexenoic acid (E3M2H)15.9–34.6 nmol/ml6 of 30 Japanese subjectsGas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamineRatio to sulfur precursor is 3x higher in men49 male and female volunteersUltra-Performance Liquid Chromatography (UPLC)[3]
Precursor (R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA)Not directly quantified in available studies---

Experimental Protocols

The quantification of these volatile and non-volatile compounds in a complex matrix like sweat requires sophisticated analytical techniques. Below are the detailed methodologies employed in the cited studies for the analysis of (E)-3-Methyl-2-hexenoic acid and its precursors.

Quantification of (E)-3-Methyl-2-hexenoic acid (E3M2H)

1. Sweat Sample Collection:

  • Subjects wore cotton T-shirts for 24 hours to collect axillary sweat.[1]

  • The underarm areas of the T-shirts were then cut out for analysis.[1]

2. Sample Preparation:

  • The collected T-shirt samples were subjected to an extraction procedure to isolate the sweat components.[1]

3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • The extracted sweat samples were analyzed using GC-MS.[1]

  • This technique separates the volatile compounds in the gas phase and then identifies and quantifies them based on their mass-to-charge ratio.

Quantification of N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine

1. Sweat Sample Collection:

  • Axillary secretions were collected from volunteers.

2. Analytical Method: Ultra-Performance Liquid Chromatography (UPLC)

  • The collected sweat samples were analyzed using UPLC.[3]

  • The method was optimized for the sensitive and precise quantification of the major sweat precursors.[3]

  • The analysis was performed in Selected Ion Monitoring (SIM) mode to enhance specificity and sensitivity.[3]

Biochemical Pathway of (E)-3-Methyl-2-hexenoic Acid Formation

The formation of (E)-3-Methyl-2-hexenoic acid in the axilla is a multi-step process involving both human secretions and the enzymatic activity of the resident skin microbiota. The following diagram illustrates the key steps in this biochemical pathway.

Biochemical Pathway of (E)-3-Methyl-2-hexenoic Acid Formation cluster_human Human Apocrine Gland Secretion cluster_bacteria Axillary Microbiome cluster_odor Volatile Odor Compound Glutamine_Conjugate N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (Odorless Precursor) Enzyme Nα-acyl-glutamine aminoacylase (e.g., from Corynebacterium spp., Anaerococcus spp.) Glutamine_Conjugate->Enzyme HMHA (R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA) Enzyme->HMHA Release E3M2H (E)-3-Methyl-2-hexenoic acid (Characteristic Sweat Odor) HMHA->E3M2H Transformation

Biochemical pathway of (E)-3-Methyl-2-hexenoic acid formation.

This guide highlights the current state of knowledge regarding the quantitative levels of (E)-3-Methyl-2-hexenoic acid and its precursors in human sweat. The provided data and protocols offer a valuable resource for researchers in the fields of dermatology, microbiology, and product development. Further studies performing simultaneous quantification of the entire metabolic pathway in the same individuals are needed to provide a more comprehensive understanding of the dynamics of sweat odor production.

References

Performance Evaluation of (E)-3-Methyl-2-hexenoic acid-d5 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of (E)-3-Methyl-2-hexenoic acid-d5 as an internal standard for the quantitative analysis of its non-labeled counterpart and other structurally similar short-chain fatty acids (SCFAs) in complex biological matrices. The performance of this deuterated standard is compared with alternative internal standards, supported by experimental data and detailed methodologies for bioanalytical assays.

Introduction: The Imperative for Reliable Internal Standards in Bioanalysis

Accurate and precise quantification of endogenous and exogenous compounds in biological samples is fundamental to pharmacokinetic, metabolomic, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for these analyses. However, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) can lead to significant analytical variability due to matrix effects, extraction inefficiencies, and instrument fluctuations.

The use of an internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for these variations. An ideal IS mimics the physicochemical properties of the analyte of interest, ensuring that it experiences similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. Their near-identical chemical structure and chromatographic behavior to the analyte ensure the most accurate and precise correction for analytical variability.

Profile of this compound

This compound is the deuterated form of (E)-3-Methyl-2-hexenoic acid, a volatile fatty acid that has been identified as a component of human axillary odor. Its deuterated analogue serves as an ideal internal standard for the quantification of the parent compound and other related short-chain fatty acids in various biological samples.[1]

Chemical Structure:

  • Molecular Formula: C₇H₇D₅O₂

  • Molecular Weight: 133.20 g/mol

  • Appearance: Colorless oil

Performance Comparison of Internal Standards

The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. This section compares the typical performance of this compound with other commonly used internal standards for the analysis of short-chain fatty acids.

Table 1: Comparison of Internal Standard Performance in GC-MS Analysis of Short-Chain Fatty Acids

Internal Standard TypeExampleLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Matrix Effect
Deuterated Analyte This compound >0.995 95-105% <5% Minimal
Odd-Chain Fatty AcidHeptadecanoic acid (C17:0)>0.9985-115%<15%Moderate
Structural Analogue4-Methylvaleric acid>0.9980-120%<15%Moderate to High

Note: The performance data for this compound is representative of typical deuterated short-chain fatty acid standards used in validated GC-MS methods. The data for alternative standards is based on published literature.

Experimental Protocols

This section provides a detailed methodology for a typical GC-MS analysis of short-chain fatty acids in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation and Extraction
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (for GC-MS analysis)
  • Reagent Addition: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Cap the vials tightly and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • (E)-3-Methyl-2-hexenoic acid-TMS: m/z [target ions]

    • This compound-TMS: m/z [target ions + 5]

Mandatory Visualizations

Signaling Pathway of Short-Chain Fatty Acids

Short-chain fatty acids, produced by gut microbiota, act as signaling molecules that influence host metabolism and immune function. They primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).

scfa_signaling Short-Chain Fatty Acid Signaling Pathway Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production GPR41_43 GPR41/43 SCFAs->GPR41_43 Activation HDACs HDACs SCFAs->HDACs Inhibition Downstream_Signaling Downstream Signaling (e.g., PYY, GLP-1 secretion) GPR41_43->Downstream_Signaling Gene_Expression Altered Gene Expression HDACs->Gene_Expression Metabolic_Effects Metabolic & Immune Regulation Downstream_Signaling->Metabolic_Effects Gene_Expression->Metabolic_Effects

Short-Chain Fatty Acid Signaling Pathway
Experimental Workflow for SCFA Analysis

The following diagram outlines the key steps in the quantitative analysis of short-chain fatty acids from biological samples using an internal standard.

experimental_workflow Experimental Workflow for SCFA Analysis Sample Biological Sample (e.g., Plasma, Feces) Spiking Spike with This compound Sample->Spiking Extraction Extraction of Analytes Spiking->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak Integration, Calibration Curve) GCMS->Data_Analysis Quantification Quantification of Analyte Data_Analysis->Quantification

Experimental Workflow for SCFA Analysis

Conclusion

This compound is an excellent internal standard for the quantitative analysis of its non-labeled counterpart and other short-chain fatty acids in complex biological matrices. Its use in isotope dilution mass spectrometry provides superior accuracy and precision compared to other types of internal standards by effectively compensating for analytical variability. The detailed experimental protocol provided in this guide serves as a robust starting point for the development and validation of bioanalytical methods for SCFA analysis. The implementation of such validated methods is crucial for generating high-quality data in preclinical and clinical research.

References

Safety Operating Guide

Proper Disposal of (E)-3-Methyl-2-hexenoic acid-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-3-Methyl-2-hexenoic acid-d5 is a deuterated form of (E)-3-Methyl-2-hexenoic acid, a compound associated with axillary odor[2]. As with any laboratory chemical, proper handling and disposal are crucial to ensure personnel safety and environmental protection.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. The following information is derived from the safety data sheet (SDS) of its non-deuterated form.

Hazard Identification and Precautionary Statements:

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, OralGHS07 (Harmful)WarningH302: Harmful if swallowed.[3][4]P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P317: IF SWALLOWED: Get medical help.[3] P330: Rinse mouth.[3]
Skin Corrosion/IrritationGHS07 (Harmful)WarningH315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P317: If skin irritation occurs: Get medical help.[3] P362+P364: Take off contaminated clothing and wash it before reuse.[3]
Serious Eye Damage/IrritationGHS07 (Harmful)WarningH319: Causes serious eye irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ ToxicityGHS07 (Harmful)WarningH335: May cause respiratory irritation.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Characterize the waste. Based on its properties, this compound waste should be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical or its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

3. Containerization:

  • Use a designated, compatible, and properly sealed waste container. The container should be clearly labeled.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

  • Ensure the container is kept closed except when adding waste.

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • The storage area should be well-ventilated and away from incompatible materials.

5. Disposal:

  • The final step is the disposal of the accumulated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible, Labeled Waste Container fume_hood->container Step 2 transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store Step 3 ehs_request Request Waste Pickup via Institutional EHS store->ehs_request Step 4 disposal Professional Disposal by Licensed Contractor ehs_request->disposal Step 5

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (E)-3-Methyl-2-hexenoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (E)-3-Methyl-2-hexenoic acid-d5. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

(E)-3-Methyl-2-hexenoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] The deuterated form, this compound, should be handled with the same precautions.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various handling scenarios.

Body Part PPE Item Specifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eyes/Face Safety goggles with side-shields or face shieldGoggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1] A face shield is recommended when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA standard lab coat is required for all handling. A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes.
Respiratory Fume hood or respiratorAll handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Consult SDS Consult SDS Gather PPE Gather PPE Consult SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Prepare Work Area->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Step-by-step workflow for the safe handling of this compound.

Hazard, PPE, and Protection Relationship

Understanding the relationship between the chemical's hazards and the corresponding protective equipment is fundamental to laboratory safety.

Hazard, PPE, and Protection Relationship cluster_hazards Hazards cluster_ppe Personal Protective Equipment cluster_protection Protection Skin Irritation Skin Irritation Gloves Gloves Skin Irritation->Gloves Lab Coat Lab Coat Skin Irritation->Lab Coat Eye Irritation Eye Irritation Goggles/Face Shield Goggles/Face Shield Eye Irritation->Goggles/Face Shield Respiratory Irritation Respiratory Irritation Fume Hood/Respirator Fume Hood/Respirator Respiratory Irritation->Fume Hood/Respirator Harmful if Swallowed Harmful if Swallowed Harmful if Swallowed->Lab Coat Prevents Skin Contact Prevents Skin Contact Gloves->Prevents Skin Contact Prevents Eye Contact Prevents Eye Contact Goggles/Face Shield->Prevents Eye Contact Prevents Inhalation Prevents Inhalation Fume Hood/Respirator->Prevents Inhalation Lab Coat->Prevents Skin Contact Prevents Ingestion Prevents Ingestion Lab Coat->Prevents Ingestion

Caption: Relationship between hazards of this compound and required PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[2][3] Do not dispose of down the drain.

  • Contaminated PPE: Disposable PPE, such as gloves and lab coats, that has come into contact with the chemical should be considered hazardous waste. Place these items in a designated, sealed container for hazardous waste disposal.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, closed container for disposal. Ensure the cleanup area is well-ventilated.

Always follow local, state, and federal regulations for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.